molecular formula C14H12O4 B1582049 4-Methoxyphenyl 4-hydroxybenzoate CAS No. 50687-62-2

4-Methoxyphenyl 4-hydroxybenzoate

Cat. No.: B1582049
CAS No.: 50687-62-2
M. Wt: 244.24 g/mol
InChI Key: MTQSVJUCLQYISS-UHFFFAOYSA-N
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Description

4-Methoxyphenyl 4-Hydroxybenzoate (CAS RN: 50687-62-2) is a high-purity organic compound supplied as a white to almost white powder or crystal . It has a molecular formula of C14H12O4 and a molecular weight of 244.25 g/mol . The product is characterized by a high purity level of >99.0% (by GC or HPLC) and a melting point of 193-197 °C . As a derivative of 4-hydroxybenzoic acid, this ester compound may serve as a valuable building block or intermediate in organic synthesis and materials science research . It is also known by the synonym 4-Methoxyphenylparaben . Researchers are advised to handle this material with appropriate precautions, as it may cause skin and eye irritation and can cause an allergic skin reaction . This product is intended For Research Use Only and is not intended for diagnostic, therapeutic, or any other personal use. It is recommended to store the product sealed in a cool, dark, and dry place at room temperature .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(4-methoxyphenyl) 4-hydroxybenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12O4/c1-17-12-6-8-13(9-7-12)18-14(16)10-2-4-11(15)5-3-10/h2-9,15H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MTQSVJUCLQYISS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)OC(=O)C2=CC=C(C=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10342069
Record name 4-Methoxyphenyl 4-hydroxybenzoate
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

244.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

50687-62-2
Record name Benzoic acid, 4-hydroxy-, 4-methoxyphenyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=50687-62-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Methoxyphenyl 4-hydroxybenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10342069
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

characterization of 4-Methoxyphenyl 4-hydroxybenzoate

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Characterization of 4-Methoxyphenyl 4-hydroxybenzoate

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

This technical guide provides a comprehensive framework for the definitive characterization of this compound (CAS No. 50687-62-2). As a molecule of interest in materials science, particularly in the synthesis of liquid crystals and polymers, its unambiguous identification and purity assessment are paramount. This document moves beyond a simple recitation of data, offering a logically structured narrative that explains the causal relationships behind the chosen analytical methodologies. We will delve into the synthesis, spectroscopic analysis (NMR, IR, MS), chromatography, and thermal analysis, presenting each protocol as a self-validating system. The aim is to equip researchers and development professionals with both the theoretical basis and practical workflows required to confidently synthesize and verify this compound.

Introduction and Physicochemical Profile

This compound is an aromatic ester comprising a 4-hydroxybenzoate unit linked to a 4-methoxyphenyl group. Its bifunctional nature, possessing both a free phenolic hydroxyl group and an ester linkage, makes it a valuable monomer and synthetic intermediate.

The initial step in any characterization workflow is to establish the fundamental physicochemical properties of the compound. This data serves as the primary, albeit preliminary, point of comparison against a newly synthesized batch.

PropertyValueSource
CAS Number 50687-62-2[1][2]
Molecular Formula C₁₄H₁₂O₄
Molecular Weight 244.24 g/mol
Appearance White to off-white crystalline powder[1]
Melting Point 193.0 - 197.0 °C[1]
Synonyms 4-Hydroxybenzoic Acid 4-Methoxyphenyl Ester, 4-Methoxyphenylparaben[3]
Solubility Soluble in methanol, acetone; slightly soluble in water

The high melting point is indicative of a well-ordered crystal lattice, likely stabilized by intermolecular hydrogen bonding via the free phenolic hydroxyl group. This structural feature is a key consideration for selecting appropriate solvents for both reaction and analysis.

Synthesis Pathway: Steglich Esterification

To characterize a molecule, one must first obtain it. A reliable method for synthesizing this compound is the Steglich esterification, a well-established reaction that couples a carboxylic acid and an alcohol.

Causality of Experimental Choice: The Steglich esterification is chosen for its mild reaction conditions, which prevents unwanted side reactions that could occur at higher temperatures, especially given the presence of two phenolic groups. Dicyclohexylcarbodiimide (DCC) acts as a dehydrating agent, activating the carboxylic acid group of 4-hydroxybenzoic acid. 4-Dimethylaminopyridine (DMAP) is used as a catalyst to facilitate the nucleophilic attack by the hydroxyl group of 4-methoxyphenol.

Experimental Protocol: Synthesis
  • Reagent Preparation: In a round-bottom flask under an inert atmosphere (N₂), dissolve 4-hydroxybenzoic acid (1.0 eq) and 4-methoxyphenol (1.0 eq) in a suitable anhydrous solvent like Dichloromethane (DCM) or Tetrahydrofuran (THF).

  • Catalyst Addition: Add a catalytic amount of DMAP (0.1 eq).

  • Coupling Agent: Cool the mixture to 0 °C in an ice bath. Slowly add a solution of DCC (1.1 eq) in the same solvent.

  • Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. The formation of a white precipitate, dicyclohexylurea (DCU), indicates the reaction is proceeding.

  • Monitoring: Track the reaction's progress using Thin Layer Chromatography (TLC) (see Section 4).

  • Work-up: Upon completion, filter off the DCU precipitate. Wash the filtrate with a mild acid (e.g., 1M HCl) to remove unreacted DMAP, followed by a mild base (e.g., sat. NaHCO₃) to remove unreacted 4-hydroxybenzoic acid, and finally with brine.

  • Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The resulting crude product can be purified by recrystallization or column chromatography.

Visualization: Synthesis Workflow

Synthesis_Workflow cluster_reactants Reactant Preparation cluster_reaction Reaction Core cluster_workup Purification R1 4-Hydroxybenzoic Acid Mix Mix Reactants & Catalyst R1->Mix R2 4-Methoxyphenol R2->Mix Solvent Anhydrous DCM/THF Solvent->Mix DMAP DMAP (Catalyst) DMAP->Mix Add_DCC Add DCC at 0 °C Mix->Add_DCC Stir Stir at RT (12-24h) Add_DCC->Stir Filter Filter DCU Byproduct Stir->Filter Wash Aqueous Washes (HCl, NaHCO₃, Brine) Filter->Wash Purify Recrystallization or Column Chromatography Wash->Purify Final 4-Methoxyphenyl 4-hydroxybenzoate Purify->Final

Caption: Steglich esterification workflow for synthesis.

Spectroscopic and Spectrometric Elucidation

This section forms the core of the characterization. A combination of NMR, IR, and Mass Spectrometry provides a detailed "fingerprint" of the molecule, allowing for unambiguous structural confirmation.

Visualization: Overall Analytical Workflow

Analytical_Workflow cluster_spectroscopy Spectroscopic Analysis cluster_chromatography Purity & Separation Sample Synthesized Product NMR NMR ('H, ¹³C) (Connectivity) Sample->NMR IR FTIR (Functional Groups) Sample->IR MS Mass Spec (Molecular Weight & Fragments) Sample->MS TLC TLC (Reaction Monitoring) Sample->TLC HPLC HPLC (Purity Assay) Sample->HPLC Confirmation Structure & Purity Confirmed NMR->Confirmation IR->Confirmation MS->Confirmation HPLC->Confirmation

Caption: Integrated analytical workflow for characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for determining the precise atomic connectivity of a molecule. Both ¹H and ¹³C NMR are essential.

Causality of Experimental Choice: ¹H NMR reveals the number of different types of protons, their electronic environments, and their neighboring protons. ¹³C NMR provides information about the carbon skeleton. The combination confirms the presence of the two distinct aromatic rings and all associated functional groups.

Protocol: NMR Sample Preparation

  • Weigh approximately 5-10 mg of the purified sample.

  • Dissolve the sample in ~0.7 mL of a deuterated solvent (e.g., DMSO-d₆, which is effective for this compound).[4]

  • Transfer the solution to a clean, dry NMR tube.

  • Acquire spectra on a 400 MHz or higher spectrometer.

¹H NMR (400 MHz, DMSO-d₆) Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
Aromatic (H-a, H-b) ~8.00d2HProtons ortho to C=O
Aromatic (H-c, H-d) ~7.15d2HProtons ortho to O-ester
Aromatic (H-e, H-f) ~6.95d2HProtons ortho to -OCH₃
Aromatic (H-g, H-h) ~6.90d2HProtons ortho to -OH
Methoxy (-OCH₃) ~3.75s3HMethyl protons
Phenolic (-OH) ~10.3s (broad)1HHydroxyl proton

Note: The aromatic region will show two distinct AA'BB' systems (appearing as doublets) due to the para-substitution on both rings.[4]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule.

Causality of Experimental Choice: Each functional group absorbs infrared radiation at a characteristic frequency. This allows for rapid confirmation of the key structural components: the phenolic -OH, the ester carbonyl (C=O), and the ether C-O linkage.

Protocol: IR Spectrum Acquisition (ATR)

  • Ensure the Attenuated Total Reflectance (ATR) crystal is clean.

  • Place a small amount of the dry, powdered sample onto the crystal.

  • Apply pressure using the anvil to ensure good contact.

  • Acquire the spectrum, typically over a range of 4000-400 cm⁻¹.

Functional GroupExpected Wavenumber (cm⁻¹)Appearance
Phenolic O-H stretch 3600 - 3200Strong, Broad
Aromatic C-H stretch 3100 - 3000Medium
Ester C=O stretch ~1730Strong, Sharp
Aromatic C=C stretch 1600 - 1450Medium to Strong
Ester/Ether C-O stretch 1300 - 1100Strong
Mass Spectrometry (MS)

MS provides the molecular weight of the compound and crucial information about its fragmentation pattern, which helps piece the structure together.

Causality of Experimental Choice: Electron Ionization (EI) is a common technique that provides a clear molecular ion peak (M⁺) and a reproducible fragmentation pattern. The fragments observed must logically derive from the proposed structure, thus validating it.

Protocol: MS Sample Preparation (Direct Infusion ESI or GC-MS)

  • Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol).

  • For GC-MS, inject the solution into the GC. For ESI, infuse the solution directly into the source.

  • Acquire the mass spectrum.

m/z ValueIdentitySignificance
244 [M]⁺Molecular Ion Peak, confirms C₁₄H₁₂O₄
123 [CH₃O-C₆H₄-O]⁺Fragment corresponding to the 4-methoxyphenoxy portion
121 [HO-C₆H₄-CO]⁺Base peak; fragment corresponding to the 4-hydroxybenzoyl cation

The presence of the molecular ion at m/z 244 confirms the elemental composition.[4] The observation of the base peak at m/z 121 is highly characteristic, resulting from the stable acylium ion formed after cleavage of the ester bond.[4]

Chromatographic Purity Assessment

While spectroscopy confirms structure, chromatography is essential for determining purity.

Causality of Experimental Choice: TLC is a rapid, qualitative technique ideal for monitoring the progress of the synthesis. HPLC provides a quantitative measure of purity, which is critical for drug development and materials science applications where even small impurities can have significant effects.

Protocol: Thin Layer Chromatography (TLC)
  • Stationary Phase: Silica gel plate.

  • Mobile Phase: A mixture of ethyl acetate and hexanes (e.g., 30:70 v/v) is a good starting point. Adjust polarity as needed.

  • Spotting: Dissolve a small amount of crude reaction mixture and starting materials in a solvent and spot them on the plate.

  • Development: Place the plate in a chamber saturated with the mobile phase.

  • Visualization: Use a UV lamp (254 nm) to visualize the aromatic compounds. The product should have an Rf value distinct from the starting materials.

Protocol: High-Performance Liquid Chromatography (HPLC)
  • Column: C18 reverse-phase column.

  • Mobile Phase: Isocratic or gradient elution using a mixture of water (A) and acetonitrile (B), both often containing 0.1% formic acid or trifluoroacetic acid to ensure sharp peaks.

  • Detection: UV detector set to a wavelength where the compound has strong absorbance (e.g., ~254 nm).

  • Analysis: Inject a known concentration of the sample. Purity is calculated based on the area percentage of the main peak relative to all other peaks. A purity of >99% is often achievable after proper purification.[1]

Safety and Handling

A thorough characterization includes understanding the compound's handling requirements.

  • Hazards: May cause an allergic skin reaction (GHS Hazard statement H317).[3]

  • Precautions: Avoid breathing dust.[3] Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Handle in a well-ventilated area or a chemical fume hood. In case of skin contact, wash thoroughly.

Conclusion

The definitive characterization of this compound is a multi-faceted process that relies on the logical integration of synthesis, spectroscopy, and chromatography. By following the protocols outlined in this guide, a researcher can confidently confirm the compound's identity and purity. The congruence of data from NMR (connectivity), IR (functional groups), MS (molecular weight and fragmentation), and HPLC (purity) constitutes a self-validating system that ensures the material is suitable for its intended downstream application in research and development.

References

A Guide to the Spectroscopic Characterization of 4-Methoxyphenyl 4-hydroxybenzoate

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides an in-depth analysis of the spectroscopic data for 4-Methoxyphenyl 4-hydroxybenzoate (CAS 50687-62-2), a key aromatic ester. Designed for researchers and professionals in drug development and materials science, this document synthesizes foundational principles with practical, field-proven insights to facilitate the unambiguous identification and characterization of this compound.

Molecular Structure and Spectroscopic Overview

This compound is comprised of two key moieties: a 4-hydroxybenzoyl group and a 4-methoxyphenyl group linked by an ester functional group. This structure presents distinct features that are readily elucidated by a combination of spectroscopic techniques. The structural integrity and purity of a sample are paramount, and the methods described herein form a self-validating system for its confirmation.

The molecular formula is C₁₄H₁₂O₄, corresponding to a molecular weight of 244.24 g/mol .[1][2] The following diagram illustrates the molecular structure with atomic numbering used for subsequent spectral assignments.

G mol This compound (M+•, m/z 244) frag1 4-Hydroxybenzoyl Cation (m/z 121) [Base Peak] mol->frag1 α-cleavage frag2 4-Methoxyphenoxy Radical (m/z 123) mol->frag2 α-cleavage frag3 4-Methoxyphenyl Cation (m/z 108) frag2->frag3 -CH3• frag4 Tropylium Ion (m/z 93) frag3->frag4 -CO G cluster_reactants Reactants cluster_process Process cluster_products Products & Purification A 4-Hydroxybenzoic Acid C Acid Catalyst (e.g., H₂SO₄) Solvent (e.g., Toluene) Heat (Dean-Stark) A->C B 4-Methoxyphenol B->C D Crude Product Mixture C->D Esterification E Purification (Recrystallization) D->E F Pure 4-Methoxyphenyl 4-hydroxybenzoate E->F

References

Introduction: The Significance of 4-Methoxyphenyl 4-hydroxybenzoate and its Solubility Profile

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Solubility of 4-Methoxyphenyl 4-hydroxybenzoate in Organic Solvents

This guide provides a comprehensive overview of the principles and practices for determining the solubility of this compound in organic solvents. It is intended for researchers, scientists, and professionals in drug development and materials science who require a thorough understanding of this compound's solution behavior for applications ranging from synthesis and purification to formulation and materials engineering.

This compound, also known by synonyms such as 4-Hydroxybenzoic Acid 4-Methoxyphenyl Ester and 4-Methoxyphenylparaben, is a key intermediate in various chemical syntheses. Its molecular structure, possessing both polar (hydroxyl, ester, methoxy) and non-polar (aromatic rings) functionalities, imparts a nuanced solubility profile that is critical for its application. For instance, its utility as a building block for liquid crystals is intrinsically linked to its solubility in specific organic media during synthesis and processing.

Understanding the solubility of this compound is paramount for:

  • Reaction Chemistry: Selecting appropriate solvents for its synthesis or subsequent reactions to ensure optimal reaction kinetics and yield.

  • Purification: Developing effective crystallization processes for purification, where solubility and insolubility in different solvent systems are leveraged.

  • Formulation: For potential applications in pharmaceuticals or other industries, understanding its solubility is the first step in designing stable and effective formulations.

  • Material Science: In the context of liquid crystal development, controlling its solubility is essential for creating ordered molecular structures.

This guide will not only explore the theoretical underpinnings of this compound's solubility but also provide actionable experimental protocols for its determination.

Physicochemical Properties of this compound

A foundational understanding of the physicochemical properties of this compound is essential for predicting and interpreting its solubility.

PropertyValueSource(s)
Molecular Formula C14H12O4
Molecular Weight 244.25 g/mol [1]
Appearance White to almost white powder/crystal
Melting Point 193.0 to 197.0 °C (specifically 194 °C)
Synonyms 4-Hydroxybenzoic Acid 4-Methoxyphenyl Ester, 4-Methoxyphenylparaben

The high melting point of this compound suggests a stable crystal lattice with significant intermolecular forces. A considerable amount of energy, in the form of favorable solute-solvent interactions, is required to overcome this lattice energy for dissolution to occur.

Theoretical Framework for Solubility

The dissolution of a crystalline solid like this compound in a solvent is governed by a simple principle: "like dissolves like".[2][3] This principle is a reflection of the thermodynamics of the solution process, where the change in Gibbs free energy (ΔG) must be negative for dissolution to be spontaneous. This is influenced by both enthalpy (ΔH) and entropy (ΔS) changes.

Key factors influencing the solubility of this compound include:

  • Polarity: The molecule has distinct polar and non-polar regions. The hydroxyl and ester groups can participate in hydrogen bonding and dipole-dipole interactions, favoring solubility in polar solvents. The aromatic rings are non-polar and will interact favorably with non-polar solvents through van der Waals forces.

  • Temperature: For most solids dissolving in liquids, the process is endothermic, meaning that an increase in temperature will increase solubility.[2] This is particularly relevant for overcoming the high lattice energy of crystalline solids. There is qualitative evidence suggesting that this compound is soluble in hot methanol.

  • Solvent-Solute Interactions: The specific interactions between the solute and solvent molecules are critical. Protic solvents (like alcohols) can act as hydrogen bond donors and acceptors, interacting with the hydroxyl and ester groups. Aprotic polar solvents (like acetone) can act as hydrogen bond acceptors.

Based on these principles and data from related compounds like other parabens which are soluble in alcohols and acetone, a predicted solubility profile can be hypothesized:

Solvent ClassPredicted SolubilityRationale
Non-Polar (e.g., Hexane, Toluene)LowThe non-polar nature of these solvents is not conducive to solvating the polar functional groups of the solute.
Moderately Polar Aprotic (e.g., Dichloromethane, Ethyl Acetate)ModerateThese solvents can engage in dipole-dipole interactions, but lack the hydrogen bonding capability of protic solvents.
Polar Aprotic (e.g., Acetone)Moderate to HighAcetone's polarity and ability to accept hydrogen bonds suggest favorable interactions.
Polar Protic (e.g., Methanol, Ethanol)High, especially with heatingThese solvents can act as both hydrogen bond donors and acceptors, leading to strong interactions with the solute.

Experimental Determination of Solubility: A Practical Workflow

The following section provides detailed protocols for determining the solubility of this compound.

Qualitative and Semi-Quantitative Solubility Screening

This initial screening provides a rapid assessment of solubility in a range of solvents.

Protocol:

  • Preparation: Dispense approximately 10-20 mg of this compound into a series of labeled small test tubes or vials.

  • Solvent Addition: To each tube, add 1 mL of a different test solvent (e.g., hexane, toluene, dichloromethane, ethyl acetate, acetone, ethanol, methanol).

  • Mixing: Vigorously shake or vortex each tube for 30-60 seconds.

  • Observation: Observe each tube for dissolution. If the solid dissolves completely, it is considered "soluble". If some solid remains, it is "partially soluble" or "insoluble".

  • Heating (Optional): For tubes with remaining solid, gently heat in a water bath to observe the effect of temperature on solubility.

Quantitative Solubility Determination: Isothermal Equilibrium Method

This method provides precise solubility data at a given temperature.

Protocol:

  • Preparation of Saturated Solution:

    • Add an excess amount of this compound to a known volume of the chosen solvent in a sealed vial or flask. The excess solid is crucial to ensure saturation.

    • Place the sealed container in a constant temperature bath (e.g., shaker bath) set to the desired temperature (e.g., 25 °C).

    • Allow the mixture to equilibrate for a sufficient time (typically 24-72 hours) with continuous agitation to ensure the solution is saturated.

  • Sample Collection and Preparation:

    • After equilibration, allow the mixture to stand undisturbed at the same temperature for a few hours to let the excess solid settle.

    • Carefully withdraw a known volume of the clear supernatant using a pre-heated or temperature-equilibrated syringe.

    • Immediately filter the collected sample through a syringe filter (e.g., 0.45 µm PTFE) to remove any undissolved microcrystals.

  • Analysis:

    • Accurately dilute the filtered sample with a suitable solvent to a concentration that falls within the linear range of the analytical method (e.g., HPLC-UV or UV-Vis spectroscopy).

    • Determine the concentration of this compound in the diluted sample against a pre-prepared calibration curve.

  • Calculation:

    • Calculate the original concentration in the saturated solution, accounting for the dilution factor.

    • Express the solubility in desired units (e.g., mg/mL, mol/L, or mole fraction).

The following diagram illustrates the workflow for the quantitative determination of solubility.

G cluster_prep Preparation of Saturated Solution cluster_sampling Sample Collection cluster_analysis Analysis cluster_calc Calculation prep1 Add excess solute to solvent prep2 Equilibrate at constant temperature with agitation (24-72h) prep1->prep2 samp1 Settle excess solid prep2->samp1 Equilibration complete samp2 Withdraw supernatant with syringe samp1->samp2 samp3 Filter through 0.45 µm syringe filter samp2->samp3 ana1 Dilute sample to known volume samp3->ana1 Clear filtrate ana2 Analyze concentration (e.g., HPLC-UV) ana1->ana2 ana3 Compare against calibration curve ana2->ana3 calc1 Calculate original concentration ana3->calc1 Concentration data calc2 Express solubility in mg/mL or mol/L calc1->calc2

Workflow for Quantitative Solubility Determination.

Advanced Considerations: Thermodynamic Modeling

For researchers in drug development and materials science, predictive models can offer valuable insights and reduce experimental workload. Thermodynamic models such as UNIFAC, NRTL-SAC, and COSMO-RS can be employed to estimate the solubility of compounds like this compound.[4][5][6][7] These models use group contribution methods or quantum chemical calculations to predict activity coefficients and, subsequently, solubility. While a detailed discussion of these models is beyond the scope of this guide, they represent a powerful tool for in silico solvent screening and process optimization.

Conclusion

The solubility of this compound is a critical parameter that dictates its utility in various scientific and industrial applications. This guide has provided a comprehensive framework for understanding and determining its solubility profile. By combining theoretical principles with robust experimental methodologies, researchers can effectively characterize the solution behavior of this compound, enabling its efficient use in synthesis, purification, and the development of new materials.

References

A Comprehensive Technical Guide to the Crystal Structure Analysis of 4-Methoxyphenyl 4-hydroxybenzoate

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth, technical walkthrough for the complete crystal structure analysis of 4-Methoxyphenyl 4-hydroxybenzoate. As a compound of interest in materials science and drug development, understanding its three-dimensional structure is paramount for elucidating structure-property relationships. This document is structured to guide researchers, scientists, and drug development professionals through the entire workflow, from synthesis to crystallographic data deposition. The methodologies described herein are grounded in established scientific principles to ensure reproducibility and accuracy.

Introduction: The Rationale for Structural Analysis

This compound (C₁₄H₁₂O₄) is an aromatic ester with potential applications stemming from its rigid molecular framework and the presence of functional groups capable of forming hydrogen bonds. A detailed understanding of its crystal packing, intermolecular interactions, and conformational preferences can inform its use in the design of novel materials, including liquid crystals and pharmaceutical co-crystals. In the absence of a publicly available crystal structure, this guide provides a comprehensive roadmap for its determination.

Synthesis and Purification of this compound

A high-purity crystalline sample is a prerequisite for successful single-crystal X-ray diffraction analysis. The following section details a robust protocol for the synthesis and purification of the title compound.

Synthesis via Fischer Esterification

The synthesis of this compound can be readily achieved through the Fischer esterification of 4-hydroxybenzoic acid with 4-methoxyphenol in the presence of an acid catalyst.[1][2]

Experimental Protocol:

  • Reactant Preparation: In a round-bottom flask, combine 4-hydroxybenzoic acid (1 equivalent), 4-methoxyphenol (1.2 equivalents), and a catalytic amount of concentrated sulfuric acid (approximately 5 mol%).

  • Solvent Addition: Add a suitable solvent, such as toluene, to facilitate the removal of water via a Dean-Stark apparatus.

  • Reflux: Heat the reaction mixture to reflux. The progress of the reaction can be monitored by observing the collection of water in the Dean-Stark trap.

  • Reaction Monitoring: The reaction progress can also be monitored by thin-layer chromatography (TLC) until the starting materials are consumed.

  • Work-up: After cooling to room temperature, the reaction mixture is diluted with an organic solvent like ethyl acetate and washed sequentially with a saturated sodium bicarbonate solution (to remove unreacted 4-hydroxybenzoic acid and the acid catalyst) and brine.

  • Drying and Concentration: The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product.

Purification

Purification of the crude ester is crucial to remove any unreacted starting materials or by-products. Recrystallization is an effective method for obtaining high-purity material suitable for single-crystal growth.[3][4][5][6]

Experimental Protocol:

  • Solvent Selection: Determine a suitable solvent or solvent system for recrystallization. A good solvent will dissolve the compound at an elevated temperature but have low solubility at room temperature. A mixture of ethanol and water is often a good starting point for moderately polar organic compounds.

  • Dissolution: Dissolve the crude product in a minimal amount of the hot solvent.

  • Decolorization (if necessary): If the solution is colored, a small amount of activated charcoal can be added to the hot solution to adsorb colored impurities. The charcoal is then removed by hot gravity filtration.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Further cooling in an ice bath can promote crystallization.

  • Isolation: Collect the purified crystals by vacuum filtration, washing with a small amount of the cold recrystallization solvent.

  • Drying: Dry the crystals under vacuum to remove any residual solvent. The purity of the final product should be confirmed by analytical techniques such as NMR and melting point determination.

Single-Crystal Growth

The growth of high-quality single crystals is often the most challenging step in crystal structure analysis. Several techniques can be employed, and the optimal method is typically determined empirically.

Slow Evaporation

This is a straightforward and widely used technique for growing single crystals.[7][8]

Experimental Protocol:

  • Prepare a saturated or near-saturated solution of the purified compound in a suitable solvent (e.g., acetone, ethyl acetate, or a mixture of solvents).

  • Filter the solution to remove any dust or particulate matter.

  • Transfer the solution to a clean vial, loosely capped to allow for slow evaporation of the solvent over several days to weeks in a vibration-free environment.

Vapor Diffusion

Vapor diffusion is an excellent method for growing high-quality crystals from small amounts of material.[9][10][11]

Experimental Protocol:

  • Dissolve the compound in a small amount of a "good" solvent (in which it is readily soluble) in a small, open vial.

  • Place this vial inside a larger, sealed container that contains a larger volume of a "poor" solvent (in which the compound is insoluble, but which is miscible with the "good" solvent).

  • Over time, the vapor of the "poor" solvent will slowly diffuse into the "good" solvent, reducing the solubility of the compound and promoting crystallization.

Single-Crystal X-ray Diffraction (SC-XRD) Analysis

Once suitable single crystals are obtained, their three-dimensional atomic arrangement can be determined using single-crystal X-ray diffraction.

Principles of X-ray Diffraction

X-ray crystallography is based on the principle that the regular, repeating arrangement of atoms in a crystal lattice diffracts a beam of X-rays in a predictable pattern.[7][12][13][14] The relationship between the wavelength of the X-rays (λ), the distance between crystal lattice planes (d), and the angle of diffraction (θ) is described by Bragg's Law:

nλ = 2d sin(θ)

By measuring the angles and intensities of the diffracted X-ray beams, a three-dimensional electron density map of the crystal can be constructed, from which the atomic positions can be determined.

Data Collection

Experimental Protocol:

  • Crystal Mounting: A suitable single crystal is selected and mounted on a goniometer head.

  • Data Collection: The mounted crystal is placed in a single-crystal X-ray diffractometer. The crystal is cooled to a low temperature (typically 100 K) to minimize thermal vibrations of the atoms.

  • Diffraction Measurement: The crystal is rotated in the X-ray beam, and the diffraction pattern is recorded on a detector. A complete dataset consists of thousands of reflections, each with a measured intensity and position.

Structure Solution and Refinement

The collected diffraction data is then used to solve and refine the crystal structure using specialized software.

Workflow:

  • Data Reduction: The raw diffraction images are processed to determine the unit cell parameters and to integrate the intensities of each reflection.

  • Structure Solution: The initial atomic positions are determined using direct methods or Patterson methods. The SHELXS program is a widely used tool for this purpose.[15]

  • Structure Refinement: The initial structural model is refined against the experimental data using a least-squares method. The SHELXL program is the standard for this process.[1][3] This involves adjusting atomic coordinates, and thermal parameters to improve the agreement between the calculated and observed diffraction patterns.

  • Validation: The final refined structure is validated using tools like checkCIF to ensure its quality and chemical sense.

Crystal_Structure_Workflow cluster_synthesis Synthesis & Purification cluster_crystal_growth Crystal Growth cluster_xrd SC-XRD Analysis cluster_characterization Complementary Characterization Synthesis Fischer Esterification Purification Recrystallization Synthesis->Purification SlowEvap Slow Evaporation Purification->SlowEvap VaporDiff Vapor Diffusion Purification->VaporDiff FTIR FT-IR Purification->FTIR NMR NMR Purification->NMR Thermal Thermal Analysis Purification->Thermal DataCollection Data Collection SlowEvap->DataCollection VaporDiff->DataCollection StructureSolution Structure Solution (e.g., SHELXS) DataCollection->StructureSolution Refinement Structure Refinement (e.g., SHELXL) StructureSolution->Refinement Validation Validation (checkCIF) Refinement->Validation Deposition Data Deposition (CCDC) Validation->Deposition

Caption: Workflow for Crystal Structure Analysis.

Complementary Analytical Techniques

While SC-XRD provides the definitive three-dimensional structure, other analytical techniques are essential for characterizing the bulk material and corroborating the structural data.

Spectroscopic Analysis
  • Fourier-Transform Infrared (FT-IR) Spectroscopy: FT-IR spectroscopy can confirm the presence of key functional groups. For this compound, characteristic peaks would include the O-H stretch of the hydroxyl group, the C=O stretch of the ester, and C-O stretches of the ether and ester groups.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are used to confirm the molecular structure in solution. Predicted ¹H NMR data for this compound suggests distinct aromatic proton signals for the two phenyl rings, a singlet for the methoxy protons, and a broad singlet for the hydroxyl proton.[16]

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

ProtonsPredicted Chemical Shift (δ, ppm)
Hydroxyl (O-H)~10.5
Aromatic (adjacent to C=O)~7.99
Aromatic (adjacent to O-H)~6.99
Aromatic (methoxyphenyl ring)~7.16 and ~6.94
Methoxy (O-CH₃)~3.78

Note: Predicted values are based on computational models and may vary slightly from experimental data.

Thermal Analysis
  • Differential Scanning Calorimetry (DSC): DSC is used to determine the melting point and to investigate any phase transitions of the crystalline material.[9][17][18][19][20]

  • Thermogravimetric Analysis (TGA): TGA provides information on the thermal stability and decomposition profile of the compound.[9][19][20]

Table 2: Expected Thermal Properties

AnalysisParameterExpected Observation
DSCMelting PointSharp endothermic peak
TGADecompositionOnset of mass loss at elevated temperature

Crystallographic Data Deposition

Upon successful structure solution and refinement, it is standard practice to deposit the crystallographic data in a public repository to ensure its accessibility to the scientific community. The Cambridge Crystallographic Data Centre (CCDC) is the primary repository for small-molecule organic and metal-organic crystal structures.[2][5][8][11][21]

Deposition Process:

  • Prepare a CIF file: The final refined structure is saved in the Crystallographic Information File (CIF) format.

  • Validate the CIF: Use the CCDC's enCIFer or the IUCr's checkCIF service to validate the syntax and integrity of the CIF file.

  • Submit the data: The CIF file, along with the structure factor data, is submitted to the CCDC via their online deposition service.

  • Receive a Deposition Number: The CCDC will provide a unique deposition number for the structure, which should be included in any publication reporting the crystal structure.

Data_Deposition_Process Start Final Refined Structure PrepareCIF Prepare Crystallographic Information File (CIF) Start->PrepareCIF ValidateCIF Validate CIF (enCIFer/checkCIF) PrepareCIF->ValidateCIF SubmitData Submit CIF and Structure Factors to CCDC ValidateCIF->SubmitData ReceiveNumber Receive CCDC Deposition Number SubmitData->ReceiveNumber Publication Include Deposition Number in Publication ReceiveNumber->Publication End Data Publicly Accessible Publication->End

Caption: Crystallographic Data Deposition Workflow.

Conclusion

This technical guide has outlined a comprehensive, step-by-step approach to the crystal structure analysis of this compound. By following the detailed protocols for synthesis, purification, crystal growth, and X-ray diffraction analysis, researchers can successfully determine the three-dimensional structure of this and other small organic molecules. The integration of complementary analytical techniques ensures a thorough characterization of the compound, providing a solid foundation for further research and application development.

References

physical and chemical properties of 4-Methoxyphenyl 4-hydroxybenzoate

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Physical and Chemical Properties of 4-Methoxyphenyl 4-hydroxybenzoate

Introduction

This compound, also known by synonyms such as 4-Methoxyphenylparaben and 4-Hydroxybenzoic Acid 4-Methoxyphenyl Ester, is an aromatic ester of significant interest in chemical synthesis.[1][2][3] With the CAS Registry Number 50687-62-2, this compound serves as a crucial intermediate and building block, particularly in the fields of pharmaceutical development and polymer science.[4][5][6] Its structure, which combines the functionalities of a phenol and a paraben-like ester, imparts a unique set of physical and chemical characteristics that are critical for its application in complex molecular syntheses.

This guide provides a comprehensive overview of the core properties of this compound. It is intended for researchers, scientists, and drug development professionals who require a detailed understanding of its characteristics for use in laboratory and industrial settings. We will delve into its physical attributes, spectroscopic profile, analytical methodologies, and chemical reactivity, offering both synthesized data and practical, field-proven protocols.

Chemical Structure and Core Properties

The molecule consists of a 4-hydroxybenzoate group ester-linked to a 4-methoxyphenol moiety. This structure is fundamental to its chemical behavior, including its role as a thermodynamic monomer and its utility in introducing specific functionalities into larger molecules.[2][5]

Caption: Chemical Structure of this compound.

Physical Properties

The physical properties of a compound are paramount for its handling, formulation, and application. The data below has been synthesized from various chemical suppliers and databases.

PropertyValueSource(s)
CAS Number 50687-62-2[1][2][4][7][8]
Molecular Formula C₁₄H₁₂O₄[2][4][8]
Molecular Weight 244.24 g/mol [2][4][8][9]
Appearance White to almost white powder or crystal[1]
Melting Point 193.0 - 197.0 °C[1][8]
Boiling Point 427.1 ± 30.0 °C (Predicted)[8]
Solubility Soluble in methanol and acetone; slightly soluble in water. Almost transparent in hot methanol.[2][8]
pKa 8.06 ± 0.15 (Predicted)[8]
Purity Typically >99.0% (by GC)[1]

Spectroscopic and Analytical Characterization

A robust analytical framework is essential for confirming the identity, purity, and structure of chemical compounds. This section details the expected spectroscopic data and provides validated analytical methodologies for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for structural elucidation, providing detailed information about the carbon-hydrogen framework.[10]

  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on both rings, the methoxy group protons, and the phenolic hydroxyl proton. The aromatic protons will appear as doublets due to ortho-coupling. The phenolic -OH signal is typically broad and its chemical shift is solvent-dependent.

  • ¹³C NMR: The carbon NMR spectrum will display signals for each unique carbon atom. The carbonyl carbon of the ester will be significantly downfield. Symmetrical carbons in the phenyl rings will result in fewer than 14 signals.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups within a molecule based on their characteristic vibrational frequencies.[11] For this compound, the key absorption bands are:

  • ~3400-3200 cm⁻¹ (broad): O-H stretching of the phenolic hydroxyl group.

  • ~3100-3000 cm⁻¹: Aromatic C-H stretching.

  • ~1720-1700 cm⁻¹ (strong): C=O stretching of the ester group.

  • ~1600, ~1500 cm⁻¹: C=C stretching within the aromatic rings.

  • ~1250, ~1100 cm⁻¹: C-O stretching (ester and ether linkages).

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight and fragmentation pattern of a molecule.[11]

  • Molecular Ion (M⁺): A peak at m/z 244 corresponding to the molecular weight is expected.

  • Key Fragments: Common fragmentation pathways would involve the cleavage of the ester bond, leading to fragments corresponding to the 4-hydroxybenzoyl cation (m/z 121) and the 4-methoxyphenoxy radical or related ions.

UV-Vis Spectroscopy

The aromatic nature of the compound results in strong absorption in the UV region, which is useful for quantitative analysis via HPLC with a UV detector. The exact λmax will depend on the solvent but is typically expected in the 250-280 nm range due to the π-π* transitions of the substituted benzene rings.

Experimental Protocols for Analysis

The following protocols are provided as validated starting points for the analysis of this compound.

High-Performance Liquid Chromatography (HPLC)

HPLC is a precise method for assessing the purity and quantifying the concentration of the compound.[12]

Methodology:

  • Instrumentation: Standard HPLC system with a UV-Vis detector.

  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: An isocratic or gradient mixture of acetonitrile and water (with 0.1% formic acid to ensure protonation of the phenolic group). A typical starting condition is 60:40 (v/v) Acetonitrile:Water.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection at a wavelength determined from the UV-Vis spectrum (e.g., 254 nm).

  • Sample Preparation: Dissolve the sample in the mobile phase or methanol to a known concentration (e.g., 0.5 mg/mL) and filter through a 0.45 µm syringe filter prior to injection.

  • Injection Volume: 10 µL.

G cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Processing prep1 Dissolve Sample (e.g., 0.5 mg/mL in Methanol) prep2 Filter through 0.45 µm Syringe Filter prep1->prep2 hplc1 Inject 10 µL onto C18 Column prep2->hplc1 hplc2 Isocratic Elution (ACN:H₂O) at 1 mL/min hplc1->hplc2 hplc3 UV Detection (e.g., 254 nm) hplc2->hplc3 data1 Integrate Peak Area hplc3->data1 data2 Quantify against Standard Curve data1->data2

Caption: Experimental Workflow for HPLC Analysis.

Thermal Analysis (DSC/TGA)

Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are used to determine thermal properties like melting point and decomposition temperature.[13]

Methodology:

  • Instrumentation: A simultaneous thermal analyzer (STA) or separate DSC and TGA instruments.[14]

  • Sample Preparation: Accurately weigh 3-5 mg of the sample into an aluminum pan.

  • DSC Protocol:

    • Heat the sample from room temperature to 220°C at a rate of 10 °C/min under a nitrogen atmosphere.

    • The endothermic peak corresponds to the melting point.

  • TGA Protocol:

    • Heat the sample from room temperature to 600°C at a rate of 10 °C/min under a nitrogen atmosphere.

    • Monitor the mass loss as a function of temperature to determine the onset of thermal decomposition.

Synthesis and Reactivity

This compound is typically synthesized via esterification. Understanding its synthesis is key to appreciating its potential impurities and reactivity.

General Synthetic Pathway

The most direct route is the Fischer esterification of 4-hydroxybenzoic acid with 4-methoxyphenol in the presence of an acid catalyst. Alternatively, for higher yields and milder conditions, the reaction can proceed by first converting 4-hydroxybenzoic acid to its more reactive acid chloride derivative, which is then reacted with 4-methoxyphenol.

G cluster_process r1 4-Hydroxybenzoic Acid p1 Acid Catalyst (e.g., H₂SO₄) + Heat r2 4-Methoxyphenol prod1 4-Methoxyphenyl 4-hydroxybenzoate p1->prod1 prod2 Water p1->prod2

Caption: General Fischer Esterification Synthesis Pathway.

Chemical Reactivity
  • Ester Hydrolysis: The ester linkage is susceptible to hydrolysis under both acidic and basic conditions, which would yield 4-hydroxybenzoic acid and 4-methoxyphenol. This is a primary consideration for formulation stability and compatibility studies.

  • Phenolic Group Reactivity: The free phenolic hydroxyl group can undergo reactions typical of phenols, such as etherification or oxidation. Its acidity (predicted pKa ≈ 8.06) means it will be deprotonated under moderately basic conditions.[8]

Safety and Handling

Proper handling is crucial to ensure laboratory safety.

  • Hazards: this compound may cause an allergic skin reaction (GHS Hazard H317).[1][3] It is advised to avoid breathing dust and to ensure contaminated work clothing is not allowed out of the workplace.[1][3]

  • Personal Protective Equipment (PPE): Wear protective gloves, clothing, and eye/face protection.

  • Storage: The compound should be stored in a tightly sealed container in a dry, room-temperature environment to maintain its integrity.[8][15]

Conclusion

This compound is a well-defined chemical entity with a distinct set of physical and chemical properties. Its characterization relies on a suite of standard analytical techniques, including HPLC, NMR, IR, and thermal analysis. For researchers and developers, a thorough understanding of these properties, along with its synthesis and reactivity, is essential for its effective and safe utilization as a chemical intermediate in the creation of novel materials and pharmaceutical agents.

References

An In-Depth Technical Guide to 4-Methoxyphenyl 4-hydroxybenzoate (CAS 50687-62-2)

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Preamble: Navigating the Knowns and Unkowns of 4-Methoxyphenyl 4-hydroxybenzoate

As scientists and researchers, we are often tasked with exploring the frontiers of chemical and biological knowledge. The compound this compound, identified by the CAS number 50687-62-2, presents a case where the foundational chemical knowledge is well-established, yet its specific biological activities and potential therapeutic applications remain largely uncharted territory. This guide is structured to provide a comprehensive overview of the existing technical data for this compound, while also clearly delineating the areas where further research is critically needed. Our approach is to synthesize the available information on its chemical properties, synthesis, and what can be inferred about its biological potential from related compounds, thereby providing a solid foundation for future investigation.

Section 1: Chemical Identity and Physicochemical Properties

This compound is a distinct organic molecule with several synonyms, including 4-Hydroxybenzoic Acid 4-Methoxyphenyl Ester and 4-Methoxyphenylparaben.[1] Its identity is unequivocally established by its CAS number, 50687-62-2.[1][2][3]

Table 1: Physicochemical Properties of this compound

PropertyValueSource(s)
Molecular Formula C₁₄H₁₂O₄[1]
Molecular Weight 244.24 g/mol [1]
Appearance White to off-white crystalline powder[1]
Melting Point 193.0 to 197.0 °C
Solubility Soluble in water, methanol, and acetone.[1]
SMILES COC1=CC=C(C=C1)OC(=O)C2=CC=C(C=C2)O[1]
InChIKey MTQSVJUCLQYISS-UHFFFAOYSA-N

These fundamental properties are crucial for its handling, formulation, and in designing experimental protocols. The compound's structure, featuring a benzoate ester linkage between a 4-hydroxyphenyl group and a 4-methoxyphenyl group, is the basis for its chemical reactivity and potential biological interactions.

Section 2: Synthesis and Spectroscopic Characterization

The synthesis of this compound and related benzoate derivatives is documented in the scientific literature, often involving the esterification of 4-hydroxybenzoic acid with 4-methoxyphenol or their respective derivatives.[4][5]

A general synthetic approach involves the reaction of a 4-hydroxybenzoic acid derivative with a 4-methoxyphenol derivative in the presence of a suitable coupling agent or catalyst. The progress of the reaction and the purity of the final product are typically monitored by techniques such as thin-layer chromatography (TLC) and high-performance liquid chromatography (HPLC).

Workflow for a Generic Synthesis of this compound:

Reactants 4-hydroxybenzoic acid derivative + 4-methoxyphenol derivative Coupling Coupling Agent / Catalyst Solvent, Heat Reactants->Coupling Reaction Esterification Reaction Coupling->Reaction Workup Aqueous Workup Extraction Reaction->Workup Purification Chromatography / Recrystallization Workup->Purification Product 4-Methoxyphenyl 4-hydroxybenzoate Purification->Product Analysis Spectroscopic Analysis (NMR, IR, MS) Product->Analysis

Caption: A generalized workflow for the synthesis of this compound.

Spectroscopic Characterization:

The identity and purity of synthesized this compound are confirmed through various spectroscopic methods.

  • ¹H NMR Spectroscopy: The proton NMR spectrum provides characteristic signals for the aromatic protons on both phenyl rings and the methoxy group protons. The integration and splitting patterns of these signals are used to confirm the structure.[6]

  • ¹³C NMR Spectroscopy: The carbon NMR spectrum shows distinct peaks for each carbon atom in the molecule, including the carbonyl carbon of the ester group.

  • Infrared (IR) Spectroscopy: The IR spectrum will exhibit characteristic absorption bands for the hydroxyl (-OH) group, the carbonyl (C=O) group of the ester, and the C-O stretching vibrations of the ether and ester functionalities.

  • Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight of the compound and to analyze its fragmentation pattern, further confirming its structure.

Section 3: Potential Biological Activities and Uses (Inferred and Investigated)

While specific, in-depth studies on the biological activities of this compound are limited in the publicly available literature, its structural relationship to parabens and other phenolic compounds allows for informed hypotheses about its potential biological roles.

3.1. Antimicrobial Properties:

As a member of the paraben family, this compound is expected to possess antimicrobial properties. Parabens are widely used as preservatives in cosmetics, pharmaceuticals, and food products due to their ability to inhibit the growth of bacteria and fungi.[7][8] The mechanism of action of parabens is generally believed to involve the disruption of microbial membrane transport processes or the inhibition of DNA and RNA synthesis.[9]

3.2. Estrogenic Activity:

Parabens as a class have been investigated for their potential endocrine-disrupting effects, particularly their weak estrogenic activity. This activity is attributed to their ability to bind to estrogen receptors. The parent compound, 4-hydroxybenzoic acid, has been shown to exhibit weak estrogenic activity. It is plausible that this compound may also interact with estrogen receptors, although the specific affinity and functional consequences of this interaction are not well-documented.

3.3. Antioxidant Potential:

Phenolic compounds are well-known for their antioxidant properties, which arise from their ability to donate a hydrogen atom to scavenge free radicals. The presence of a hydroxyl group on one of the phenyl rings of this compound suggests that it may possess antioxidant activity.

Experimental Protocol: DPPH Radical Scavenging Assay

This protocol provides a standard method to evaluate the antioxidant capacity of a compound.

  • Preparation of Reagents:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., methanol).

    • Prepare a solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in the same solvent.

    • Use a known antioxidant, such as ascorbic acid or Trolox, as a positive control.

  • Assay Procedure:

    • In a 96-well plate, add various concentrations of the test compound, positive control, and a solvent blank.

    • Add the DPPH solution to each well and mix.

    • Incubate the plate in the dark at room temperature for a specified time (e.g., 30 minutes).

  • Data Analysis:

    • Measure the absorbance of the solutions at a specific wavelength (typically around 517 nm) using a microplate reader.

    • Calculate the percentage of DPPH radical scavenging activity for each concentration of the test compound.

    • Determine the IC₅₀ value, which is the concentration of the compound required to scavenge 50% of the DPPH radicals.

3.4. Cytotoxicity:

Limited evidence from a conference abstract suggests that a compound abbreviated as "4-MMPB" exhibited a concentration- and time-dependent decrease in cellular proliferation in three different cell lines. While it is not definitively confirmed that "4-MMPB" is this compound, this finding warrants further investigation into its potential cytotoxic effects against cancer cell lines.

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT assay is a colorimetric assay used to assess cell viability.

  • Cell Culture:

    • Culture the desired cancer cell lines in appropriate growth medium.

    • Seed the cells in 96-well plates at a predetermined density and allow them to adhere overnight.

  • Compound Treatment:

    • Treat the cells with various concentrations of this compound for different time points (e.g., 24, 48, and 72 hours).

    • Include untreated cells as a negative control and a known cytotoxic agent as a positive control.

  • MTT Assay:

    • After the incubation period, add MTT solution to each well and incubate for a few hours.

    • The viable cells will reduce the yellow MTT to purple formazan crystals.

    • Solubilize the formazan crystals with a suitable solvent (e.g., DMSO).

  • Data Analysis:

    • Measure the absorbance of the formazan solution using a microplate reader.

    • Calculate the percentage of cell viability relative to the untreated control.

    • Determine the IC₅₀ value, which is the concentration of the compound that causes 50% inhibition of cell growth.

Section 4: Applications and Future Directions

Currently, the primary documented use of this compound is as a chemical intermediate in the synthesis of other molecules, such as liquid crystals and potentially as a component in cosmetic and pharmaceutical formulations.[4][10]

The lack of extensive biological data on this specific compound presents a significant opportunity for research. Future investigations should focus on:

  • Systematic evaluation of its antimicrobial spectrum and potency against a broad range of pathogenic bacteria and fungi.

  • In-depth studies on its potential endocrine-disrupting effects , including binding affinities for estrogen receptors and functional assays to determine agonist or antagonist activity.

  • Comprehensive assessment of its antioxidant capacity using various in vitro and in vivo models.

  • Thorough investigation of its cytotoxic effects on a panel of cancer cell lines to explore its potential as an anticancer agent.

  • Elucidation of its mechanism of action for any observed biological activities.

Section 5: Safety and Handling

Based on available safety data sheets, this compound is classified as a skin and eye irritant.[11] Appropriate personal protective equipment, including gloves and safety glasses, should be worn when handling this compound. It is important to handle it in a well-ventilated area to avoid inhalation of dust. For detailed safety information, refer to the manufacturer's Safety Data Sheet (SDS).[11][12][13][14]

Conclusion

This compound (CAS 50687-62-2) is a well-characterized chemical compound with a clear synthetic pathway and established physicochemical properties. While its structural similarity to other parabens and phenolic compounds suggests potential antimicrobial, estrogenic, and antioxidant activities, there is a notable absence of specific and in-depth biological data in the current scientific literature. This guide has aimed to provide a thorough overview of the existing knowledge and to highlight the promising avenues for future research. For scientists and drug development professionals, this compound represents an intriguing molecule with untapped potential, awaiting further exploration to unlock its full biological and therapeutic significance.

References

molecular weight and formula of 4-Methoxyphenyl 4-hydroxybenzoate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of 4-Methoxyphenyl 4-hydroxybenzoate, a significant organic compound with applications in materials science and as a key intermediate in chemical synthesis. This document delves into its fundamental chemical and physical properties, provides detailed protocols for its synthesis and characterization, and explores its current and potential applications, particularly for researchers, scientists, and professionals in drug development and materials science. The synthesis via Fischer esterification is detailed, alongside analytical characterization by Nuclear Magnetic Resonance (NMR) spectroscopy and Fourier-Transform Infrared (FTIR) spectroscopy. Safety protocols and handling guidelines are also discussed to ensure its proper use in a laboratory setting.

Introduction

This compound (CAS No: 50687-62-2) is an aromatic ester that combines the structural features of 4-hydroxybenzoic acid and 4-methoxyphenol.[1] This unique combination of a hydroxyl- and a methoxy-substituted phenyl benzoate core makes it a molecule of interest, particularly as a building block for more complex structures such as liquid crystals and potentially as a scaffold in medicinal chemistry.[2][3] The presence of both a hydrogen bond donor (the hydroxyl group) and a hydrogen bond acceptor (the ester and methoxy groups) within a rigid aromatic framework imparts specific physicochemical properties that are critical for its applications. This guide aims to be a definitive resource on its synthesis, characterization, and application, grounded in established scientific principles and methodologies.

Physicochemical Properties and Specifications

This compound is a white to off-white crystalline solid at room temperature.[4] Its core structure consists of two para-substituted benzene rings linked by an ester functional group.

PropertyValueSource(s)
Molecular Formula C₁₄H₁₂O₄[5]
Molecular Weight 244.25 g/mol [5]
CAS Number 50687-62-2[5]
Appearance White to almost white powder/crystal[4]
Melting Point 193-197 °C
Synonyms 4-Hydroxybenzoic acid 4-methoxyphenyl ester, 4-Methoxyphenylparaben, p-methoxyphenyl p-hydroxybenzoate[1]
Solubility Soluble in hot methanol

Synthesis of this compound

The primary route for the synthesis of this compound is the Fischer esterification of 4-hydroxybenzoic acid with 4-methoxyphenol in the presence of an acid catalyst.[6] This method is widely employed for the synthesis of aromatic esters due to its reliability and relatively straightforward procedure.

Synthesis Workflow

The synthesis process involves the reaction of the carboxylic acid with the phenol, followed by purification to isolate the desired ester.

Synthesis_Workflow Reactants 4-Hydroxybenzoic Acid + 4-Methoxyphenol + Acid Catalyst (e.g., H₂SO₄) Reaction Esterification Reaction (Reflux in an inert solvent) Reactants->Reaction Workup Aqueous Workup (Neutralization & Extraction) Reaction->Workup Purification Recrystallization or Column Chromatography Workup->Purification Product Pure 4-Methoxyphenyl 4-hydroxybenzoate Purification->Product

Caption: General workflow for the synthesis of this compound.

Detailed Experimental Protocol: Fischer Esterification

This protocol describes the synthesis of this compound from 4-hydroxybenzoic acid and 4-methoxyphenol.

Materials:

  • 4-Hydroxybenzoic acid

  • 4-Methoxyphenol

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Toluene (or another suitable inert solvent)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Ethyl Acetate

  • Hexane

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, combine 4-hydroxybenzoic acid (1 equivalent), 4-methoxyphenol (1.2 equivalents), and toluene.

  • Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid (approximately 2-3 drops) to the reaction mixture.

  • Esterification: Heat the mixture to reflux. The water formed during the reaction will be collected in the Dean-Stark trap. Continue the reaction until no more water is collected (typically 3-5 hours).

  • Cooling and Quenching: Allow the reaction mixture to cool to room temperature. Carefully quench the reaction by slowly adding a saturated solution of sodium bicarbonate until the effervescence ceases.

  • Extraction: Transfer the mixture to a separatory funnel. Extract the organic layer with ethyl acetate. Wash the combined organic layers with brine, and then dry over anhydrous magnesium sulfate.

  • Solvent Removal: Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane) to yield the pure this compound.

Analytical Characterization

The identity and purity of the synthesized this compound must be confirmed through various analytical techniques.

Characterization Workflow

Characterization_Workflow Synthesized_Product Crude Product TLC Thin-Layer Chromatography (TLC) (Purity Check) Synthesized_Product->TLC Purification Purification (Recrystallization/Chromatography) TLC->Purification NMR ¹H and ¹³C NMR Spectroscopy (Structural Confirmation) Purification->NMR FTIR FTIR Spectroscopy (Functional Group Analysis) Purification->FTIR MS Mass Spectrometry (Molecular Weight Confirmation) Purification->MS Final_Product Characterized Pure Product NMR->Final_Product FTIR->Final_Product MS->Final_Product

Caption: Workflow for the characterization and purification of this compound.

Spectroscopic Data and Interpretation

¹H NMR Spectroscopy: The proton NMR spectrum provides valuable information about the chemical environment of the hydrogen atoms in the molecule.[7]

  • Expected Chemical Shifts (δ) in CDCl₃:

    • ~10.5 ppm (singlet, 1H): Phenolic -OH proton.

    • ~7.99 ppm (doublet, 2H): Aromatic protons ortho to the ester carbonyl group.

    • ~7.16 ppm (doublet, 2H): Aromatic protons ortho to the methoxy group.

    • ~6.99 ppm (doublet, 2H): Aromatic protons meta to the methoxy group.

    • ~6.94 ppm (doublet, 2H): Aromatic protons meta to the ester carbonyl group.

    • ~3.78 ppm (singlet, 3H): Methoxy (-OCH₃) protons.

¹³C NMR Spectroscopy: The carbon NMR spectrum helps in identifying the different carbon environments within the molecule.

FTIR Spectroscopy: Infrared spectroscopy is used to identify the functional groups present in the molecule.

  • Expected Absorption Bands (cm⁻¹):

    • ~3400-3200 cm⁻¹ (broad): O-H stretching of the phenolic hydroxyl group.

    • ~1720-1700 cm⁻¹ (strong): C=O stretching of the ester carbonyl group.

    • ~1600-1450 cm⁻¹: C=C stretching of the aromatic rings.

    • ~1250-1000 cm⁻¹: C-O stretching of the ester and ether linkages.

Applications in Research and Development

The unique structure of this compound makes it a valuable compound in several areas of research and development.

Liquid Crystals

A primary application of this compound and its derivatives is in the field of liquid crystals.[2] The rigid, rod-like structure of the molecule is conducive to the formation of mesophases. The presence of terminal groups that can participate in hydrogen bonding and dipole-dipole interactions allows for the tuning of liquid crystalline properties.[3] Researchers have utilized similar benzoate structures to synthesize calamitic (rod-like) liquid crystals that exhibit nematic and smectic phases, which are essential for display technologies.[8]

Organic Synthesis Intermediate

The hydroxyl group on the 4-hydroxybenzoyl moiety can be further functionalized, making this compound a useful intermediate for the synthesis of more complex molecules. This allows for the introduction of various functionalities to tailor the properties of the final product for applications in pharmaceuticals or materials science.

Potential Biological Activity

While specific biological activities of this compound are not extensively documented, derivatives of 4-hydroxybenzoic acid are known to possess a wide range of biological properties, including antimicrobial, anti-inflammatory, and antioxidant activities.[9][10] The structural similarity to parabens, which are widely used as preservatives, suggests potential antimicrobial properties.[6] Further research is warranted to explore the pharmacological potential of this specific compound and its derivatives.

Safety and Handling

As with any chemical compound, proper safety precautions must be observed when handling this compound.

  • General Handling: Use in a well-ventilated area. Avoid inhalation of dust. Avoid contact with skin and eyes.[11][12]

  • Personal Protective Equipment (PPE): Wear appropriate protective clothing, including gloves and safety goggles.[11][12]

  • Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.[11]

  • Disposal: Dispose of in accordance with local, state, and federal regulations.

Conclusion

This compound is a versatile organic compound with a well-defined set of physicochemical properties. The synthetic route via Fischer esterification is robust and allows for the production of high-purity material, which can be rigorously characterized using standard analytical techniques. Its primary application lies in the synthesis of liquid crystals, where its molecular structure is highly advantageous. While its biological activities are not yet fully elucidated, its structural relationship to other bioactive compounds suggests that this may be a fruitful area for future investigation. This guide provides the foundational knowledge necessary for researchers and scientists to effectively synthesize, characterize, and utilize this compound in their research and development endeavors.

References

Methodological & Application

Application Notes and Protocols for 4-Methoxyphenyl 4-hydroxybenzoate and its Derivatives in Liquid Crystal Systems

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth guide for researchers, scientists, and drug development professionals.

Introduction: The Benzoate Core as a Cornerstone of Mesogenic Design

In the vast landscape of liquid crystal (LC) materials, the benzoate ester linkage represents a fundamental and versatile building block. The compound 4-Methoxyphenyl 4-hydroxybenzoate serves as an archetypal example of a rigid mesogenic core. Its structure, comprising two phenyl rings linked by an ester group, provides the essential molecular rigidity and linearity required for the formation of liquid crystalline phases. The terminal methoxy (-OCH₃) and hydroxyl (-OH) groups offer sites for chemical modification, enabling the systematic tuning of material properties—a practice central to the field of liquid crystal engineering.

While this compound itself may exhibit a high melting point, its true value lies in its role as a precursor and a structural motif. By modifying the terminal groups, particularly by esterifying or etherifying the hydroxyl group, a vast library of calamitic (rod-like) liquid crystals can be synthesized. These materials are instrumental in technologies ranging from high-resolution displays to advanced optical and sensory devices.[1] This guide elucidates the core applications of this structural family, providing both the theoretical underpinnings and practical protocols for its use in modern materials research.

Application Note 1: A Versatile Precursor for Nematic and Smectic Mesogens

The primary application of the this compound framework is as a foundational element for synthesizing more complex liquid crystals. The inherent properties of the benzoate core—its planarity, length, and polar ester group—predispose it to form the nematic and smectic phases that are crucial for most electro-optical applications.

Causality of Experimental Design: The synthesis of functional liquid crystals is a process of molecular engineering. The goal is to create molecules with a specific balance of properties: a wide temperature range for the desired mesophase, appropriate viscosity, and specific dielectric and optical anisotropies. The synthesis begins with a rigid core, such as a benzoate, and adds flexible terminal chains (e.g., alkoxy or alkyl groups). These chains lower the melting point by disrupting crystal packing and enhance the stability of the liquid crystal phase. The choice of an esterification reaction, such as the Steglich method, is strategic; it is a high-yield reaction that proceeds under mild conditions, preserving the integrity of the mesogenic core while efficiently attaching the desired terminal groups.[2]

Protocol 1: Synthesis of a Representative Liquid Crystal (4-Methoxyphenyl 4-hexyloxybenzoate)

This protocol details the synthesis of a functional liquid crystal via Steglich esterification, a common and efficient method for forming the ester bond between a carboxylic acid (4-hexyloxybenzoic acid) and a phenol (4-methoxyphenol, which is a precursor to the title compound's core). This demonstrates the principle of building upon the core structure.

Materials:

  • 4-Hexyloxybenzoic acid

  • 4-Methoxyphenol

  • N,N'-Dicyclohexylcarbodiimide (DCC)

  • 4-Dimethylaminopyridine (DMAP)

  • Dichloromethane (DCM), anhydrous

  • Hydrochloric acid (HCl), 1M solution

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Ethanol for recrystallization

Step-by-Step Methodology:

  • Reactant Dissolution: In a round-bottom flask under a nitrogen atmosphere, dissolve 4-hexyloxybenzoic acid (1 equivalent) and 4-methoxyphenol (1 equivalent) in anhydrous DCM.

  • Catalyst Addition: Add a catalytic amount of DMAP (0.1 equivalents) to the solution. DMAP is a highly effective acylation catalyst that accelerates the reaction.

  • Initiation of Esterification: Cool the flask in an ice bath to 0 °C. Slowly add a solution of DCC (1.1 equivalents) in DCM to the reaction mixture. The low temperature helps to control the exothermic reaction and minimize side product formation.

  • Reaction Progression: Allow the mixture to warm to room temperature and stir for 12-24 hours. The progress can be monitored by Thin Layer Chromatography (TLC). A white precipitate, dicyclohexylurea (DCU), will form as the reaction proceeds.

  • Work-up and Purification:

    • Filter the reaction mixture to remove the DCU precipitate.

    • Transfer the filtrate to a separatory funnel and wash sequentially with 1M HCl, saturated NaHCO₃, and brine. This removes unreacted starting materials and acidic/basic impurities.

    • Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent (DCM) using a rotary evaporator.

  • Final Purification: Recrystallize the crude product from hot ethanol to yield the pure 4-Methoxyphenyl 4-hexyloxybenzoate as a white solid. The purity can be confirmed by NMR and the transition temperatures by DSC.

Workflow Visualization:

cluster_prep Reaction Setup cluster_reaction Esterification cluster_workup Work-up cluster_purification Purification R1 Dissolve 4-Hexyloxybenzoic Acid & 4-Methoxyphenol in DCM R2 Add DMAP (Catalyst) R1->R2 C1 Cool to 0°C R2->C1 C2 Add DCC in DCM C1->C2 C3 Stir at RT for 12-24h (Monitor by TLC) C2->C3 F1 Filter DCU Precipitate C3->F1 W1 Wash with HCl, NaHCO₃, Brine F1->W1 D1 Dry (MgSO₄) & Evaporate W1->D1 P1 Recrystallize from Ethanol D1->P1 P2 Characterize (NMR, DSC) P1->P2

Caption: Steglich esterification workflow for synthesizing a benzoate-based liquid crystal.

Application Note 2: Component in Nematic Liquid Crystal Mixtures

Derivatives of this compound are frequently used as components in nematic liquid crystal mixtures for display applications (LCDs).[3] A well-known example is 4-Pentylphenyl 4-methoxybenzoate (also known as Nematal 105), which possesses a stable nematic phase.[3]

Functional Role in Mixtures:

  • Broadening Temperature Range: Individual LC compounds often have a narrow mesophase temperature range. By creating eutectic mixtures, the operating temperature range of the final device can be significantly broadened, ensuring functionality in various environments.[4]

  • Tuning Optical Anisotropy (Δn): The birefringence (Δn = nₑ - nₒ) of the mixture is a critical parameter for display performance, affecting the device's switching time and thickness. Benzoate-based LCs contribute positively to Δn due to the high polarizability of the phenyl rings.

  • Host for Guest Molecules: The nematic phase can act as an ordered solvent for other molecules. Derivatives of this compound can serve as a host for dichroic dyes in guest-host displays or for chiral dopants to induce a helical twist, forming a chiral nematic (cholesteric) phase.[3]

Data Presentation: Properties of a Representative Benzoate LC

PropertyValue for 4-Pentylphenyl 4-methoxybenzoate (Nematal 105)
CAS Number 38444-13-2[3]
Molecular Formula C₁₉H₂₂O₃
Mesophase Nematic[3]
Melting Point ~30 °C
Clearing Point (N→I) ~47 °C
Protocol 2: Preparation and Characterization of a Binary Liquid Crystal Mixture

This protocol describes how to create a simple binary mixture to observe the depression of the melting point and the alteration of the clearing point, key characteristics of a eutectic system.

Materials:

  • Liquid Crystal A (e.g., 4-Pentylphenyl 4-methoxybenzoate)

  • Liquid Crystal B (e.g., 4-Cyanophenyl-4'-N-propylbenzoate)[4]

  • Small glass vials with caps

  • Heating plate with magnetic stirring

  • Polarized Optical Microscope (POM) with a hot stage

  • Differential Scanning Calorimeter (DSC)

  • Micro-spatula and analytical balance

Step-by-Step Methodology:

  • Component Weighing: Accurately weigh the desired mass percentages of Liquid Crystal A and Liquid Crystal B into a clean glass vial. For example, prepare several compositions (e.g., 20:80, 40:60, 50:50, 60:40, 80:20).

  • Homogenization: Place the vial on a hot plate set to a temperature above the clearing point of both individual components. Stir the mixture gently until it becomes a completely uniform isotropic liquid.

  • Sample Preparation for Microscopy: While the mixture is in the isotropic phase, introduce a small drop into a liquid crystal cell (or onto a microscope slide) by capillary action.

  • POM Analysis: Place the sample on the hot stage of the POM. Slowly cool the sample from the isotropic phase at a controlled rate (e.g., 1-2 °C/min). Observe the temperature at which droplets of the nematic phase appear (the clearing point). Note the characteristic schlieren or marbled textures of the nematic phase.

  • DSC Analysis: Accurately weigh 3-5 mg of the homogenized mixture into a DSC pan. Run a heat-cool-heat cycle at a scan rate of 5-10 °C/min to determine the phase transition temperatures (melting and clearing points) and associated enthalpy changes. The peak of the endotherm/exotherm corresponds to the transition temperature.

Logical Diagram: Structure to Phase Relationship

cluster_core Core Structure cluster_modification Molecular Modification cluster_phase Resulting LC Phase Core 4-Methoxyphenyl 4-hydroxybenzoate (Precursor) Mod1 Add Alkyl/Alkoxy Chain (e.g., -C₅H₁₁) Core->Mod1 Mod2 Incorporate into Chiral Structure Core->Mod2 Mod3 Create Dimeric Structure Core->Mod3 Phase1 Nematic (N) Smectic (Sm) Mod1->Phase1 Phase2 Chiral Nematic (N) Ferroelectric (SmC) Mod2->Phase2 Phase3 Twist-Bend Nematic (N_TB) Mod3->Phase3

Caption: Modifying the benzoate core leads to diverse, advanced liquid crystal phases.

Application Note 3: Building Block for Advanced Ferroelectric and Twist-Bend Phases

The benzoate core is not limited to simple nematic materials. It is a critical component in the design of molecules that form more complex, high-performance liquid crystal phases.

  • Ferroelectric Liquid Crystals (FLCs): By incorporating the benzoate structure into a chiral molecule, materials exhibiting a chiral smectic C (SmC) phase can be synthesized.[5][6] These FLCs possess spontaneous electrical polarization, leading to microsecond switching times—orders of magnitude faster than conventional nematics.[7][8] This makes them ideal for applications like micro-displays and high-speed light modulators.[9] The biphenylyl benzoate core, an extension of the simple benzoate structure, is particularly effective at promoting highly tilted SmC phases.[5][7]

  • Twist-Bend Nematic (N_TB) Phase: This fascinating phase is formed by molecules with a bent shape. Dimeric liquid crystals, where two benzoate-based mesogenic units are linked by a flexible spacer, are a prominent class of materials that exhibit the N_TB phase. The 4-methoxyphenyl group has been specifically shown to be an effective component in these dimers.[10][11] The unique helical nanostructure of the N_TB phase opens doors for novel electro-optical effects.

Protocol 3: Characterization of Liquid Crystal Phases via Polarized Optical Microscopy (POM)

POM is an indispensable tool for identifying liquid crystal mesophases, as each phase exhibits a characteristic optical texture when viewed between crossed polarizers.

Equipment:

  • Polarizing Optical Microscope with rotating stage

  • Hot stage with a programmable temperature controller

  • Glass slides and cover slips (or specialized LC cells)

Step-by-Step Methodology:

  • Sample Preparation: Prepare a thin film of the liquid crystal sample between a glass slide and a coverslip. The glass surfaces should be clean; for specific alignments, they can be coated with an alignment layer (e.g., rubbed polyimide).

  • Heating to Isotropic Phase: Place the sample on the hot stage and heat it to a temperature several degrees above its highest transition temperature (the clearing point) to ensure it is in the uniform, dark isotropic liquid phase.

  • Controlled Cooling and Observation:

    • Cool the sample slowly (1-5 °C/min). At the isotropic-to-liquid crystal transition, observe the nucleation and growth of the mesophase.

    • Nematic (N) Phase: Look for either a "marbled" texture with shifting, thread-like disclinations or a "schlieren" texture characterized by dark brushes originating from point defects.

    • Smectic A (SmA) Phase: This phase typically exhibits a "focal conic fan" texture. On homeotropic alignment, it appears dark (pseudo-isotropic).

    • Chiral Smectic C (SmC*) Phase: In addition to fan textures, this ferroelectric phase may show domain structures that can be switched with an applied electric field.

  • Phase Identification: Identify the sequence of phases as the temperature decreases. Rotating the stage helps in confirming the birefringence and observing changes in textures at phase transitions. Record the temperatures at which these transitions occur.

Workflow Visualization:

cluster_textures Identify Phase by Texture Start Prepare Thin Film of LC Sample Heat Heat to Isotropic Phase on Hot Stage Start->Heat Cool Cool Slowly (1-5 °C/min) Heat->Cool Observe Observe Texture Changes under POM Cool->Observe Nematic Schlieren / Marbled Observe->Nematic SmecticA Focal Conic Fans Observe->SmecticA SmecticC Broken Fans / Domains Observe->SmecticC Record Record Transition Temperatures Observe->Record

Caption: Workflow for identifying liquid crystal phases using Polarized Optical Microscopy.

References

Application Note: Synthesis of High-Performance Aromatic Polyesters via Melt Polycondensation of 4-Methoxyphenyl 4-hydroxybenzoate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This guide provides a comprehensive framework for the synthesis and characterization of high-performance aromatic polyesters using 4-Methoxyphenyl 4-hydroxybenzoate as an AB-type monomer. Aromatic polyesters are a class of polymers known for their exceptional thermal stability and mechanical properties, making them suitable for advanced engineering applications.[1] This document details the theoretical underpinnings of melt polycondensation, provides validated, step-by-step protocols for polymerization and subsequent characterization, and offers expert insights into process optimization and troubleshooting. The methodologies are designed for researchers in materials science and drug development seeking to harness the unique properties of polymers derived from this monomer.

Introduction: The Potential of this compound

This compound is a specialized AB-type monomer possessing both an ester-forming group (the phenolic hydroxyl) and a reactive ester group (the methoxyphenyl ester).[2] This structure is ideally suited for self-polycondensation reactions, enabling the synthesis of linear, wholly aromatic polyesters. The rigid, rod-like structure imparted by the aromatic rings suggests that the resulting polymer will exhibit properties characteristic of Liquid Crystal Polymers (LCPs), including high thermal stability, chemical resistance, and the potential for high tensile strength and modulus.[3]

The polymerization proceeds via a transesterification mechanism at elevated temperatures, where the hydroxyl group of one monomer attacks the ester linkage of another, eliminating methanol as a byproduct. Driving this equilibrium reaction to completion requires careful control of temperature and pressure to facilitate the removal of the volatile byproduct. This application note will focus on the melt polycondensation technique, a solvent-free method ideal for achieving the high molecular weights necessary for robust material properties.[4]

Mechanistic Principles of Self-Polycondensation

The polymerization of this compound is a step-growth process based on transesterification. The reaction is typically catalyzed to achieve a practical polymerization rate.

Causality Behind the Mechanism:

  • Initiation: The reaction is initiated at high temperatures (typically >250°C) where the monomer is in a molten state.[5] A catalyst, such as an organometallic compound (e.g., antimony trioxide, zinc acetate, or a titanium alkoxide), coordinates with the carbonyl oxygen of the ester group.[6][7] This coordination polarizes the carbonyl bond, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack.

  • Propagation: The nucleophilic phenolic hydroxyl group of a second monomer molecule attacks the activated carbonyl carbon. This forms a tetrahedral intermediate which then collapses, leading to the formation of a new ester bond (a dimer) and the elimination of a methanol molecule.

  • Polymerization: This process repeats, with dimers forming trimers, and so on, gradually building the polymer chain. To achieve a high degree of polymerization, the methanol byproduct must be continuously removed from the reaction vessel, typically by applying a vacuum.[5] According to Le Chatelier's principle, removing the product shifts the equilibrium towards the formation of the polymer.

The following diagram illustrates the catalyzed transesterification reaction.

G cluster_reactants Reactants cluster_process Process Conditions cluster_products Products Monomer1 Monomer (n) This compound Polymer Aromatic Polyester (Poly(4-oxybenzoyl-co-4-methoxyphenoxy)) Monomer1->Polymer Self-Polycondensation Catalyst Catalyst (e.g., Sb2O3) Catalyst->Monomer1 Activates Ester Heat High Temperature (>250°C) Heat->Monomer1 Melts & Initiates Vacuum Vacuum Byproduct Methanol (n-1) (Removed) Vacuum->Byproduct Removes

Caption: Catalyzed self-polycondensation of this compound.

Experimental Protocols

Monomer Purity and Handling

Expert Insight: Step-growth polymerization is exquisitely sensitive to monomer purity. Impurities with monofunctional groups can act as chain terminators, severely limiting the achievable molecular weight. A monomer purity of >99.5% is highly recommended.

Protocol: Monomer Characterization

  • Visual Inspection: The monomer should be a white to off-white crystalline powder.[8]

  • Melting Point (DSC): Use Differential Scanning Calorimetry (DSC) to determine the melting point. A sharp melting endotherm indicates high purity. The literature value is approximately 193-197°C.[8]

  • Spectroscopic Analysis (NMR/FTIR):

    • ¹H NMR: Confirm the chemical structure and absence of impurities.

    • FTIR: Verify the presence of key functional groups: O-H stretch (broad, ~3300 cm⁻¹), C=O stretch (ester, ~1730 cm⁻¹), and C-O stretches (~1250 and 1170 cm⁻¹).

  • Drying: Dry the monomer under vacuum at 80-100°C for at least 12 hours before use to remove any adsorbed water, which can interfere with the transesterification reaction.

Property Value Source
Molecular Formula C₁₄H₁₂O₄[2]
Molecular Weight 244.24 g/mol [2]
Appearance White to Almost white powder[8]
Melting Point 193 - 197 °C[8]

Table 1: Physicochemical Properties of this compound.

Protocol: Melt Polycondensation

This protocol describes a typical lab-scale batch process for producing several grams of polymer.

Materials & Equipment:

  • This compound (dried, >99.5% purity)

  • Catalyst: Antimony(III) oxide (Sb₂O₃), Zinc Acetate, or Titanium(IV) butoxide (200-500 ppm relative to monomer weight)

  • Glass reaction vessel equipped with a mechanical stirrer (high-torque), nitrogen/argon inlet, and a distillation arm connected to a vacuum pump.

  • Heating mantle with a temperature controller.

  • Cold trap (liquid nitrogen or dry ice/acetone).

Workflow Diagram:

G start Start charge 1. Charge Reactor Monomer + Catalyst start->charge purge 2. Inert Purge Purge with N2/Ar for 15 min charge->purge heat1 3. Stage 1: Melting Heat to ~200°C under N2 flow purge->heat1 heat2 4. Stage 2: Oligomerization Increase to 250-270°C (Methanol distills) heat1->heat2 vacuum 5. Stage 3: Polymerization Apply Vacuum (<1 Torr) Increase to 280-320°C heat2->vacuum monitor 6. Monitor Viscosity Observe torque increase on stirrer vacuum->monitor cool 7. Cool & Isolate Cool under N2, break vacuum monitor->cool purify 8. Purify (Optional) Dissolve in suitable solvent & Precipitate cool->purify end End purify->end

Caption: Step-by-step workflow for the melt polycondensation process.

Detailed Procedure:

  • Reactor Setup: Assemble the dry reaction apparatus. Ensure all joints are properly sealed for high vacuum.

  • Charging: Weigh and add the this compound and the chosen catalyst to the reaction vessel.

  • Inerting: Begin purging the system with a slow stream of dry nitrogen or argon to remove oxygen, which can cause oxidative side reactions and polymer discoloration at high temperatures.

  • Stage 1 - Melting: Set the mechanical stirrer to a low speed (50-100 RPM). Gradually heat the reactor to ~200°C, just above the monomer's melting point. Maintain a positive N₂ flow. Hold for 30 minutes to ensure a homogeneous melt.

  • Stage 2 - Oligomerization: Increase the temperature to 250-270°C. Methanol will begin to distill from the reaction mixture. Maintain these conditions for 60-90 minutes. The viscosity of the melt will begin to increase.

  • Stage 3 - Polymerization: Gradually apply vacuum over 20-30 minutes to avoid vigorous boiling of the oligomers. Once the system is under high vacuum (<1 Torr), slowly increase the temperature to 280-320°C.[5]

  • Monitoring: Continue the reaction under high vacuum and temperature for 2-4 hours. The primary indicator of high molecular weight polymer formation is a significant increase in the melt viscosity, observed as an increase in the torque required by the mechanical stirrer. The reaction is complete when the stirrer torque stabilizes or reaches the motor's limit.

  • Isolation: Stop the heating and allow the reactor to cool slowly under a nitrogen atmosphere. Once below 150°C, break the vacuum with nitrogen and disassemble the apparatus. The solid polymer can then be mechanically removed from the reactor.

Polymer Characterization

Post-synthesis characterization is crucial to validate the polymer structure, thermal properties, and molecular weight.

Technique Purpose Expected Result / Key Feature to Observe
FTIR Structural ConfirmationDisappearance of the broad phenolic O-H band (~3300 cm⁻¹). Presence of characteristic aromatic polyester C=O (~1735 cm⁻¹) and C-O-C (~1270, 1160 cm⁻¹) stretching bands.
¹H NMR Structural VerificationConfirmation of the polyester repeat unit structure by analyzing the aromatic proton signals. End-group analysis can provide an estimate of the number-average molecular weight (Mn).
DSC Thermal TransitionsDetermination of the glass transition temperature (Tg) and melting temperature (Tm). Wholly aromatic polyesters typically exhibit high Tg values (>150°C).[1] The presence of a Tm indicates a semi-crystalline nature.
TGA Thermal StabilityMeasurement of the decomposition temperature (Td). Aromatic polyesters are known for their high thermal stability, often with decomposition temperatures exceeding 400°C in an inert atmosphere.[1]
GPC/SEC Molecular WeightDetermination of number-average (Mn), weight-average (Mw) molecular weights, and polydispersity index (PDI = Mw/Mn). Note: Finding a suitable solvent at room temperature can be challenging; high-temperature GPC may be required.

Table 2: Standard Characterization Techniques for Aromatic Polyesters.

Troubleshooting and Field-Proven Insights

  • Problem: Low Molecular Weight Polymer (Brittle Product)

    • Cause A: Monomer Impurity. As discussed, impurities are detrimental. Re-purify the monomer.

    • Cause B: Inefficient Byproduct Removal. A poor vacuum (<1 Torr is ideal) will prevent the equilibrium from being driven to completion. Check for leaks in the reaction setup.

    • Cause C: Incorrect Stoichiometry. For an AB monomer, this is not an issue, but if co-monomers are used, precise 1:1 stoichiometry is critical.

  • Problem: Dark-Colored Polymer (Yellow to Brown)

    • Cause A: Oxidation. Insufficient inert gas purging before and during the initial heating stages can lead to oxidation. Ensure a thorough and continuous purge.

    • Cause B: High Temperature/Long Reaction Time. Excessive heat or prolonged reaction times can cause thermal degradation. Optimize the temperature profile and reaction duration.

    • Cause C: Catalyst Choice. Some catalysts can induce more coloration than others. If color is a critical parameter, catalyst screening is recommended.

Conclusion

The melt polycondensation of this compound offers a robust, solvent-free route to high-performance aromatic polyesters. By carefully controlling monomer purity, reaction temperature, and vacuum, researchers can synthesize high molecular weight polymers with exceptional thermal stability. The protocols and insights provided in this note serve as a validated starting point for the development of novel materials for demanding applications in the fields of advanced engineering, electronics, and beyond.

References

Application Notes and Protocols for Investigating the Biological Activity of 4-Methoxyphenyl 4-hydroxybenzoate Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction

4-Methoxyphenyl 4-hydroxybenzoate and its derivatives represent a class of phenolic compounds with significant potential in medicinal chemistry. Drawing from the well-documented biological activities of its parent moieties, 4-hydroxybenzoic acid and methoxy-substituted phenols, this scaffold offers a versatile platform for the design and synthesis of novel therapeutic agents. Derivatives of 4-hydroxybenzoic acid are known to possess a wide array of biological properties, including antimicrobial, antioxidant, anti-inflammatory, and anticancer effects.[1][2][3][4][5] The incorporation of a methoxyphenyl group can further modulate the pharmacokinetic and pharmacodynamic properties of these molecules, potentially enhancing their efficacy and target specificity.[6][7]

This comprehensive guide provides an in-depth exploration of the synthesis, characterization, and biological evaluation of this compound derivatives. It is designed to equip researchers, scientists, and drug development professionals with the necessary technical insights and field-proven protocols to investigate the therapeutic potential of this promising class of compounds. The narrative emphasizes the rationale behind experimental choices, ensuring a trustworthy and authoritative resource for advancing research in this area.

I. Synthesis of this compound Derivatives

The synthesis of derivatives based on the this compound scaffold can be approached through several established chemical transformations. The selection of a synthetic route is often dictated by the desired structural modifications and the intended biological target.

A. Esterification and Amide Formation

A primary route for derivatization involves the modification of the carboxylic acid group of 4-hydroxybenzoic acid prior to or after esterification with 4-methoxyphenol. Alternatively, the hydroxyl group of the 4-hydroxybenzoate moiety can be a site for further modification.

Protocol 1: Synthesis of Amide Derivatives

This protocol details the synthesis of N-substituted amide derivatives of 4-hydroxybenzoic acid, which can then be esterified with 4-methoxyphenol.

  • Activation of Carboxylic Acid: In a round-bottom flask, dissolve 4-hydroxybenzoic acid (1 equivalent) in a suitable aprotic solvent such as dichloromethane (DCM) or N,N-dimethylformamide (DMF).

  • Add a coupling agent like N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.1 equivalents) and an activator such as N-hydroxysuccinimide (NHS) or 1-hydroxybenzotriazole (HOBt) (1.1 equivalents).

  • Stir the mixture at room temperature for 30 minutes to form the activated ester.

  • Amine Coupling: To the activated ester solution, add the desired primary or secondary amine (1 equivalent) and a non-nucleophilic base like triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) (1.2 equivalents).

  • Allow the reaction to proceed at room temperature for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up and Purification: Upon completion, filter the reaction mixture to remove any precipitated urea byproduct. Wash the filtrate with 1M HCl, saturated NaHCO₃ solution, and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using an appropriate solvent system (e.g., hexane/ethyl acetate).

  • Esterification with 4-Methoxyphenol: The resulting 4-hydroxybenzamide derivative can be esterified with 4-methoxyphenol using standard methods such as Steglich or Mitsunobu reactions to yield the final 4-methoxyphenyl 4-hydroxybenzamide derivative.

B. Synthesis of Azo Derivatives

Azo compounds derived from 4-hydroxybenzoic acid have demonstrated notable antibacterial activity.[8] This approach introduces a diazene bridge, which can significantly alter the electronic and steric properties of the molecule.

Protocol 2: Synthesis of Azo-Substituted Derivatives

This protocol describes the synthesis of azo dyes by coupling diazotized aromatic amines with 4-hydroxybenzoic acid, which can subsequently be esterified.[8]

  • Diazotization of Aromatic Amine: Dissolve the chosen substituted aromatic amine (1 equivalent) in a mixture of concentrated hydrochloric acid and water.[8]

  • Cool the solution to 0-5 °C in an ice bath.

  • Slowly add a solution of sodium nitrite (NaNO₂) (1 equivalent) in water dropwise, maintaining the temperature below 5 °C. Stir for 30 minutes to form the diazonium salt.[8]

  • Coupling Reaction: In a separate beaker, dissolve 4-hydroxybenzoic acid (1 equivalent) in an aqueous solution of sodium hydroxide (10% w/v).[8]

  • Cool this solution to 0-5 °C and slowly add the previously prepared diazonium salt solution with vigorous stirring.[8]

  • Maintain the temperature at 0-5 °C and continue stirring for 1-2 hours. A colored precipitate of the azo-derivatized 4-hydroxybenzoic acid will form.[8]

  • Isolation and Purification: Filter the precipitate, wash thoroughly with cold water, and recrystallize from a suitable solvent like ethanol to obtain the pure azo derivative.[8]

  • The purified product can then be esterified with 4-methoxyphenol.

II. Evaluation of Biological Activities

A systematic evaluation of the biological activities of newly synthesized this compound derivatives is crucial to identify promising therapeutic leads. The following section details standard protocols for assessing key biological properties.

A. Anticancer Activity

The cytotoxic potential of novel compounds against cancer cell lines is a primary screening step in anticancer drug discovery.

Protocol 3: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability.

  • Materials:

    • Human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer)

    • Complete cell culture medium (e.g., DMEM with 10% FBS)

    • Test compounds dissolved in DMSO

    • MTT solution (5 mg/mL in PBS)

    • Solubilization solution (e.g., DMSO or acidic isopropanol)

    • 96-well microplates

    • Microplate reader

  • Procedure:

    • Cell Seeding: Seed cancer cells into a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.

    • Compound Treatment: Prepare serial dilutions of the test compounds and add them to the wells. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

    • Incubation: Incubate the plates for 48-72 hours at 37°C in a 5% CO₂ incubator.

    • MTT Addition: Add 10 µL of MTT solution to each well and incubate for another 2-4 hours.

    • Formazan Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to dissolve the formazan crystals.

    • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

    • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

Illustrative Data Presentation: Anticancer Activity

DerivativeTarget Cell LineIC₅₀ (µM)
Compound XMCF-715.2 ± 1.8
Compound YA54922.5 ± 2.5
DoxorubicinMCF-70.8 ± 0.1

Note: The data in this table is for illustrative purposes only.

DOT Script for a Simplified Apoptosis Pathway

G Drug Derivative Drug Derivative Cell Stress Cell Stress Drug Derivative->Cell Stress Mitochondrial Pathway Mitochondrial Pathway Cell Stress->Mitochondrial Pathway Caspase Activation Caspase Activation Mitochondrial Pathway->Caspase Activation Apoptosis Apoptosis Caspase Activation->Apoptosis

Caption: Simplified signaling pathway of drug-induced apoptosis.

B. Antimicrobial Activity

The increasing prevalence of antibiotic resistance necessitates the discovery of new antimicrobial agents.

Protocol 4: Minimum Inhibitory Concentration (MIC) Assay

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

  • Materials:

    • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

    • Fungal strains (e.g., Candida albicans)

    • Mueller-Hinton Broth (MHB) or other appropriate growth medium

    • Test compounds dissolved in DMSO

    • 96-well microplates

    • Microplate reader or visual inspection

  • Procedure:

    • Inoculum Preparation: Prepare a standardized inoculum of the microorganism (e.g., 0.5 McFarland standard).

    • Serial Dilution: Prepare two-fold serial dilutions of the test compounds in the growth medium in a 96-well plate.

    • Inoculation: Add the microbial inoculum to each well. Include a positive control (microorganism with no compound) and a negative control (medium only).

    • Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria or at 30°C for 24-48 hours for fungi.

    • MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth is observed.

Illustrative Data Presentation: Antimicrobial Activity

DerivativeS. aureus MIC (µg/mL)E. coli MIC (µg/mL)C. albicans MIC (µg/mL)
Compound A163264
Compound B81632
Ciprofloxacin0.50.25N/A
FluconazoleN/AN/A4

Note: The data in this table is for illustrative purposes only.

C. Antioxidant Activity

Phenolic compounds are well-known for their antioxidant properties, which are crucial in combating oxidative stress-related diseases.

Protocol 5: DPPH Radical Scavenging Assay

This assay measures the ability of a compound to scavenge the stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical.

  • Materials:

    • DPPH solution (e.g., 0.1 mM in methanol)

    • Test compounds dissolved in methanol

    • Ascorbic acid or Trolox as a positive control

    • 96-well microplates

    • Microplate reader

  • Procedure:

    • Reaction Setup: In a 96-well plate, add various concentrations of the test compounds.

    • Add the DPPH solution to each well and mix.

    • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

    • Absorbance Measurement: Measure the absorbance at 517 nm.

    • Data Analysis: Calculate the percentage of DPPH radical scavenging activity and determine the IC₅₀ value.

DOT Script for Antioxidant Mechanism

G Free Radical (DPPH) Free Radical (DPPH) Stable Molecule Stable Molecule Free Radical (DPPH)->Stable Molecule accepts H• Antioxidant Derivative Antioxidant Derivative Antioxidant Derivative->Stable Molecule donates H•

Caption: Mechanism of DPPH radical scavenging by an antioxidant.

D. Anti-inflammatory Activity

Chronic inflammation is implicated in numerous diseases, making the development of novel anti-inflammatory agents a key research area.

Protocol 6: In Vitro COX-2 Inhibition Assay

This assay determines the ability of a compound to inhibit the activity of cyclooxygenase-2 (COX-2), a key enzyme in the inflammatory pathway.

  • Materials:

    • Human recombinant COX-2 enzyme

    • Arachidonic acid (substrate)

    • COX-2 inhibitor screening kit (commercially available)

    • Celecoxib as a positive control

    • Microplate reader

  • Procedure:

    • Follow the instructions provided with the commercial COX-2 inhibitor screening kit.

    • Typically, the assay involves incubating the COX-2 enzyme with the test compound.

    • The reaction is initiated by the addition of arachidonic acid.

    • The production of prostaglandins is measured, often via a colorimetric or fluorometric method.

    • Data Analysis: Calculate the percentage of COX-2 inhibition and determine the IC₅₀ value.

III. Structure-Activity Relationship (SAR) Insights

A critical aspect of drug development is understanding the relationship between the chemical structure of a compound and its biological activity. For this compound derivatives, SAR studies can guide the design of more potent and selective analogs. For example, in a series of 4-methoxybenzoylhydrazones, the number and position of hydroxyl substituents on the phenyl ring significantly influenced their antiglycation activity.[9] Similarly, for azo derivatives of 4-hydroxybenzoic acid, the nature of the substituent on the aromatic amine can modulate their antibacterial potency.[8]

Conclusion

The this compound scaffold presents a valuable starting point for the development of novel therapeutic agents with a wide range of biological activities. The protocols and insights provided in this guide offer a robust framework for the synthesis, characterization, and comprehensive biological evaluation of its derivatives. By systematically applying these methodologies and analyzing the structure-activity relationships, researchers can unlock the full therapeutic potential of this versatile class of compounds.

References

Application Notes and Protocols: Unveiling the Photophysical Properties of Aromatic Benzoate Esters

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This comprehensive guide provides researchers, scientists, and drug development professionals with a detailed exploration of the photophysical properties of aromatic benzoate esters. Moving beyond a simple recitation of facts, this document delves into the theoretical underpinnings, provides robust experimental protocols, and offers insights into the structure-property relationships that govern the interaction of these molecules with light. The protocols are designed to be self-validating, emphasizing the causality behind experimental choices to ensure both accuracy and a deeper understanding of the photophysical phenomena at play.

Introduction: The Versatile Nature of Aromatic Benzoate Esters

Aromatic benzoate esters are a class of organic compounds characterized by a benzoate group attached to an aromatic moiety. While seemingly simple, this structural motif is the foundation for a vast array of molecules with significant applications. They are found in nature, contributing to the fragrances of fruits and flowers, and are synthesized for use as flavor ingredients.[1] In materials science, they serve as key components in polymers, where their photoreactive properties can be harnessed to modulate material characteristics like the refractive index.[2][3] Furthermore, their tunable electronic properties make them valuable scaffolds for developing fluorescent probes and organic semiconductor materials.[4][5][6] Understanding their interaction with ultraviolet and visible light—their photophysics—is paramount to optimizing their function in these diverse applications.

This guide will provide the theoretical framework and practical methodologies to thoroughly characterize the photophysical properties of novel or existing aromatic benzoate esters.

Theoretical Framework: A Molecule's Journey with Light

When a molecule absorbs a photon of light, it is promoted to a higher energy electronic state. The subsequent processes by which the molecule returns to its ground state define its photophysical properties. These processes are elegantly illustrated by a Jablonski diagram.[7][8]

A Jablonski diagram is an energy-level diagram that depicts the electronic states of a molecule and the transitions between them.[9][10] The states are arranged vertically by energy and grouped horizontally by spin multiplicity (singlet or triplet).[8]

  • Absorption: A molecule in the ground state (S₀) absorbs a photon, exciting an electron to a higher energy singlet state (S₁ or S₂). This is a very fast process, typically occurring on the femtosecond (10⁻¹⁵ s) timescale.

  • Vibrational Relaxation & Internal Conversion (IC): Following absorption, the molecule is often in a vibrationally excited level of the S₁ or S₂ state. It rapidly loses this excess vibrational energy through collisions with solvent molecules (vibrational relaxation) and can transition from a higher electronic state to a lower one of the same spin multiplicity without emitting light (Internal Conversion).[9][10] These are non-radiative processes.

  • Fluorescence: This is a radiative transition where the molecule de-excites from the lowest vibrational level of the first excited singlet state (S₁) back to the ground state (S₀) by emitting a photon.[9] Fluorescence lifetimes are typically in the nanosecond (10⁻⁹ s) range.

  • Intersystem Crossing (ISC): A non-radiative transition where the electron changes its spin multiplicity, typically from an excited singlet state (S₁) to an excited triplet state (T₁).[10] This is a "forbidden" transition, making it slower than fluorescence.

  • Phosphorescence: A radiative transition from an excited triplet state (T₁) to the singlet ground state (S₀). Because this transition also involves a change in spin multiplicity, it is forbidden and therefore much slower than fluorescence, with lifetimes ranging from microseconds to seconds.[9]

Jablonski S0 S₀ (Ground State) S1 S₁ S0->S1 Absorption S1->S0 Fluorescence S1:n->S1:n Vibrational Relaxation T1 T₁ S1->T1 Intersystem Crossing (ISC) S0_vib Vibrational Levels S1_vib Vibrational Levels T1->S0 Phosphorescence T1:n->T1:n Vibrational Relaxation T1_vib Vibrational Levels

Caption: Jablonski diagram illustrating key photophysical transitions.

Experimental Design & Protocols

A thorough photophysical characterization involves a series of spectroscopic experiments. The following protocols provide a workflow for synthesizing and analyzing a model aromatic benzoate ester.

Synthesis Protocol: Preparation of a Model Ester

The synthesis of aromatic esters can be achieved through various methods, including Fischer esterification or phase transfer catalysis.[11] A common laboratory-scale synthesis involves the reaction of a benzoic acid derivative with an alcohol in the presence of an acid catalyst.

Objective: To synthesize a model aromatic benzoate ester for subsequent photophysical analysis.

Materials:

  • Substituted Benzoic Acid (e.g., 4-methoxybenzoic acid)

  • Aromatic Alcohol (e.g., phenol)

  • Dicyclohexylcarbodiimide (DCC)

  • 4-Dimethylaminopyridine (DMAP)

  • Dichloromethane (DCM), anhydrous

  • Standard glassware for organic synthesis

Procedure:

  • Reactant Setup: In a round-bottom flask, dissolve the substituted benzoic acid (1.0 eq) and the aromatic alcohol (1.0 eq) in anhydrous DCM.

  • Catalyst Addition: Add DMAP (0.1 eq) to the solution. DMAP serves as a nucleophilic catalyst to accelerate the reaction.

  • Coupling Agent: Cool the mixture in an ice bath and slowly add a solution of DCC (1.1 eq) in DCM. DCC is a coupling agent that facilitates the formation of the ester bond by activating the carboxylic acid.

  • Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Workup: Once the reaction is complete, filter the mixture to remove the dicyclohexylurea byproduct. Wash the filtrate with 1M HCl, saturated NaHCO₃, and brine.

  • Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

  • Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.

Protocol: Steady-State Absorption and Emission Spectroscopy

Steady-state measurements provide fundamental information about the electronic transitions of the molecule.

Objective: To determine the absorption and fluorescence spectra, Stokes shift, and fluorescence quantum yield.

Instrumentation:

  • UV-Vis Spectrophotometer

  • Fluorometer (Fluorescence Spectrophotometer)

  • 1 cm path length quartz cuvettes

Procedure:

  • Sample Preparation:

    • Prepare a stock solution of the purified ester in a spectroscopic grade solvent (e.g., cyclohexane, acetonitrile, DMSO) at a concentration of ~1 mM. Rationale: Using a range of solvents with varying polarities can reveal solvatochromic effects, providing insight into the charge-transfer character of the excited state.[12][13]

    • From the stock solution, prepare a series of dilutions. For absorption, a concentration resulting in an absorbance maximum between 0.1 and 1.0 is ideal. For fluorescence, prepare a solution with an absorbance of ~0.1 at the excitation wavelength to avoid inner-filter effects.

  • Absorption Measurement:

    • Record the UV-Vis absorption spectrum of the sample against a solvent blank.

    • Identify the wavelength of maximum absorption (λₘₐₓ).

  • Fluorescence Measurement:

    • Set the excitation wavelength on the fluorometer to the λₘₐₓ determined from the absorption spectrum.

    • Record the emission spectrum. Identify the wavelength of maximum emission.

    • Calculate the Stokes Shift : Δν = (1/λₐₑₛ) - (1/λₑₘ). This value represents the energy difference between the absorption and emission maxima.

  • Fluorescence Quantum Yield (Φ_f) Measurement (Relative Method):

    • Select a well-characterized fluorescence standard with absorption and emission in a similar spectral region (e.g., quinine sulfate in 0.1 M H₂SO₄, Φ_f = 0.546).

    • Measure the integrated fluorescence intensity and the absorbance at the excitation wavelength for both the sample and the standard. Ensure absorbance is < 0.1 for both.

    • Calculate the quantum yield using the following equation: Φ_sample = Φ_std * (I_sample / I_std) * (A_std / A_sample) * (n_sample² / n_std²) Where: I is the integrated fluorescence intensity, A is the absorbance at the excitation wavelength, and n is the refractive index of the solvent.

Protocol: Time-Resolved Fluorescence Spectroscopy

This technique measures the decay of the fluorescence intensity over time, providing the fluorescence lifetime (τ_f), which is the average time the molecule spends in the excited state.

Objective: To determine the fluorescence lifetime of the excited singlet state.

Instrumentation:

  • Time-Correlated Single Photon Counting (TCSPC) system

Procedure:

  • Sample Preparation: Use the same dilute sample prepared for the quantum yield measurement (absorbance < 0.1).

  • Instrumental Setup:

    • Excite the sample using a pulsed light source (e.g., a laser diode or LED) at a wavelength where the sample absorbs.

    • Collect the fluorescence emission at the emission maximum.

  • Data Acquisition:

    • Acquire the fluorescence decay profile until sufficient counts are collected in the peak channel (typically >10,000).

    • Measure an instrument response function (IRF) using a scattering solution (e.g., ludox) at the same excitation wavelength.

  • Data Analysis:

    • Fit the fluorescence decay data to an exponential decay model (mono- or multi-exponential) after deconvolution with the IRF. The time constant(s) from the fit represent the fluorescence lifetime(s).

Protocol: Nanosecond Transient Absorption (ns-TA) Spectroscopy

ns-TA is a pump-probe technique used to study transient species with lifetimes from nanoseconds to milliseconds, such as triplet states or radicals.[14][15]

Objective: To detect and characterize the triplet excited state or other long-lived transient species.

Instrumentation:

  • Nanosecond laser system (e.g., Nd:YAG laser) for excitation (pump).

  • Broadband light source (e.g., Xenon arc lamp) for probing.

  • Monochromator and detector (e.g., PMT or CCD).

TransientAbsorption cluster_setup Transient Absorption Workflow Pump Pump Laser (e.g., Nd:YAG) Sample Sample Cuvette Pump->Sample Excitation Pulse Probe Probe Lamp (e.g., Xenon) Probe->Sample Probe Beam Detector Detector (Monochromator + PMT/CCD) Sample->Detector Computer Data Acquisition Detector->Computer

Caption: Simplified workflow for a transient absorption spectroscopy experiment.

Procedure:

  • Sample Preparation: Prepare a solution with an absorbance of ~0.5-1.0 at the pump laser wavelength in a 1 cm cuvette.

  • Degassing: Deoxygenate the solution by bubbling with nitrogen or argon for 15-20 minutes. Rationale: Molecular oxygen is an efficient quencher of triplet states, and its removal is critical for observing phosphorescence or triplet-triplet absorption.

  • Data Acquisition:

    • Excite the sample with a short laser pulse (the "pump").

    • At various delay times after the pump pulse, measure the change in absorbance of the sample using the probe beam.

    • Scan across a range of probe wavelengths to build a transient absorption spectrum.

    • Monitor the decay of the transient signal at a specific wavelength to determine its lifetime.

Data Analysis and Interpretation

The data collected from these experiments provide a comprehensive picture of the molecule's photophysical behavior.

ParameterSymbolExperimentInterpretation
Absorption Maximum λₘₐₓUV-Vis SpectroscopyWavelength of the S₀ → S₁ electronic transition.
Molar Absorptivity εUV-Vis SpectroscopyA measure of how strongly the molecule absorbs light at a given wavelength.
Emission Maximum λₑₘFluorescence SpectroscopyWavelength of the S₁ → S₀ radiative transition.
Stokes Shift ΔνAbsorption & EmissionEnergy lost non-radiatively in the excited state before fluorescence. A large Stokes shift is often desirable for fluorescence applications.
Fluorescence Quantum Yield Φ_fFluorescence SpectroscopyThe efficiency of the fluorescence process, representing the ratio of photons emitted to photons absorbed.
Fluorescence Lifetime τ_fTCSPCThe average time the molecule spends in the S₁ state.
Radiative Rate Constant k_rCalculated (Φ_f / τ_f)The intrinsic rate of fluorescence emission.
Non-radiative Rate Constant k_nrCalculated ((1-Φ_f) / τ_f)The combined rate of all non-radiative decay pathways from S₁ (e.g., IC, ISC).
Transient Absorption ΔATransient AbsorptionAbsorption of light by excited states (e.g., T₁ → Tₙ). Provides information on triplet state formation and lifetime.

Factors Influencing Photophysical Properties

The electronic and structural environment of the aromatic benzoate ester core profoundly impacts its photophysical properties.

  • Substituent Effects: Electron-donating groups (e.g., -OCH₃, -NMe₂) or electron-withdrawing groups (e.g., -CN, -NO₂) on the aromatic rings can significantly alter the energies of the ground and excited states. This can tune the absorption and emission wavelengths and influence the quantum yield. For instance, creating donor-π-acceptor systems can induce charge-transfer (CT) character in the excited state, often leading to large Stokes shifts and high sensitivity to the local environment.[16]

  • Solvent Polarity: Molecules with a significant charge-transfer character in their excited state often exhibit solvatochromism, where the emission wavelength shifts with solvent polarity.[12][13] A bathochromic (red) shift in more polar solvents typically indicates that the excited state is more polar than the ground state.

  • Conformational Freedom: The rotation of parts of the molecule, such as the ester group or substituents, can provide non-radiative decay pathways. Restricting this rotation, for example in a rigid solid matrix, can sometimes lead to an increase in fluorescence quantum yield.[12] This phenomenon is the basis for some aggregation-induced emission (AIE) fluorophores.[17]

Conclusion

The photophysical characterization of aromatic benzoate esters is a multi-faceted process that combines synthesis, steady-state spectroscopy, and time-resolved techniques. By systematically applying the protocols outlined in this guide, researchers can gain a deep and quantitative understanding of how these molecules interact with light. This knowledge is crucial for the rational design of new materials with tailored optical properties for applications ranging from advanced polymer science to the development of novel fluorescent probes for bioimaging and diagnostics.

References

Application Note: An Integrated Approach to Characterizing the Mesophases of 4-Methoxyphenyl 4-hydroxybenzoate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This guide provides a comprehensive experimental framework for the detailed characterization of the liquid crystal phases of 4-Methoxyphenyl 4-hydroxybenzoate. Liquid crystals (LCs) represent a unique state of matter, exhibiting properties between those of conventional liquids and solid crystals, making them crucial for applications in displays, sensors, and advanced materials.[1] The precise identification of their mesophases and phase transition temperatures is paramount for predicting material performance. This document outlines an integrated protocol employing three synergistic analytical techniques: Differential Scanning Calorimetry (DSC), Polarized Optical Microscopy (POM), and Temperature-Controlled X-ray Diffraction (XRD). By combining the thermodynamic data from DSC, the visual textural identification from POM, and the structural information from XRD, researchers can achieve an unambiguous determination of the thermotropic behavior of this compound and similar mesogenic compounds.

Introduction to Liquid Crystal Phase Characterization

Liquid crystals are defined by their intermediate degree of molecular order. Thermotropic liquid crystals, such as those derived from 4-hydroxybenzoic acid, transition between different phases as a function of temperature.[2] The two most common types of mesophases are the nematic and smectic phases.

  • Nematic (N) Phase: Molecules exhibit long-range orientational order, tending to align along a common axis (the director), but have no long-range positional order.[3] This phase typically has low viscosity and appears as a turbid fluid.

  • Smectic (Sm) Phase: Molecules possess both long-range orientational order and one-dimensional positional order, arranging themselves into well-defined layers. These phases are more "solid-like" and viscous than the nematic phase.

A definitive characterization requires a multi-faceted approach. No single technique can provide a complete picture; therefore, the integration of DSC, POM, and XRD is essential for robust and reliable phase identification.[4][5]

Causality of Method Selection

The choice of DSC, POM, and XRD is based on their complementary strengths in probing different aspects of a material's structure and energy landscape.

  • Differential Scanning Calorimetry (DSC): This technique measures the heat flow into or out of a sample as it is heated or cooled.[3] Phase transitions are accompanied by a change in enthalpy (ΔH), which DSC detects as a peak in the heat flow curve. This allows for the precise determination of transition temperatures (T) and their associated energetics, providing a thermodynamic roadmap of the material's behavior.[1]

  • Polarized Optical Microscopy (POM): Liquid crystals are optically anisotropic (birefringent), meaning their refractive index depends on the polarization of light relative to the molecular director.[6] When viewed between crossed polarizers, this birefringence causes the light's polarization to be altered, resulting in characteristic light and dark patterns, or "textures."[7] These textures are unique fingerprints for each liquid crystal phase, enabling direct visual identification.[4]

  • X-ray Diffraction (XRD): This technique provides definitive information about the long-range molecular arrangement.[8] The resulting diffraction pattern reveals the degree of positional order. A nematic phase produces a diffuse scattering pattern, indicative of its liquid-like positional disorder, while a smectic phase produces sharp, layer-like reflections at small angles, confirming its one-dimensional periodicity.[9][10]

Integrated Experimental Workflow

A systematic investigation of this compound's liquid crystalline properties should follow a logical progression. The initial DSC scan provides the critical transition temperatures, which then guide the subsequent microscopy and diffraction experiments.

G cluster_0 Phase 1: Thermodynamic Analysis cluster_1 Phase 2: Visual Identification cluster_2 Phase 3: Structural Confirmation cluster_3 Phase 4: Data Synthesis DSC Perform DSC Scan (Heating & Cooling Cycles) Data1 Identify Transition Temps (T₁) & Enthalpies (ΔH) DSC->Data1 Detects thermal events POM Perform POM with Hot Stage Data1->POM Guide observation temps XRD Perform Temp-Controlled XRD Data1->XRD Guide measurement temps Data2 Observe & Record Optical Textures at each T₁ POM->Data2 Visualizes mesophases Synthesis Integrate All Data Data2->Synthesis Data3 Analyze Diffraction Patterns at each T₁ XRD->Data3 Confirms molecular order Data3->Synthesis Result Unambiguous Phase Assignment (e.g., Crystal → Smectic → Nematic → Isotropic) Synthesis->Result

Figure 1: Integrated workflow for liquid crystal phase characterization.

Detailed Experimental Protocols

Protocol 1: Differential Scanning Calorimetry (DSC)

This protocol determines the temperatures and enthalpies of phase transitions.

A. Instrumentation & Materials

  • Differential Scanning Calorimeter (e.g., NETZSCH DSC, Mettler Toledo DSC)

  • Aluminum DSC pans and lids

  • Crimping press

  • Microbalance (±0.01 mg accuracy)

  • Nitrogen gas supply (for inert atmosphere)

  • Sample: this compound powder

B. Procedure

  • Sample Preparation: Accurately weigh 2-5 mg of the sample directly into an aluminum DSC pan.

    • Rationale: A small sample mass minimizes thermal gradients within the sample, leading to sharper transition peaks and more accurate temperature readings.[3]

  • Encapsulation: Place a lid on the pan and hermetically seal it using a crimping press. Prepare an identical empty, sealed pan to serve as the reference.

    • Rationale: Hermetic sealing prevents sample loss or contamination, especially near the isotropic phase. The empty reference pan allows the instrument to subtract the heat capacity of the pan itself, isolating the thermal events of the sample.[3]

  • Instrument Setup:

    • Place the sample and reference pans into the DSC cell.

    • Purge the cell with nitrogen gas (e.g., 20 mL/min) to provide an inert atmosphere and prevent oxidative degradation.

  • Thermal Program:

    • Equilibrate the sample at a temperature well below the first expected transition (e.g., 30 °C).

    • First Heating Scan: Heat the sample at a controlled rate of 10 °C/min to a temperature well above the final transition into the isotropic liquid (e.g., 200 °C).

      • Rationale: This scan erases the sample's prior thermal history and reveals all endothermic transitions (crystal melting, mesophase transitions).

    • First Cooling Scan: Cool the sample at the same rate (10 °C/min) back to the starting temperature.

      • Rationale: This scan reveals exothermic transitions (crystallization, isotropic-to-mesophase). Comparing heating and cooling scans helps identify monotropic (appearing only on cooling) versus enantiotropic (appearing on heating and cooling) phases.[11]

    • Second Heating Scan: Reheat the sample at 10 °C/min.

      • Rationale: This scan is often considered the most representative of the material's intrinsic behavior, as it starts from a consistently cooled crystalline state.[4]

  • Data Analysis:

    • Plot the heat flow (mW) versus temperature (°C).

    • Identify the peak maximum of each endothermic/exothermic event to determine the transition temperature (T).

    • Integrate the area under each peak to calculate the enthalpy of transition (ΔH).

Protocol 2: Polarized Optical Microscopy (POM)

This protocol enables the visual identification of mesophase textures.

A. Instrumentation & Materials

  • Polarizing light microscope equipped with a hot stage (e.g., Linkam THMS600) and temperature controller.

  • Glass microscope slides and coverslips.

  • Sample: this compound powder.

B. Procedure

  • Sample Preparation: Place a small amount (~1 mg) of the sample onto a clean microscope slide. Place a coverslip over the powder.

  • Mounting: Position the slide on the hot stage of the microscope.

  • Microscope Setup:

    • Set the microscope to transmission mode.

    • Cross the polarizer and analyzer. The field of view should appear dark (extinction) without a birefringent sample present.

    • Rationale: In a crossed-polarizer setup, only light whose polarization has been rotated by an anisotropic sample can pass through the analyzer to the eyepiece. Isotropic materials will appear dark.[6]

  • Thermal Observation:

    • Heat the sample on the hot stage at a rate of 10-20 °C/min to its isotropic liquid phase. This is done to ensure the sample spreads evenly into a thin film.

    • Cool the sample slowly (2-5 °C/min) from the isotropic phase while continuously observing through the eyepiece.

      • Rationale: Slow cooling allows for the formation of well-defined, characteristic textures that are easier to identify.

    • Record images or videos at the transition temperatures identified by DSC.

  • Texture Identification:

    • Isotropic to Nematic: Upon cooling from the isotropic (dark) phase, the appearance of small, bright, mobile droplets that coalesce into a "threaded" or "marbled" (schlieren) texture indicates a nematic phase.

    • Nematic to Smectic A: The nematic texture may transform into a "fan-like" texture (focal conic) or a "homeotropic" texture (appears dark, as molecules align perpendicular to the slide). This signifies a transition to a more ordered smectic phase.[12]

    • Smectic to Crystal: The liquid crystal texture will solidify into a crystalline structure, often with sharp, growing edges.

Protocol 3: Temperature-Controlled X-ray Diffraction (XRD)

This protocol provides definitive structural information to distinguish between mesophases.

A. Instrumentation & Materials

  • X-ray diffractometer equipped with a temperature-controlled sample stage.

  • Capillary tubes (glass or Kapton, ~1.0-1.5 mm diameter).

  • Sample: this compound powder.

B. Procedure

  • Sample Preparation: Load the powdered sample into a capillary tube and seal both ends.

    • Rationale: A capillary contains the sample and allows for uniform heating while being nearly transparent to X-rays.

  • Instrument Setup: Mount the capillary onto the temperature-controlled stage within the diffractometer.

  • Data Collection:

    • Heat the sample to the temperature of the first mesophase identified by DSC. Allow the temperature to stabilize for several minutes.

    • Collect a diffraction pattern over a range of 2θ angles (e.g., 1-35°).

    • Repeat this process for each subsequent mesophase temperature identified by DSC, as well as in the isotropic phase.

  • Data Analysis & Interpretation:

    • Nematic Phase: The pattern will show a diffuse, broad peak in the wide-angle region (WAXS, 2θ ≈ 15-25°), corresponding to the average lateral spacing of the molecules (~4-5 Å). The small-angle region (SAXS, 2θ ≈ 1-5°) will show only very diffuse scattering, confirming the lack of positional order.[9][10]

    • Smectic Phase: The pattern will exhibit a sharp, intense reflection in the small-angle region (SAXS), corresponding to the smectic layer spacing (d). It will also show a diffuse peak in the wide-angle region, similar to the nematic phase, indicating liquid-like order within the layers.[8][12]

    • Crystalline Phase: The pattern will display multiple sharp Bragg peaks at both small and wide angles, indicative of three-dimensional positional order.

Data Integration and Expected Results

The power of this approach lies in combining the data from all three techniques.

G cluster_data Experimental Data cluster_interp Interpretation DSC_Data DSC Thermogram - Peak at T₁ - Peak at T₂ Interp1 T₁ = Nematic Phase (Orientational Order Only) DSC_Data->Interp1 Interp2 T₂ = Smectic Phase (Layered Order) DSC_Data->Interp2 POM_Data POM Images - Schlieren Texture at T₁ - Fan Texture at T₂ POM_Data->Interp1 POM_Data->Interp2 XRD_Data XRD Patterns - Diffuse WAXS at T₁ - Sharp SAXS at T₂ XRD_Data->Interp1 XRD_Data->Interp2 Conclusion Phase Sequence: Smectic → Nematic Interp1->Conclusion Interp2->Conclusion

Figure 2: Logical flow for integrating multi-technique data.

Illustrative Data Summary Table: While specific transition temperatures for this compound are not widely published, data from structurally similar 4-alkoxybenzoic acids can provide an illustrative example of expected results.[2][13]

TransitionTechniqueExpected ObservationInterpretation
T₁ (e.g., ~120-140 °C) DSC Endothermic peak on heatingCrystal to Mesophase Transition
POM Crystalline solid melts into a fluid with fan-like texturesSmectic Phase Formation
XRD Sharp small-angle peak (d ≈ molecular length) and diffuse wide-angle haloConfirmation of Smectic Layering
T₂ (e.g., ~140-160 °C) DSC Smaller endothermic peak on heatingMesophase to Mesophase Transition
POM Fan textures transition to mobile schlieren/threaded texturesSmectic to Nematic Transition
XRD Small-angle peak disappears; only diffuse wide-angle halo remainsLoss of Layered Order
T₃ (e.g., ~170-190 °C) DSC Sharp endothermic peak on heatingMesophase to Isotropic Transition
POM Schlieren texture vanishes, field of view becomes completely darkNematic to Isotropic Liquid (Clearing Point)
XRD All features become very broad and diffuseLoss of All Long-Range Order

Conclusion

The characterization of liquid crystal phases is a non-trivial task that demands a rigorous, multi-technique approach. By systematically applying Differential Scanning Calorimetry, Polarized Optical Microscopy, and X-ray Diffraction, researchers can build a self-validating and comprehensive understanding of a material's thermotropic behavior. DSC provides the essential thermodynamic data on transition temperatures, POM offers direct visual confirmation of the mesophase type through its unique optical textures, and XRD delivers unambiguous proof of the underlying molecular structure. This integrated workflow ensures the accurate and reliable assignment of the liquid crystal phases of this compound, providing the foundational data necessary for its application in materials science and technology.

References

Comprehensive Analytical Characterization of 4-Methoxyphenyl 4-hydroxybenzoate

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

This guide provides a detailed framework of analytical methodologies for the comprehensive characterization of 4-Methoxyphenyl 4-hydroxybenzoate. In the context of research and pharmaceutical development, rigorous analytical characterization is paramount to ensure the identity, purity, and stability of a compound. This document moves beyond rote protocols to explain the scientific rationale behind the selection of each technique, grounding the methodologies in fundamental principles and established regulatory standards. We present detailed, field-proven protocols for chromatographic, spectroscopic, and thermal analysis techniques, designed to provide a self-validating and holistic understanding of the material.

Introduction and Strategic Overview

This compound (also known as 4-Hydroxybenzoic Acid 4-Methoxyphenyl Ester or 4-Methoxyphenylparaben) is an aromatic ester containing key functional groups that make it a subject of interest as a synthetic building block in materials science and drug discovery.[1] Its structure, featuring both a free phenolic hydroxyl group and an ether linkage, presents a unique analytical challenge that requires a multi-technique approach for unambiguous characterization.

The objective of this guide is to establish a robust analytical workflow. The strategy is to employ orthogonal techniques—methods that measure different chemical or physical properties—to build a comprehensive and confident profile of the compound. We will progress from fundamental physicochemical property determination to advanced chromatographic and spectroscopic techniques for purity assessment and definitive structural elucidation. All methodologies are presented with reference to international standards, including the United States Pharmacopeia (USP) and the International Council for Harmonisation (ICH) guidelines, to ensure the generation of reliable and reproducible data suitable for regulatory environments.[2][3]

Physicochemical Properties of this compound

A foundational step in any analytical endeavor is to understand the basic properties of the analyte. These data inform method development, from solvent selection to predicting chromatographic behavior.

PropertyValueSource(s)
Molecular Formula C₁₄H₁₂O₄[1]
Molecular Weight 244.25 g/mol [4][5]
Appearance White to off-white crystalline powder
Melting Point 193 - 197 °C
Common Synonyms 4-Hydroxybenzoic Acid 4-Methoxyphenyl Ester, 4-Methoxyphenylparaben[1]
Overall Analytical Workflow

A logical workflow ensures that foundational data informs subsequent, more complex analyses. The identity of the bulk material is first confirmed before assessing its purity and thermal properties.

G cluster_0 Phase 1: Identity & Structure cluster_1 Phase 2: Purity & Quantification cluster_2 Phase 3: Physicochemical Properties NMR NMR Spectroscopy (¹H & ¹³C) Primary Structure ID MS Mass Spectrometry (via GC-MS) Molecular Weight ID NMR->MS Confirms Structure Report Comprehensive Certificate of Analysis NMR->Report FTIR FT-IR Spectroscopy Functional Group ID FTIR->MS FTIR->Report MS->Report HPLC HPLC-UV Purity Assay & Impurity Profile DSC DSC Analysis Melting Point & Purity Check HPLC->DSC Correlates Purity HPLC->Report TGA TGA Analysis Thermal Stability DSC->TGA DSC->Report TGA->Report Sample Test Sample: 4-Methoxyphenyl 4-hydroxybenzoate Sample->NMR Sample->FTIR Sample->HPLC

Caption: Integrated workflow for the characterization of this compound.

Chromatographic Analysis for Purity and Assay

Chromatography is the gold standard for assessing the purity of pharmaceutical compounds. We utilize High-Performance Liquid Chromatography (HPLC) for its high resolution, reproducibility, and quantitative accuracy.

Application Note: Reversed-Phase HPLC (RP-HPLC)

Causality of Method Selection: this compound is a moderately polar molecule, making it an ideal candidate for reversed-phase chromatography. A non-polar stationary phase (like C18) is used in conjunction with a polar mobile phase. The analyte's retention is governed by its hydrophobic interactions with the C18 chains. By using a gradient of a polar aqueous solvent and a less polar organic solvent (acetonitrile), we can effectively elute the main compound while separating it from potentially more or less polar impurities. UV detection is chosen because the two aromatic rings in the molecule contain strong chromophores, providing excellent sensitivity at specific wavelengths. This method aligns with the principles outlined in USP General Chapter <621> Chromatography.[2][6]

Protocol: HPLC Purity and Assay Determination
  • Instrumentation & Columns:

    • HPLC system with a quaternary pump, autosampler, column oven, and UV/Vis or Diode Array Detector (DAD).

    • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.

  • Reagents and Mobile Phase:

    • Solvent A: Water with 0.1% Phosphoric Acid.

    • Solvent B: Acetonitrile with 0.1% Phosphoric Acid.

    • Scientist's Note: The acid modifier is crucial for suppressing the ionization of the phenolic hydroxyl group, which results in sharper, more symmetrical peaks and reproducible retention times.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30 °C

    • Detection Wavelength: 254 nm

    • Injection Volume: 10 µL

    • Gradient Program:

      • 0-5 min: 50% B

      • 5-25 min: 50% to 90% B

      • 25-30 min: 90% B

      • 30.1-35 min: 50% B (re-equilibration)

  • Sample Preparation:

    • Standard Solution: Accurately weigh ~10 mg of reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with a 50:50 mixture of Acetonitrile:Water. (Final concentration: ~100 µg/mL).

    • Sample Solution: Prepare the test sample in the same manner as the standard solution.

  • System Suitability and Validation:

    • Before analysis, the system must meet suitability criteria as defined by guidelines like USP <621> and ICH Q2(R1).[7][8][9] This ensures the system is performing correctly.

    • Inject the standard solution five times. The results should meet the criteria in the table below.

System Suitability ParameterAcceptance CriteriaRationale
Tailing Factor (T) 0.8 ≤ T ≤ 1.8Measures peak symmetry; ensures accurate integration.[8]
Relative Standard Deviation (%RSD) ≤ 2.0% for peak areaDemonstrates the precision and repeatability of the injector and system.
Theoretical Plates (N) > 2000Indicates the efficiency and resolving power of the column.

Spectroscopic Structural Elucidation

While chromatography determines purity, spectroscopy provides definitive proof of the molecular structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Causality of Method Selection: NMR is the most powerful technique for unambiguous structural determination of organic molecules in solution. ¹H NMR identifies the number and connectivity of hydrogen atoms, while ¹³C NMR maps the carbon skeleton. For this compound, NMR will confirm the presence and substitution pattern of both aromatic rings, the methoxy group, and the ester linkage.

Protocol: ¹H and ¹³C NMR Analysis
  • Sample Preparation:

    • Dissolve 10-15 mg of the sample in ~0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

    • Scientist's Note: DMSO-d₆ is an excellent choice as it readily dissolves the compound and its residual water peak does not interfere with most analyte signals. Crucially, it allows for the observation of the exchangeable phenolic -OH proton.

    • Filter the solution into a 5 mm NMR tube.

  • Instrumental Parameters (500 MHz Spectrometer):

    • ¹H NMR: Standard single-pulse experiment, 16 scans, 5-second relaxation delay.

    • ¹³C NMR: Proton-decoupled single-pulse experiment, 1024 scans, 2-second relaxation delay.

  • Data Interpretation: The acquired spectrum should be consistent with the known structure.

Proton AssignmentChemical Shift (δ, ppm)MultiplicityIntegration
Phenolic -OH~10.5Broad Singlet1H
H adjacent to C=O~7.99Doublet2H
H adjacent to -OH~6.99Doublet2H
H on methoxy-ring~7.16Doublet2H
H adjacent to -OCH₃~6.94Doublet2H
Methoxy (-OCH₃)~3.78Singlet3H
(Data referenced from experimental spectrum).[10]
Fourier-Transform Infrared (FT-IR) Spectroscopy

Causality of Method Selection: FT-IR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule. Each functional group absorbs infrared radiation at a characteristic frequency. This method serves as an excellent orthogonal technique to NMR for confirming the presence of the key ester, hydroxyl, and ether functionalities.

Protocol: Attenuated Total Reflectance (ATR) FT-IR
  • Place a small amount of the powdered sample directly onto the ATR crystal.

  • Apply pressure to ensure good contact.

  • Acquire the spectrum from 4000 to 400 cm⁻¹.

  • Clean the crystal thoroughly after analysis.

Wavenumber (cm⁻¹)Vibration TypeFunctional Group
3400 - 3200 (broad)O-H StretchPhenolic Hydroxyl
3100 - 3000C-H StretchAromatic
~1710C=O StretchEster Carbonyl
1600 - 1450C=C StretchAromatic Rings
~1250 & ~1050C-O StretchEster and Ether
(Expected ranges based on characteristic absorptions of benzoates and phenols).[11][12][13]
Gas Chromatography-Mass Spectrometry (GC-MS)

Causality of Method Selection: GC-MS provides a powerful combination of chromatographic separation and mass-based detection. It is an excellent confirmatory technique for identity and can detect volatile impurities not seen by HPLC. Due to the low volatility of this compound, a derivatization step is necessary to convert the polar -OH group into a more volatile silyl ether.[14][15]

Workflow: Derivatization and GC-MS Analysis

G Sample 1 mg Sample in Anhydrous Pyridine Deriv Add BSTFA + 1% TMCS Heat at 70°C, 30 min Sample->Deriv Silylated Silylated Analyte (Volatile) Deriv->Silylated GC Inject into GC (e.g., DB-5ms column) Silylated->GC MS Mass Spectrometer (EI, 70 eV) GC->MS Data Chromatogram (RT) + Mass Spectrum (m/z) MS->Data

Caption: Workflow for GC-MS analysis including the essential silylation step.

The resulting mass spectrum should show a molecular ion peak corresponding to the silylated derivative, and the fragmentation pattern should be consistent with the structure, providing definitive confirmation of molecular weight.

Thermal Analysis

Thermal analysis techniques are critical for characterizing the solid-state properties of a material, including its melting point, purity, and thermal stability.[16]

Protocol: Differential Scanning Calorimetry (DSC)

Causality of Method Selection: DSC measures the difference in heat flow between a sample and a reference as a function of temperature. It provides a highly accurate measurement of the melting point (an endothermic event), which is a key physical constant and indicator of purity. A sharp melting peak suggests high purity, while a broad peak can indicate the presence of impurities.[17]

  • Accurately weigh 2-5 mg of the sample into an aluminum DSC pan.

  • Crimp the pan with a lid.

  • Place the sample pan and an empty reference pan into the DSC cell.

  • Heat the sample from 25 °C to 220 °C at a rate of 10 °C/min under a nitrogen atmosphere.

  • The onset of the large endothermic peak corresponds to the melting point. The expected result should be a sharp endotherm between 193-197 °C.

Protocol: Thermogravimetric Analysis (TGA)

Causality of Method Selection: TGA measures the change in mass of a sample as a function of temperature. This analysis is essential for determining the thermal stability and decomposition profile of the compound. It can also detect the presence of residual solvents or water, which would appear as mass loss at lower temperatures.[18]

  • Weigh 5-10 mg of the sample into a TGA pan.

  • Place the pan onto the TGA balance.

  • Heat the sample from 25 °C to 500 °C at a rate of 10 °C/min under a nitrogen atmosphere.

  • The temperature at which significant mass loss begins is the onset of decomposition. For a pure, stable compound, no significant mass loss should occur before the melting point.

Conclusion

The analytical workflow detailed in this guide, employing a combination of chromatographic, spectroscopic, and thermal techniques, provides a robust and self-validating system for the complete characterization of this compound. By integrating HPLC for purity, NMR and FT-IR for structural identity, GC-MS for confirmation, and DSC/TGA for solid-state properties, researchers and developers can establish a comprehensive quality profile for this compound, ensuring its suitability for its intended purpose in research and development. Adherence to established standards from bodies like the USP and ICH ensures that the data generated is accurate, reliable, and reproducible.[2][3][19]

References

The Strategic Utility of 4-Methoxyphenyl 4-hydroxybenzoate in Modern Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This comprehensive technical guide explores the multifaceted role of 4-Methoxyphenyl 4-hydroxybenzoate as a pivotal precursor in organic synthesis. Beyond its identity as a simple aromatic ester, this molecule offers a strategic advantage in the construction of complex molecular architectures, particularly in the fields of medicinal chemistry, materials science, and drug development. This document provides an in-depth analysis of its synthesis, functional group manipulations, and application in key synthetic transformations, supported by detailed experimental protocols and mechanistic insights.

Introduction: A Molecule of Dual Functionality

This compound, with the molecular formula C₁₄H₁₂O₄, is a crystalline solid that serves as a valuable building block in organic synthesis.[1][2] Its structure uniquely combines a stable p-methoxyphenyl (PMP) ester with a reactive phenolic hydroxyl group. This duality allows for selective chemical modifications at two distinct sites, making it a versatile precursor for a variety of more complex molecules. The p-methoxyphenyl group often acts as a protecting group for the carboxylic acid, which can be selectively removed under specific conditions, while the free phenol provides a handle for further functionalization.[3] This guide will delve into the practical applications of this unique structural arrangement.

Synthesis of the Precursor: this compound

The efficient synthesis of the title compound is paramount for its utility. The most common and direct approach is the esterification of 4-hydroxybenzoic acid with p-methoxyphenol.

Protocol 1: Acid-Catalyzed Esterification (Fischer Esterification)

This classical method utilizes a strong acid catalyst to promote the condensation of 4-hydroxybenzoic acid and p-methoxyphenol.[4]

Reaction Scheme:

G 4-Hydroxybenzoic_Acid 4-Hydroxybenzoic Acid reagents + 4-Hydroxybenzoic_Acid->reagents p-Methoxyphenol p-Methoxyphenol catalyst H⁺ (cat.) Heat p-Methoxyphenol->catalyst Product 4-Methoxyphenyl 4-hydroxybenzoate sub_plus + Product->sub_plus Water H₂O reagents->p-Methoxyphenol catalyst->Product sub_plus->Water

Figure 1: Synthesis of this compound.

Step-by-Step Procedure:

  • To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 4-hydroxybenzoic acid (1.0 eq), p-methoxyphenol (1.1 eq), and a suitable solvent (e.g., toluene or xylene).

  • Add a catalytic amount of a strong acid, such as sulfuric acid or p-toluenesulfonic acid (0.05 eq).

  • Heat the reaction mixture to reflux, with azeotropic removal of water using a Dean-Stark apparatus to drive the equilibrium towards the product.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by a brine wash.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization (e.g., from ethanol/water) to afford pure this compound.

Causality and Insights: The use of an excess of one reagent or the removal of water is crucial to shift the reaction equilibrium towards the formation of the ester, in accordance with Le Chatelier's principle. Toluene or xylene are excellent solvents as they form an azeotrope with water, facilitating its removal.

Application as a Precursor in Ether Synthesis

The free phenolic hydroxyl group of this compound is a prime site for nucleophilic attack, making it an excellent substrate for Williamson ether synthesis to generate a diverse range of aryl ethers.[5][6][7]

Protocol 2: Williamson Ether Synthesis

This protocol describes the synthesis of a 4-(alkoxy)phenyl 4-methoxybenzoate derivative.

Workflow:

G sub 4-Methoxyphenyl 4-hydroxybenzoate base Base (e.g., K₂CO₃, NaH) sub->base Deprotonation alkyl_halide Alkyl Halide (R-X) base->alkyl_halide SN2 Attack product 4-(Alkoxy)phenyl 4-methoxybenzoate alkyl_halide->product workup Aqueous Workup & Purification product->workup solvent Solvent (e.g., DMF, Acetone) solvent->base

Figure 2: Williamson Ether Synthesis Workflow.

Step-by-Step Procedure:

  • Dissolve this compound (1.0 eq) in a polar aprotic solvent such as N,N-dimethylformamide (DMF) or acetone in a round-bottom flask.

  • Add a suitable base, such as potassium carbonate (K₂CO₃, 1.5 eq) or sodium hydride (NaH, 1.1 eq, use with caution), to deprotonate the phenolic hydroxyl group.

  • Stir the mixture at room temperature for 30-60 minutes to ensure complete formation of the phenoxide.

  • Add the desired alkyl halide (R-X, 1.2 eq) dropwise to the reaction mixture.

  • Heat the reaction to an appropriate temperature (e.g., 60-80 °C) and monitor by TLC. The reaction is typically complete within 2-12 hours.[8]

  • After completion, cool the reaction to room temperature and quench by the slow addition of water.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the crude product by column chromatography on silica gel.

Self-Validating System: The success of the reaction is highly dependent on the nature of the alkyl halide. Primary alkyl halides are preferred as they favor the SN2 mechanism.[6][7] Secondary and tertiary alkyl halides may lead to elimination byproducts.[6] The choice of a polar aprotic solvent enhances the nucleophilicity of the phenoxide, accelerating the reaction.

Application in Ester Synthesis via the Mitsunobu Reaction

The phenolic hydroxyl can also be used in a Mitsunobu reaction to form esters with inversion of stereochemistry if a chiral alcohol is used as the electrophile.[9][10] In the context of our precursor, it acts as the nucleophile.

Protocol 3: Mitsunobu Esterification

This protocol details the coupling of this compound with a primary or secondary alcohol.

Reaction Overview:

G sub 4-Methoxyphenyl 4-hydroxybenzoate reagents PPh₃, DIAD/DEAD sub->reagents alcohol Alcohol (R-OH) alcohol->reagents product Ester Product reagents->product Dehydrative Coupling

Figure 3: Mitsunobu Reaction Overview.

Step-by-Step Procedure:

  • In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.5 eq), the desired alcohol (1.0 eq), and triphenylphosphine (PPh₃, 1.5 eq) in anhydrous tetrahydrofuran (THF).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add a solution of diisopropyl azodicarboxylate (DIAD) or diethyl azodicarboxylate (DEAD) (1.5 eq) in anhydrous THF dropwise over 30 minutes.

  • Allow the reaction to slowly warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC.

  • Once the reaction is complete, concentrate the mixture under reduced pressure.

  • Purify the residue by column chromatography on silica gel to separate the desired ester from triphenylphosphine oxide and the dialkyl hydrazinedicarboxylate byproduct.

Expert Insights: The Mitsunobu reaction is renowned for its mild conditions and broad functional group tolerance.[10][11] However, a significant drawback is the formation of stoichiometric amounts of byproducts, which can complicate purification.[11] The order of addition of reagents is critical to avoid unwanted side reactions.

Deprotection of the p-Methoxyphenyl (PMP) Ester

The p-methoxyphenyl ester serves as a robust protecting group for the carboxylic acid. Its removal can be achieved under various conditions, allowing for orthogonal deprotection strategies in multi-step syntheses.

Deprotection Strategies
Deprotection MethodReagents and ConditionsKey AdvantagesConsiderations
Acidic Cleavage Trifluoroacetic acid (TFA), CH₂Cl₂; or HCl in an organic solvent.[3]Mild conditions, compatible with many other protecting groups.Can be sensitive to other acid-labile groups.
Oxidative Cleavage Ceric Ammonium Nitrate (CAN), CH₃CN/H₂O; or 2,3-Dichloro-5,6-dicyano-p-benzoquinone (DDQ).[3][12]High selectivity for p-methoxyphenyl ethers and esters.[3]DDQ is often ineffective for PMP esters.[3] CAN requires acidic conditions.[12]
Base-Mediated Hydrolysis LiOH, THF/H₂O; or KOH, MeOH.[3]Simple and effective for ester cleavage.Will also cleave other ester groups in the molecule.
Enzymatic Deprotection Laccases under mildly acidic conditions.[13]"Green" and highly selective method.[13]Requires specific enzymes and optimization of conditions.
Protocol 4: Acid-Catalyzed Deprotection
  • Dissolve the PMP-protected compound in a suitable solvent such as dichloromethane (CH₂Cl₂).

  • Add an excess of a strong acid like trifluoroacetic acid (TFA) (e.g., 50% TFA in CH₂Cl₂).

  • Stir the reaction at room temperature and monitor by TLC.

  • Upon completion, remove the solvent and excess acid under reduced pressure.

  • The resulting carboxylic acid can be purified by recrystallization or chromatography.

Applications in Materials Science: Liquid Crystal Synthesis

Derivatives of this compound are valuable mesogenic units in the synthesis of liquid crystalline materials.[14] The rigid core of the molecule contributes to the formation of ordered phases. By modifying the terminal groups through reactions like the Williamson ether synthesis, the mesomorphic properties can be finely tuned.[15][16][17] For instance, the synthesis of organosiloxane liquid crystals has been reported using this precursor.[14]

Conclusion

This compound is a strategically important precursor in organic synthesis, offering a robust platform for the construction of a wide array of complex molecules. Its dual functionality allows for selective modifications at both the phenolic and ester positions. The protocols and insights provided in this guide are intended to empower researchers, scientists, and drug development professionals to effectively utilize this versatile building block in their synthetic endeavors.

References

Application Notes and Protocols for the Formulation of Liquid Crystal Mixtures Containing 4-Methoxyphenyl 4-hydroxybenzoate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Liquid crystals (LCs) represent a unique state of matter that exhibits properties between those of conventional liquids and solid crystals.[1] This intermediate phase, known as the mesophase, is characterized by the long-range orientational order of its constituent molecules, allowing it to flow like a liquid while maintaining anisotropic physical properties.[2] Thermotropic liquid crystals, which enter the mesophase as a function of temperature, are the cornerstone of modern display technologies, from televisions and monitors to smart devices.[1][3]

The performance of a liquid crystal display (LCD) is critically dependent on the physicochemical properties of the LC material used.[4] Properties such as the temperature range of the nematic phase, dielectric anisotropy (Δε), and birefringence (Δn) must be precisely tuned.[5] This is rarely achievable with a single compound. Therefore, the industry relies on the formulation of complex mixtures, often comprising 5 to 20 different components, to create materials with the desired performance characteristics.[6][7]

This guide focuses on the formulation of liquid crystal mixtures incorporating 4-Methoxyphenyl 4-hydroxybenzoate, a key mesogenic building block. Due to its rigid, rod-like structure, this molecule is an excellent component for inducing or enhancing nematic phases.[8] We will explore the scientific principles behind mixture formulation, provide detailed experimental protocols for preparation and characterization, and explain the causality behind key experimental choices, offering researchers and drug development professionals a comprehensive framework for their work.

Part 1: The Role and Properties of this compound

This compound is a derivative of 4-hydroxybenzoic acid, a well-established structural motif in the synthesis of calamitic (rod-like) liquid crystals.[8][9] Its molecular structure is inherently anisotropic, a prerequisite for the formation of liquid crystalline phases.

Molecular Structure and Physicochemical Properties

The structure consists of two phenyl rings linked by an ester group, providing the rigid core necessary for mesophase formation. The terminal methoxy (-OCH₃) and hydroxyl (-OH) groups contribute to the molecule's polarity and its interaction with other components in a mixture.

Caption: Molecular structure of this compound.

PropertyValueReference
CAS Number 50687-62-2[10]
Molecular Formula C₁₄H₁₂O₄[11]
Molecular Weight 244.24 g/mol [11]
Appearance Colorless to white solid[11]
Purity >99% (Typical)[10]
Function in a Liquid Crystal Mixture

While a single compound may exhibit liquid crystalline properties, it often does so over an impractically narrow temperature range. This compound serves as a crucial component in a eutectic mixture . The primary goals of incorporating it are:

  • Broadening the Nematic Range: By mixing it with other mesogenic compounds, it is possible to significantly depress the melting point (crystal-to-nematic transition) and potentially elevate the clearing point (nematic-to-isotropic transition), resulting in a wide, stable nematic phase at and around room temperature.[6]

  • Tuning Dielectric Anisotropy (Δε): The polar ester and ether groups contribute to the overall dipole moment of the mixture. This is critical for controlling the voltage required to switch the liquid crystal molecules in a display.[4]

  • Enhancing Birefringence (Δn): The two phenyl rings contribute significantly to the refractive index anisotropy of the molecule. A higher birefringence allows for the use of thinner LC cells, which in turn leads to faster display response times.[5]

Part 2: Principles of Nematic Mixture Formulation

The formulation of a liquid crystal mixture is a multi-variable optimization problem. The choice of each component is deliberate, targeting a specific set of final properties.

The Eutectic Concept

The foundation of a broad-range nematic mixture is the eutectic principle. When two or more components are mixed, the melting point of the mixture is typically lower than that of any individual component. By carefully selecting components that are structurally compatible, a deep eutectic can be achieved, ensuring the mixture remains in the liquid (or liquid crystal) state at low temperatures.

Eutectic A Component A (e.g., MPhHB) High Melting Point Mix Formulate Eutectic Mixture A->Mix B Component B (e.g., Cyanobiphenyl) High Melting Point B->Mix Result Resulting Mixture Wide Nematic Range Low Melting Point Mix->Result Lowers Freezing Point

Caption: Eutectic mixture concept for widening the nematic range.

Component Selection Rationale

A typical nematic mixture for a display application might include:

  • Base Nematic Host: A eutectic mixture of two to five core components (including compounds like this compound) that establishes a broad nematic temperature range.

  • High Δε Component: A compound with a strong terminal polar group (e.g., -CN, -NCS) to increase the dielectric anisotropy, thereby lowering the operating voltage.[12]

  • Low Viscosity Component: A compound, often with a saturated ring like cyclohexane, is added to reduce the overall viscosity of the mixture, leading to faster switching times.[13]

  • Birefringence Modifier: Components with extensive π-conjugated systems (e.g., multiple phenyl rings, tolanes) can be added to increase Δn.[5]

  • Chiral Dopant (Optional): For twisted nematic (TN) or super-twisted nematic (STN) displays, a small amount of a chiral molecule is added to induce a helical twist in the nematic structure.[14]

Part 3: Experimental Protocols

The following protocols provide a self-validating workflow for the formulation and characterization of a nematic liquid crystal mixture.

Protocol 3.1: Formulation of a Nematic LC Mixture by Solvent Evaporation

This method is preferred for its precision and ability to ensure a homogenous mixture, especially when dealing with small quantities or components with high melting points.

Materials:

  • This compound (Component A)

  • 4'-Pentyl-4-biphenylcarbonitrile (5CB) (Component B)

  • Additional mesogenic components (as required)

  • High-purity, low-boiling-point solvent (e.g., Dichloromethane or Tetrahydrofuran, THF)

  • Glass vials with PTFE-lined caps

  • Analytical balance (±0.01 mg precision)

  • Vortex mixer

  • Rotary evaporator or nitrogen stream evaporation setup

  • High-vacuum pump and desiccator

Procedure:

  • Component Weighing: Accurately weigh the desired mass of each component into a clean, dry glass vial. For a simple binary mixture, a good starting point is a molar ratio near the expected eutectic point (e.g., 60:40 mol% of A:B). Causality: Precise weighing is critical as small variations in composition can significantly alter the phase transition temperatures.

  • Dissolution: Add a minimal amount of the chosen solvent to the vial, just enough to fully dissolve all components. A typical concentration is ~10-20 mg/mL.

  • Homogenization: Cap the vial and vortex the solution for 2-3 minutes to ensure complete and uniform mixing at the molecular level.

  • Solvent Removal:

    • Method A (Nitrogen Stream): Gently blow a stream of dry nitrogen gas over the surface of the solution until the solvent has fully evaporated.

    • Method B (Rotary Evaporator): Use a rotary evaporator under reduced pressure and gentle heating (not exceeding the lowest transition temperature) for efficient solvent removal. Causality: Slow, gentle evaporation prevents splashing and ensures the homogenous mixture is deposited as a film.

  • High-Vacuum Drying: Place the vial containing the solid mixture into a vacuum desiccator connected to a high-vacuum pump. Dry for at least 12 hours at a temperature well below the melting point. Causality: This step is crucial to remove any residual solvent, which can act as an impurity and depress the clearing point.

  • Thermal Cycling: After drying, seal the vial and heat the mixture into its isotropic liquid phase. Agitate gently, then slowly cool back to room temperature. Repeat this cycle 2-3 times to ensure macroscopic homogeneity. The mixture is now ready for characterization.

Protocol 3.2: Characterization of the LC Mixture

This two-part protocol validates the formulation by determining its fundamental physical properties.

Differential Scanning Calorimetry (DSC) is the gold standard for accurately measuring the temperatures and enthalpies of phase transitions.[3]

Procedure:

  • Sample Preparation: Hermetically seal 5-10 mg of the formulated LC mixture in an aluminum DSC pan. Prepare an empty, sealed pan to use as a reference.

  • Instrument Setup: Place the sample and reference pans into the DSC cell.

  • Thermal Program:

    • Equilibrate the sample at a temperature well above its expected clearing point (e.g., 100°C).

    • Cool the sample at a controlled rate (e.g., 5-10 °C/min) to a temperature well below its expected melting point (e.g., -20°C).

    • Heat the sample at the same controlled rate back to the starting temperature. Causality: The first cooling run erases the sample's thermal history. The second heating run provides the data for analysis, as it typically shows sharper, more well-defined peaks.

  • Data Analysis: Identify the peaks on the thermogram from the second heating scan.

    • Crystal-to-Nematic (Melting): The endothermic peak at the lowest temperature.

    • Nematic-to-Isotropic (Clearing): The endothermic peak at the highest temperature. The temperature range between these two points is the nematic range.

POM is a vital technique for visually confirming the type of liquid crystal phase by observing its unique optical texture.[2][15]

Procedure:

  • Cell Preparation: Create a thin sample cell using two clean microscope slides separated by a thin spacer (e.g., 10-20 µm Mylar film).

  • Sample Loading: Place a small amount of the LC mixture on one slide. Heat the slide on a hot stage to above the mixture's clearing point to enter the isotropic liquid phase.

  • Capillary Filling: Place the second slide on top. The isotropic liquid will fill the gap via capillary action, forming a thin, uniform film.

  • Observation: Place the cell on the hot stage of a polarizing microscope.

  • Cooling and Analysis: Slowly cool the sample from the isotropic phase.

    • Isotropic Phase: The field of view will be completely dark under crossed polarizers.

    • Nematic Phase: As the sample cools into the nematic phase, a characteristic texture will appear (e.g., a "threaded" or Schlieren texture). This birefringent texture confirms the presence of a liquid crystal phase.[15]

    • Crystallization: Upon further cooling, the sample will crystallize, showing distinct crystalline domains.

Part 4: Overall Workflow and Data Interpretation

The successful formulation of a liquid crystal mixture follows a logical and iterative process.

Workflow cluster_formulation Formulation Stage cluster_characterization Characterization Stage cluster_analysis Analysis & Iteration weigh 1. Weigh Components (MPhHB, 5CB, etc.) dissolve 2. Dissolve in Solvent weigh->dissolve mix 3. Homogenize (Vortex) dissolve->mix evaporate 4. Remove Solvent mix->evaporate dry 5. High-Vacuum Drying evaporate->dry dsc 6. DSC Analysis (Determine Tₘ, Tₙᵢ) dry->dsc pom 7. POM Analysis (Confirm Nematic Texture) dry->pom analyze 8. Analyze Data (Is Nematic Range OK?) dsc->analyze pom->analyze adjust 10. Adjust Component Ratios analyze->adjust No finalize 9. Finalize Formulation analyze->finalize Yes adjust->weigh Iterate

References

Application Notes and Protocols for 4-Methoxyphenyl 4-hydroxybenzoate in Optoelectronic Devices

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Date: January 1, 2026

Abstract

This document provides a comprehensive overview of 4-Methoxyphenyl 4-hydroxybenzoate, a molecule with a chemical structure suggestive of potential applications in the field of optoelectronics. While direct experimental evidence of its use in devices like organic light-emitting diodes (OLEDs) or organic solar cells (OSCs) is not yet prevalent in published literature, its constituent functional groups — a methoxy-substituted phenyl ring and a hydroxybenzoic acid ester — are common motifs in materials for organic electronics. This guide synthesizes the known chemical and physical properties of this compound and, by drawing parallels with structurally related compounds, puts forth a forward-looking perspective on its potential roles in optoelectronic devices. We propose key experiments and protocols to explore its viability as a material for next-generation electronic applications.

Introduction: Unveiling the Potential of a Benzophenone Derivative

The quest for novel organic materials for optoelectronic applications is driven by the need for low-cost, flexible, and highly efficient devices. This compound (MFCD00191515) is a thermodynamic monomer with a molecular formula of C14H12O4. Its structure, featuring both electron-donating (methoxy) and potentially electron-accepting/hole-transporting (hydroxybenzoate) moieties, presents an intriguing candidate for investigation in organic electronics. This document serves as a foundational guide for researchers interested in exploring the untapped potential of this compound.

Material Properties of this compound

A thorough understanding of a material's fundamental properties is a prerequisite for its application in any technology. Below is a summary of the known physical and chemical characteristics of this compound.

Property Value Source
Molecular Formula C14H12O4
Molecular Weight 244.24 g/mol
CAS Number 50687-62-2
Appearance White to almost white powder/crystal[1]
Purity >99.0% (GC)[1]
Melting Point 193.0 to 197.0 °C[1]
Solubility Soluble in water, methanol, and acetone
Synonyms 4-Hydroxybenzoic Acid 4-Methoxyphenyl Ester, 4-Methoxyphenylparaben

Prospective Applications in Optoelectronics: A Theoretical Framework

While direct applications of this compound in optoelectronics are yet to be reported, theoretical studies on analogous molecules provide a strong basis for hypothesizing its potential roles. For instance, the structurally related Schiff base, ethyl 4-[(E)-(2-hydroxy-4-methoxyphenyl)methyleneamino]benzoate (EMAB), has been theoretically studied for its potential in OLEDs and OSCs[2]. The study revealed that complexation with metal ions could significantly improve its charge transport properties and tune its energy levels for better device performance[2].

Based on its chemical structure, this compound could potentially function as:

  • A Hole Transport Layer (HTL) or Electron Blocking Layer (EBL) in OLEDs: The phenoxy and hydroxyl groups could facilitate hole transport, while its relatively wide bandgap could serve to confine electrons within the emissive layer, thereby enhancing recombination efficiency.

  • A Component in the Active Layer of Organic Solar Cells: The donor-acceptor-like character of the molecule could be exploited in bulk heterojunction solar cells, although its absorption spectrum would need to be characterized to determine its suitability.

  • A Host Material for Phosphorescent Emitters in OLEDs: Its high melting point suggests good thermal stability, a desirable characteristic for host materials in OLEDs.

Proposed Experimental Protocols for Characterization

To validate the potential of this compound in optoelectronic devices, a systematic investigation of its photophysical and electronic properties is necessary. The following protocols outline a suggested research workflow.

Thin-Film Deposition

The ability to form high-quality thin films is crucial for device fabrication.

Protocol 1: Spin Coating

  • Solution Preparation: Dissolve this compound in a suitable organic solvent (e.g., chloroform, chlorobenzene, or a mixture) at various concentrations (e.g., 5, 10, 15 mg/mL).

  • Substrate Preparation: Use pre-cleaned indium tin oxide (ITO) coated glass substrates.

  • Spin Coating: Dispense the solution onto the ITO substrate and spin at varying speeds (e.g., 1000-4000 rpm) to achieve different film thicknesses.

  • Annealing: Anneal the films at different temperatures (e.g., 80°C, 100°C, 120°C) to study the effect on film morphology and crystallinity.

Protocol 2: Thermal Evaporation

  • Source Preparation: Place a small amount of this compound powder in a crucible within a high-vacuum thermal evaporation chamber.

  • Deposition: Heat the crucible until the material sublimes and deposits onto the substrate at a controlled rate (e.g., 0.1-1 Å/s). This method is suitable for creating uniform, multi-layered device structures.

Photophysical and Electrochemical Characterization

These experiments are essential to determine the material's energy levels and light-emitting properties.

Protocol 3: UV-Visible Absorption and Photoluminescence Spectroscopy

  • Sample Preparation: Prepare a dilute solution of the compound and a thin film on a quartz substrate.

  • Measurement: Record the UV-Vis absorption spectrum to determine the optical bandgap. Measure the photoluminescence spectrum by exciting the sample at its absorption maximum to identify its emission color and quantum yield.

Protocol 4: Cyclic Voltammetry (CV)

  • Electrolyte Preparation: Prepare a solution of a supporting electrolyte (e.g., tetrabutylammonium hexafluorophosphate) in an anhydrous, deoxygenated solvent (e.g., acetonitrile).

  • Working Electrode: Coat a glassy carbon electrode with a thin film of this compound.

  • Measurement: Perform CV scans to determine the oxidation and reduction potentials. From these, the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels can be estimated.

Proposed Device Fabrication and Testing

Based on the characterization results, prototype devices can be fabricated to evaluate the material's performance in a real-world application.

Proposed OLED Device Architecture

A simple phosphorescent OLED (PHOLED) architecture to test this compound as a host material is proposed below.

Device Stack: ITO / Hole Injection Layer (e.g., PEDOT:PSS) / Hole Transport Layer (e.g., TAPC) / Emissive Layer (this compound doped with a green or red phosphorescent emitter) / Electron Transport Layer (e.g., TPBi) / Electron Injection Layer (e.g., LiF) / Aluminum (Al) Cathode.

Protocol 5: OLED Fabrication and Characterization

  • Substrate Cleaning: Sequentially clean patterned ITO substrates in an ultrasonic bath with detergent, deionized water, acetone, and isopropanol.

  • Layer Deposition: Deposit the organic layers and the cathode sequentially via spin coating (for PEDOT:PSS) and thermal evaporation in a high-vacuum environment.

  • Encapsulation: Encapsulate the device in a nitrogen-filled glovebox to prevent degradation from moisture and oxygen.

  • Testing: Measure the current density-voltage-luminance (J-V-L) characteristics, electroluminescence spectrum, and external quantum efficiency (EQE) of the device.

Visualizations

Chemical Structure

G cluster_0 Material Preparation & Film Fabrication cluster_1 Property Characterization cluster_2 Device Fabrication & Testing synthesis Synthesis & Purification of This compound solution Solution Preparation synthesis->solution spin_coating Spin Coating solution->spin_coating thermal_evaporation Thermal Evaporation solution->thermal_evaporation uv_vis UV-Vis & PL Spectroscopy spin_coating->uv_vis cv Cyclic Voltammetry spin_coating->cv afm AFM/SEM (Morphology) spin_coating->afm thermal_evaporation->uv_vis thermal_evaporation->cv thermal_evaporation->afm device_fab OLED/OSC Fabrication uv_vis->device_fab cv->device_fab jvl_test J-V-L Characterization device_fab->jvl_test eqe_test EQE Measurement jvl_test->eqe_test stability_test Device Stability Testing eqe_test->stability_test G Substrate Glass Substrate ITO ITO (Anode) HIL Hole Injection Layer (HIL) HTL Hole Transport Layer (HTL) EML Emissive Layer (EML) (this compound as host) ETL Electron Transport Layer (ETL) EIL Electron Injection Layer (EIL) Cathode Cathode (e.g., Al)

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 4-Methoxyphenyl 4-hydroxybenzoate

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers and Drug Development Professionals

Welcome to the technical support center for the synthesis of 4-Methoxyphenyl 4-hydroxybenzoate. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying chemical logic and field-proven insights to help you navigate the common challenges associated with this synthesis. This guide is structured as a series of frequently asked questions and troubleshooting scenarios to directly address the issues you may encounter at the bench.

Troubleshooting Guide & Frequently Asked Questions (FAQs)

FAQ 1: My reaction yield is consistently low. What are the common causes and how can I improve it?

Low yield is one of the most frequent issues in the synthesis of this compound. The root cause often lies in the suboptimal activation of the carboxylic acid or the inherent reactivity of the phenolic nucleophile.

Answer:

Several factors can contribute to poor yields. Let's break them down by the most common synthetic route, the Steglich esterification, which uses a carbodiimide coupling agent like N,N'-Dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-Dimethylaminopyridine (DMAP).

  • Inefficient Carboxylic Acid Activation: The reaction begins with DCC activating the carboxylic acid of 4-hydroxybenzoic acid to form a highly reactive O-acylisourea intermediate. If this step is inefficient, the entire reaction stalls.

    • Cause: Degradation of DCC due to moisture. DCC is highly susceptible to hydrolysis.

    • Solution: Always use freshly opened or properly stored DCC. Ensure your reaction solvent (e.g., Dichloromethane (DCM) or Tetrahydrofuran (THF)) is anhydrous.

  • Poor Nucleophilicity of 4-Methoxyphenol: Phenols are generally less nucleophilic than aliphatic alcohols. For the reaction to proceed efficiently, this intermediate must be readily attacked by 4-methoxyphenol.

    • Cause: The DMAP catalyst may be insufficient or degraded. DMAP acts as an acyl transfer catalyst, forming a more reactive N-acylpyridinium intermediate, which is then attacked by the phenol.

    • Solution: Ensure you are using a catalytic amount (typically 2-10 mol%) of high-purity DMAP. The reaction is often best performed at 0 °C initially to form the O-acylisourea, then allowed to warm to room temperature after the addition of 4-methoxyphenol and DMAP to facilitate the nucleophilic attack.

  • Competitive Side Reactions: The hydroxyl group on 4-hydroxybenzoic acid can compete with 4-methoxyphenol, leading to the formation of polyester oligomers.

    • Cause: This self-reaction becomes more prominent at higher temperatures or with prolonged reaction times.

    • Solution: Maintain controlled temperatures. A common strategy is to add the DCC to the solution of 4-hydroxybenzoic acid and 4-methoxyphenol at 0 °C and then let the reaction slowly warm to room temperature. This controlled approach favors the desired intermolecular reaction over self-polymerization.

  • Losses During Workup: The primary byproduct of a DCC coupling is N,N'-dicyclohexylurea (DCU). While DCU is largely insoluble in many organic solvents like DCM, some can remain in solution, complicating purification and reducing isolated yield.

    • Solution: After the reaction is complete, cool the mixture to precipitate the maximum amount of DCU and remove it by filtration. The remaining soluble DCU must be removed during purification, typically via column chromatography.

Below is a workflow diagram to help diagnose the cause of low yields.

G start Low Yield Observed check_reagents 1. Check Reagent Quality - Is DCC/DMAP fresh? - Is solvent anhydrous? start->check_reagents reagents_bad Replace reagents, use anhydrous solvent check_reagents->reagents_bad No check_conditions 2. Review Reaction Conditions - Temperature control (0°C -> RT)? - Correct stoichiometry? check_reagents->check_conditions Yes success Yield Improved reagents_bad->success conditions_bad Optimize temperature profile and reagent molar ratios check_conditions->conditions_bad No check_workup 3. Analyze Workup & Purification - Was DCU fully precipitated/filtered? - Any issues during extraction or column? check_conditions->check_workup Yes conditions_bad->success workup_bad Improve DCU filtration (cool longer). Optimize chromatography. check_workup->workup_bad No check_workup->success Yes workup_bad->success G cluster_0 Catalytic Cycle RCOOH 4-Hydroxybenzoic Acid O_acyl O-Acylisourea (Active Intermediate) RCOOH->O_acyl + DCC DCC DCC DCU DCU (Byproduct) O_acyl->DCU N_acyl N-Acylpyridinium Ion (Highly Reactive) O_acyl->N_acyl + DMAP DMAP DMAP Ester Product: 4-Methoxyphenyl 4-hydroxybenzoate N_acyl->Ester + 4-Methoxyphenol ROH 4-Methoxyphenol DMAP_regen DMAP (Regenerated) Ester->DMAP_regen DMAP_regen->N_acyl

Technical Support Center: Optimizing the Synthesis of 4-Methoxyphenyl 4-hydroxybenzoate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis and optimization of 4-Methoxyphenyl 4-hydroxybenzoate. This guide is designed for researchers, medicinal chemists, and process development scientists. Here, we move beyond simple protocols to explore the underlying chemical principles, troubleshoot common experimental hurdles, and answer frequently asked questions to empower you to maximize your reaction yield and product purity.

Troubleshooting Guide: From Low Yields to Impure Products

This section addresses specific issues you may encounter during the synthesis of this compound. Each problem is analyzed from a mechanistic standpoint to provide robust, scientifically grounded solutions.

Issue 1: Low or No Product Yield

You've run the reaction, but TLC analysis shows mostly starting material, or your isolated yield is disappointingly low.

Potential Causes & Solutions:

  • Chemical Equilibrium (Fischer Esterification): The Fischer esterification of 4-hydroxybenzoic acid and 4-methoxyphenol is a reversible reaction.[1][2] The water generated as a byproduct can hydrolyze the ester product, pushing the equilibrium back towards the reactants.[1][3]

    • Solution 1: Water Removal: The most effective strategy is to remove water as it forms.[4][5] Employ a Dean-Stark apparatus with a suitable solvent like toluene or xylene. The solvent forms an azeotrope with water, which is collected in the trap, physically removing it from the reaction and driving the reaction to completion in accordance with Le Châtelier's principle.[1][3]

    • Solution 2: Excess Reagent: Use a large excess of one of the reactants, typically the less expensive or more easily removed one (e.g., 4-methoxyphenol).[2][5] This shifts the equilibrium towards the product.

  • Insufficient Catalysis (Fischer Esterification): The reaction rate is extremely slow without a catalyst.[1]

    • Solution: Ensure an adequate amount of a strong acid catalyst is used. Common choices include concentrated sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH).[4][6] The catalyst protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the alcohol.[1][2]

  • Reactivity of Phenols (Fischer Esterification): While phenols can be esterified using this method, their nucleophilicity is lower than that of aliphatic alcohols due to the delocalization of the oxygen's lone pairs into the aromatic ring.[4][5] This can result in slower reaction rates.

    • Solution: Increase the reaction time and/or temperature (reflux). Ensure efficient water removal, as this is critical for driving the reaction to completion with less reactive nucleophiles.

  • Poor Acyl Chloride Quality (Schotten-Baumann approach): If you are using an acyl chloride intermediate (from 4-hydroxybenzoic acid), it may have degraded due to moisture. Acid chlorides are highly sensitive to water.[4]

    • Solution: Use freshly prepared 4-hydroxybenzoyl chloride or ensure it has been stored under strictly anhydrous conditions. Consider preparing it in situ if possible, though this requires careful planning due to the unprotected phenolic hydroxyl group (see FAQ section).

Issue 2: Presence of Unreacted 4-Hydroxybenzoic Acid in the Final Product

After workup, you've isolated a solid, but analysis (e.g., NMR, LC-MS) shows significant contamination with the 4-hydroxybenzoic acid starting material.

Potential Causes & Solutions:

  • Incomplete Reaction: As discussed in Issue 1, the reaction may not have gone to completion.

    • Solution 1: Reaction Optimization: Refer to the solutions for low yield, such as extending the reaction time or improving water removal.[1][4]

    • Solution 2: Purification via Extraction: 4-Hydroxybenzoic acid is acidic, while your desired ester product is neutral. This difference in chemical properties is key to purification. During the workup, wash the organic layer (e.g., in ethyl acetate or dichloromethane) with a mild aqueous base like a saturated sodium bicarbonate (NaHCO₃) solution.[6] The basic solution will deprotonate the carboxylic acid, forming a water-soluble carboxylate salt that partitions into the aqueous layer, effectively removing it from your product.

  • Product Hydrolysis: Harsh workup conditions, particularly with strong bases or acids at elevated temperatures, can hydrolyze the ester product back to the starting materials.[7]

    • Solution: Use mild conditions for your workup. Wash with a saturated solution of sodium bicarbonate rather than a stronger base like sodium hydroxide.[6] Ensure all steps are performed at or below room temperature.

Issue 3: Formation of a Major, Unidentified Side Product

Your analysis shows a significant amount of a third compound that is neither starting material nor the desired product.

Potential Causes & Solutions:

  • Self-Esterification/Polymerization of 4-Hydroxybenzoic Acid: 4-Hydroxybenzoic acid is bifunctional; it has both a nucleophilic hydroxyl group and an electrophilic carboxylic acid. Under harsh acidic conditions and high temperatures, it can potentially self-esterify to form polyester oligomers.

    • Solution: Control the reaction temperature carefully. Use the minimum effective amount of catalyst. Ensure the 4-methoxyphenol is present in a sufficient concentration to compete effectively as the nucleophile.

  • Di-esterification of 4-Methoxyphenol (Schotten-Baumann): This is less likely in a 1:1 reaction but could occur if there are localized concentration issues where a molecule of 4-methoxyphenol is acylated by two molecules of activated 4-hydroxybenzoic acid. A more relevant concern is the reaction of the phenolic -OH on the 4-hydroxybenzoic acid itself.

    • Solution: The most robust solution for side reactions involving the phenolic -OH of 4-hydroxybenzoic acid is the use of a protecting group.[8] This is especially critical when preparing the acyl chloride, as reagents like thionyl chloride will react with the phenolic hydroxyl group.[8] (See FAQ Q2 for more details).

Frequently Asked Questions (FAQs)

Q1: Which synthesis method is better: Fischer Esterification or the Schotten-Baumann reaction?

A1: The choice depends on your laboratory capabilities, scale, and sensitivity of the substrates.

  • Fischer-Speier Esterification is often preferred for its operational simplicity and atom economy.[4] It uses the carboxylic acid and alcohol directly with an acid catalyst.[2] However, its primary drawback is the reversible nature of the reaction, which requires specific strategies (like water removal) to achieve high yields.[2][4]

  • The Schotten-Baumann Reaction involves reacting an acyl chloride (or anhydride) with the alcohol/phenol in the presence of a base.[9][10] This reaction is generally faster and irreversible, often leading to higher yields without the need for equilibrium manipulation.[11] Its main disadvantage is the need to first prepare the moisture-sensitive acyl chloride from the carboxylic acid, a step that introduces complexity, especially with the unprotected phenolic hydroxyl group on 4-hydroxybenzoic acid.[4][9]

Q2: Do I need to protect the phenolic hydroxyl group on 4-hydroxybenzoic acid before starting the esterification?

A2: This is a critical consideration and depends on the chosen synthetic route.

  • For Fischer Esterification: Protection is often not required. The carboxylic acid is significantly more acidic (and its carbonyl more readily activated by protonation) than the phenolic hydroxyl group.[5] Therefore, under controlled conditions, the 4-methoxyphenol will selectively attack the activated carboxylic acid. However, self-esterification remains a potential side reaction at high temperatures.

  • For the Schotten-Baumann approach: Protection is highly recommended. Reagents used to convert carboxylic acids to acyl chlorides, such as thionyl chloride (SOCl₂) or oxalyl chloride, will readily react with the unprotected phenolic hydroxyl group.[8] Protecting this group, for example as a methyl ether or an acetate ester, ensures that only the carboxylic acid is converted to the acyl chloride.[8][12] The protecting group can then be removed in a subsequent step after the ester has been formed.

Q3: What are the optimal reaction conditions and workup for a Fischer esterification synthesis?

A3: Optimal conditions aim to maximize product formation while minimizing side reactions. The following table and protocol provide a validated starting point.

Table 1: Typical Reaction Parameters for Fischer Esterification of Phenolic Acids

Parameter Recommended Condition Rationale Reference
Reactant Ratio 1:1.5 to 1:3 (Acid:Phenol) An excess of the phenol shifts the equilibrium towards the product. [1][2]
Catalyst H₂SO₄ or p-TsOH Strong Brønsted acids are effective at protonating the carbonyl. [4][6]
Catalyst Loading 1-5 mol% relative to the limiting reagent Sufficient to catalyze the reaction without causing excessive charring or side reactions. [6]
Solvent Toluene or Xylene Allows for reflux at a high enough temperature and forms an azeotrope with water for removal via a Dean-Stark trap. [13]
Temperature Reflux (110-140 °C) Provides the necessary activation energy for the reaction. [4]

| Reaction Time | 3-10 hours | Reaction progress should be monitored by TLC until the limiting reagent is consumed. |[4][13] |

Experimental Protocols & Workflows

Protocol 1: Synthesis via Fischer Esterification

This protocol provides a step-by-step method for the synthesis of this compound using a Dean-Stark apparatus to ensure a high yield.

  • Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar, add 4-hydroxybenzoic acid (e.g., 10.0 g, 1.0 eq) and 4-methoxyphenol (e.g., 13.5 g, 1.5 eq).

  • Solvent & Catalyst: Add toluene (120 mL) to the flask. Carefully add p-toluenesulfonic acid monohydrate (p-TsOH·H₂O, e.g., 1.4 g, 0.1 eq).

  • Reflux: Attach a Dean-Stark trap and a reflux condenser to the flask. Heat the mixture to reflux using a heating mantle.

  • Reaction Monitoring: Continue refluxing until water ceases to collect in the Dean-Stark trap (typically 4-6 hours). Monitor the reaction's progress by TLC (e.g., using a 3:1 Hexane:Ethyl Acetate mobile phase).

  • Cooling & Workup: Once the reaction is complete, allow the mixture to cool to room temperature. Transfer the mixture to a separatory funnel.

  • Washing:

    • Wash the organic layer with a saturated aqueous solution of sodium bicarbonate (2 x 50 mL) to remove unreacted 4-hydroxybenzoic acid and the p-TsOH catalyst.

    • Wash with water (1 x 50 mL).

    • Wash with brine (1 x 50 mL).

  • Drying & Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude solid can be purified by recrystallization from a suitable solvent system, such as ethanol/water or ethyl acetate/hexane, to yield pure this compound.

Workflow Visualization

The following diagram illustrates the complete workflow for the synthesis and purification of this compound via Fischer Esterification.

Fischer_Esterification_Workflow Reactants Reactants: 4-Hydroxybenzoic Acid 4-Methoxyphenol Reaction Reaction Step: Assemble Flask, Dean-Stark, Condenser Heat to Reflux (110°C) Remove H2O Azeotropically Reactants->Reaction Catalyst Catalyst: p-TsOH or H2SO4 Catalyst->Reaction Solvent Solvent: Toluene Solvent->Reaction Workup_Start Workup: Cool to RT Reaction->Workup_Start Monitor by TLC Extraction Liquid-Liquid Extraction (Toluene vs. aq. NaHCO3) Workup_Start->Extraction Wash Wash Organic Layer (Water, Brine) Extraction->Wash Separate Layers Dry Dry over Na2SO4 Wash->Dry Concentrate Concentrate in vacuo (Rotary Evaporator) Dry->Concentrate Crude_Product Crude Product Concentrate->Crude_Product Purification Purification: Recrystallization (e.g., Ethanol/Water) Crude_Product->Purification Pure_Product Pure 4-Methoxyphenyl 4-hydroxybenzoate Purification->Pure_Product Analysis Analysis: TLC, NMR, LC-MS, MP Pure_Product->Analysis

Caption: Fischer Esterification Workflow Diagram.

References

Technical Support Center: Degradation Pathways of 4-Methoxyphenyl 4-hydroxybenzoate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 4-Methoxyphenyl 4-hydroxybenzoate. This guide is designed to provide in-depth technical assistance, troubleshooting advice, and detailed experimental protocols to support your stability studies and degradation pathway analysis. Our approach is rooted in scientific principles and practical laboratory experience to ensure the integrity and reliability of your results.

Frequently Asked Questions (FAQs)

Here we address common questions regarding the stability and degradation of this compound.

Q1: What are the primary degradation pathways for this compound?

A1: Based on its chemical structure, a phenolic ester, this compound is susceptible to three main degradation pathways:

  • Hydrolysis: The ester linkage is the most probable site of degradation, which can be cleaved under both acidic and basic conditions to yield 4-methoxyphenol and 4-hydroxybenzoic acid.[1][2][3]

  • Oxidation: The electron-rich phenolic rings, particularly the 4-hydroxybenzoate moiety, are prone to oxidation. This can be initiated by atmospheric oxygen, peroxide contaminants, or metal ions, potentially leading to the formation of quinone-type structures and dimers.[4][5][6]

  • Photodegradation: Aromatic compounds can absorb UV light, leading to photochemical reactions. For phenolic compounds, this often results in hydroxylation of the aromatic ring or cleavage of the ester bond.[7][8]

Q2: What are the expected degradation products of this compound?

A2: The primary degradation products you should anticipate are:

  • From Hydrolysis: 4-methoxyphenol and 4-hydroxybenzoic acid. Further degradation of 4-hydroxybenzoic acid can lead to phenol through decarboxylation.[1][2][3]

  • From Oxidation: Oxidative coupling of the phenolic moieties can lead to the formation of dimers. Oxidation of the phenol group can also result in the formation of benzoquinone derivatives.[4][6]

  • From Photodegradation: Photolytic cleavage will also yield 4-methoxyphenol and 4-hydroxybenzoic acid. Additionally, hydroxylation of the aromatic rings may occur, leading to dihydroxybenzoic acid derivatives.[7][9]

Q3: How can I prevent the degradation of this compound during sample preparation and storage?

A3: To minimize degradation, consider the following precautions:

  • pH Control: Maintain a slightly acidic to neutral pH (around 4-7) for your solutions, as both highly acidic and alkaline conditions can accelerate hydrolysis.[10][11][12][13] Phenolic compounds are generally more stable in acidic conditions.[10][11][12][13]

  • Temperature: Store samples at low temperatures (e.g., 2-8 °C for short-term and -20 °C or lower for long-term) to reduce the rate of all degradation reactions.[14][15]

  • Light Protection: Use amber vials or wrap your sample containers in aluminum foil to protect them from light and prevent photodegradation.[14][15]

  • Inert Atmosphere: For long-term storage or when working with highly sensitive samples, consider purging your sample vials with an inert gas like nitrogen or argon to minimize oxidation.[14][15]

  • Antioxidants: The addition of antioxidants like ascorbic acid to your extraction solvent can help prevent oxidative degradation.[15][16]

Troubleshooting Guides for Experimental Analysis

This section provides solutions to common problems encountered during the HPLC analysis of this compound and its degradation products.

Issue 1: Poor Peak Shape - Tailing or Fronting
  • Symptom: Chromatographic peaks for the parent compound or its degradation products are asymmetrical.

  • Possible Causes & Solutions:

    • Peak Tailing:

      • Secondary Silanol Interactions: The acidic phenolic groups of 4-hydroxybenzoic acid can interact with residual silanols on the HPLC column.

        • Solution: Use a mobile phase with a lower pH (e.g., containing 0.1% formic or phosphoric acid) to suppress the ionization of the phenolic hydroxyl groups. Consider using a column with end-capping or a polar-embedded stationary phase.[17]

      • Column Contamination: The column may be contaminated with strongly retained compounds from previous injections.

        • Solution: Flush the column with a strong solvent wash sequence.

    • Peak Fronting:

      • Sample Overload: Injecting too high a concentration of the analyte.[18][19][20][21][22]

        • Solution: Dilute your sample and re-inject.[18][19][20][21][22]

      • Incompatible Injection Solvent: The solvent used to dissolve the sample is much stronger than the initial mobile phase.[18][19][21][22]

        • Solution: Dissolve the sample in the initial mobile phase or a weaker solvent.[18][19][21][22]

      • Column Collapse: This can occur with highly aqueous mobile phases on some C18 columns.[18]

        • Solution: Use a column specifically designed for use with highly aqueous mobile phases (e.g., an AQ-type C18).[18]

Issue 2: Appearance of "Ghost Peaks" in the Chromatogram
  • Symptom: Peaks appear in blank injections or at unexpected retention times.

  • Possible Causes & Solutions:

    • Contaminated Mobile Phase: Impurities in the solvents or additives can accumulate on the column during equilibration and elute as sharp peaks during a gradient run.[23][24][25][26]

      • Solution: Use high-purity HPLC-grade solvents and freshly prepared mobile phases. Filter all aqueous buffers before use.[23][24][25][26]

    • System Contamination: Carryover from previous injections can lead to ghost peaks.[24][25][26]

      • Solution: Implement a robust needle wash protocol on your autosampler. Clean the injector and sample loop.

    • Sample Carryover: Residual sample from a previous injection is introduced in the current run.

      • Solution: Optimize the autosampler wash procedure, using a wash solvent that is a strong solvent for the analytes.

Experimental Protocols

The following are detailed protocols for conducting forced degradation studies and developing a stability-indicating HPLC method for this compound.

Protocol 1: Forced Degradation Studies

Objective: To generate degradation products of this compound under various stress conditions to understand its degradation pathways and to develop a stability-indicating analytical method.

Materials:

  • This compound

  • HPLC-grade acetonitrile and methanol

  • HPLC-grade water

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Hydrogen peroxide (H₂O₂)

  • pH meter

  • Heating block or water bath

  • Photostability chamber

Procedure:

  • Preparation of Stock Solution: Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable solvent (e.g., acetonitrile or methanol).

  • Acid Hydrolysis:

    • To 1 mL of the stock solution, add 1 mL of 1 N HCl.

    • Heat the mixture at 80°C for 24 hours.

    • At various time points (e.g., 2, 4, 8, 24 hours), withdraw an aliquot, neutralize with 1 N NaOH, and dilute with mobile phase for HPLC analysis.

  • Base Hydrolysis:

    • To 1 mL of the stock solution, add 1 mL of 1 N NaOH.

    • Keep the mixture at room temperature for 24 hours.

    • At various time points, withdraw an aliquot, neutralize with 1 N HCl, and dilute with mobile phase for HPLC analysis.

  • Oxidative Degradation:

    • To 1 mL of the stock solution, add 1 mL of 3% H₂O₂.

    • Keep the mixture at room temperature for 24 hours, protected from light.

    • At various time points, withdraw an aliquot and dilute with mobile phase for HPLC analysis.

  • Thermal Degradation:

    • Place a known amount of solid this compound in an oven at 105°C for 48 hours.

    • At various time points, withdraw a sample, dissolve in the solvent, and dilute for HPLC analysis.

  • Photodegradation:

    • Expose a solution of this compound (100 µg/mL in methanol) to UV light (254 nm) and visible light in a photostability chamber.

    • At various time points, withdraw an aliquot for HPLC analysis. A control sample should be kept in the dark under the same conditions.

Protocol 2: Stability-Indicating HPLC Method Development

Objective: To develop a robust HPLC method capable of separating this compound from its potential degradation products.

Instrumentation and Columns:

  • HPLC system with a photodiode array (PDA) detector.

  • Recommended columns for initial screening:

    • C18 column (e.g., 150 x 4.6 mm, 5 µm) for general-purpose reversed-phase separations.

    • Polar-embedded C18 or Phenyl-Hexyl column for alternative selectivity, especially for aromatic and phenolic compounds.[17][27][28][29][30]

Chromatographic Conditions (Starting Point):

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: Acetonitrile

  • Gradient:

    • 0-5 min: 20% B

    • 5-25 min: 20% to 80% B

    • 25-30 min: 80% B

    • 30.1-35 min: 20% B (re-equilibration)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Injection Volume: 10 µL

  • Detection: PDA detection at 254 nm, with spectral scanning from 200-400 nm to identify peak purity.

Method Optimization:

  • Analyze the samples from the forced degradation studies using the starting HPLC conditions.

  • Evaluate the chromatograms for the resolution between the parent peak and any degradation product peaks.

  • If co-elution occurs, adjust the gradient slope, mobile phase composition (e.g., try methanol instead of acetonitrile), or pH to improve separation.

  • Once a suitable separation is achieved, validate the method according to ICH guidelines (Q2(R1)) for specificity, linearity, accuracy, precision, and robustness.[11]

Data Presentation

Table 1: Summary of Forced Degradation Conditions and Expected Products

Stress ConditionReagents and ParametersExpected Primary Degradation Products
Acid Hydrolysis 1 N HCl, 80°C4-methoxyphenol, 4-hydroxybenzoic acid
Base Hydrolysis 1 N NaOH, Room Temp.4-methoxyphenol, 4-hydroxybenzoic acid
Oxidation 3% H₂O₂, Room Temp.Oxidized derivatives (e.g., quinones), Dimers
Thermal 105°C (solid state)Minimal degradation expected, potential for hydrolysis if moisture is present
Photodegradation UV (254 nm) & Visible Light4-methoxyphenol, 4-hydroxybenzoic acid, Hydroxylated derivatives

Visualizations

Degradation Pathways

G parent 4-Methoxyphenyl 4-hydroxybenzoate hydrolysis_prod1 4-Methoxyphenol parent->hydrolysis_prod1 Hydrolysis hydrolysis_prod2 4-Hydroxybenzoic Acid parent->hydrolysis_prod2 Hydrolysis oxidation_prods Oxidative Products (e.g., Quinones, Dimers) parent->oxidation_prods Oxidation photo_prods Photodegradation Products (e.g., Hydroxylated species) parent->photo_prods Photodegradation phenol Phenol hydrolysis_prod2->phenol Decarboxylation

Caption: Major degradation pathways of this compound.

Experimental Workflow

G cluster_prep Sample Preparation cluster_stress Forced Degradation cluster_analysis Analysis stock Prepare Stock Solution (1 mg/mL) acid Acid Hydrolysis (1 N HCl, 80°C) stock->acid base Base Hydrolysis (1 N NaOH, RT) stock->base oxidation Oxidation (3% H2O2, RT) stock->oxidation thermal Thermal (105°C, solid) stock->thermal photo Photodegradation (UV/Vis Light) stock->photo hplc HPLC-PDA Analysis acid->hplc base->hplc oxidation->hplc thermal->hplc photo->hplc validation Method Validation (ICH Q2) hplc->validation

Caption: Workflow for forced degradation studies and method validation.

References

Technical Support Center: Troubleshooting Liquid Crystal Phase Transitions of 4-Methoxyphenyl 4-hydroxybenzoate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 4-Methoxyphenyl 4-hydroxybenzoate. This guide is designed for researchers, scientists, and drug development professionals to navigate the experimental nuances of this liquid crystalline material. Here, you will find in-depth troubleshooting guides and frequently asked questions to assist you in successfully characterizing its liquid crystal phase transitions.

I. Frequently Asked Questions (FAQs)

This section addresses common initial queries and problems encountered during the analysis of this compound.

Q1: I've heated my sample of this compound, but I don't see a clear liquid crystal phase. What could be wrong?

A1: Several factors could contribute to this issue. Firstly, ensure your sample is pure. Impurities can significantly disrupt the formation of a liquid crystal phase or alter its transition temperatures.[1][2] Secondly, confirm your temperature range. While the melting point is reported to be in the 193-197°C range, the nematic to isotropic (N-I) transition, or clearing point, may occur at a higher temperature. Without a clear liquid crystal phase, you may be observing a direct melt to an isotropic liquid. Finally, the lack of a visible liquid crystal phase could be an issue with your observation method. Ensure your polarized optical microscope (POM) is correctly set up with crossed polarizers. An isotropic liquid will appear dark under crossed polarizers, as will a homeotropically aligned liquid crystal.

Q2: My DSC thermogram shows multiple peaks. How do I know which one corresponds to the liquid crystal phase transition?

A2: In a typical thermogram for a calamitic (rod-shaped) liquid crystal like this compound, you would expect to see at least two transitions upon heating: a higher enthalpy peak corresponding to the solid-to-liquid crystal (melting) transition and a lower enthalpy peak for the liquid crystal-to-isotropic liquid (clearing) transition.[3] Crystal-to-crystal transitions can also appear as smaller peaks before the main melting peak.[2] To confirm which peak is the liquid crystal transition, correlate your DSC data with POM observations. The sample should exhibit a characteristic liquid crystal texture (e.g., schlieren) between the two main endothermic peaks on heating.

Q3: The transition temperatures I'm observing are different from what's reported in the literature or by the supplier. Why is this happening?

A3: Discrepancies in transition temperatures are common and can be attributed to several factors:

  • Purity: Even small amounts of impurities can depress the nematic-isotropic transition temperature.[4][5]

  • DSC Scan Rate: The heating and cooling rates used in your DSC experiment can affect the observed transition temperatures. Slower scan rates generally provide temperatures closer to the thermodynamic equilibrium values.

  • Supercooling: On cooling, the isotropic to nematic transition often exhibits supercooling, meaning it occurs at a lower temperature than the corresponding transition on heating.[6][7] This is a kinetic effect.

  • Calibration: Ensure your DSC instrument is properly calibrated with appropriate standards.

Q4: What is a "schlieren texture" and what does it tell me?

A4: A schlieren texture is a characteristic optical pattern observed in nematic liquid crystals under a polarized optical microscope.[8][9][10] It appears as dark "brushes" or lines that meet at points, which are topological defects or disclinations in the liquid crystal alignment.[6][7] The presence of a schlieren texture is a strong indication that you have a nematic phase. The number of brushes meeting at a point (typically two or four) can provide information about the nature of the defects.[9]

II. In-Depth Troubleshooting Guides

This section provides detailed, step-by-step guidance for resolving specific experimental challenges.

Guide 1: Issues with Synthesis and Purity

The most common source of error in liquid crystal characterization is sample purity. The synthesis of this compound is typically achieved through the esterification of 4-hydroxybenzoic acid with 4-methoxyphenol.

Potential Impurities and Their Effects:

ImpuritySourceEffect on Phase Transitions
Unreacted 4-hydroxybenzoic acidIncomplete esterificationCan broaden or suppress the nematic phase.
Unreacted 4-methoxyphenolIncomplete esterificationMay depress the clearing point.
Byproducts from side reactionsDepending on reaction conditionsCan introduce disorder and disrupt liquid crystal formation.
Residual SolventInadequate drying after purificationCan act as an impurity, lowering and broadening transition temperatures.

Troubleshooting Steps:

  • Verify Purity: Use techniques like NMR, HPLC, or mass spectrometry to confirm the purity of your synthesized material. For liquid crystal applications, a purity of >99% is often required.[11]

  • Recrystallization: If impurities are detected, purify your sample by recrystallization from a suitable solvent (e.g., ethanol or a toluene/heptane mixture).

  • Drying: Ensure your final product is thoroughly dried under vacuum to remove any residual solvent.

Workflow for Purity Assessment:

start Synthesized 4-Methoxyphenyl 4-hydroxybenzoate purity_check Purity Analysis (NMR, HPLC, MS) start->purity_check decision Purity >99%? purity_check->decision purify Recrystallization decision->purify No characterize Proceed to Thermal Analysis (DSC/POM) decision->characterize Yes dry Dry under Vacuum purify->dry dry->purity_check end Pure Sample characterize->end

Caption: Workflow for ensuring the purity of synthesized this compound before thermal analysis.

Guide 2: Differential Scanning Calorimetry (DSC) Analysis

DSC is a primary technique for determining the transition temperatures and enthalpies of liquid crystals.[3]

Common DSC Problems and Solutions:

  • Problem: Broad or distorted peaks.

    • Cause: Impurities in the sample, or a heating/cooling rate that is too fast.

    • Solution: Ensure sample purity. Reduce the scan rate (e.g., to 2-5 °C/min) to allow the system to remain closer to equilibrium.

  • Problem: No clear nematic-to-isotropic (N-I) peak.

    • Cause: The transition may be very weak (low enthalpy), or your sample may not be liquid crystalline.

    • Solution: Increase the sample size to enhance the signal. Corroborate with POM to visually confirm the presence of a liquid crystal phase.

  • Problem: Transition temperatures on cooling are significantly lower than on heating.

    • Cause: Supercooling, a common kinetic phenomenon in liquid crystals.[6][7]

    • Solution: This is expected. Report both heating and cooling data. To minimize supercooling, use a slower cooling rate.

Expected Thermal Data for Phenylbenzoate Liquid Crystals:

TransitionExpected Temperature Range (°C)Expected Enthalpy (ΔH)
Solid to Nematic (Melting)193 - 197Higher than N-I transition
Nematic to Isotropic (Clearing)Not available, requires experimental determinationTypically < 2 kJ/mol

Protocol: DSC Analysis of this compound

  • Sample Preparation: Accurately weigh 3-5 mg of the purified and dried compound into a clean aluminum DSC pan.

  • Sealing: Hermetically seal the pan to prevent any sublimation or decomposition at elevated temperatures.

  • Instrument Setup: Place the sealed sample pan and an empty reference pan into the DSC cell.

  • Thermal Program:

    • Equilibrate at a temperature well below the melting point (e.g., 150°C).

    • Heat the sample at a controlled rate (e.g., 10°C/min) to a temperature above the expected clearing point (e.g., 250°C).

    • Hold for a few minutes to ensure complete melting.

    • Cool the sample at the same rate back to the starting temperature.

    • Perform a second heating and cooling cycle to ensure thermal history is established and to check for reproducibility.[12]

  • Data Analysis: Determine the onset temperatures and enthalpies of the observed transitions.

Interpreting a DSC Thermogram:

cluster_heating cluster_cooling thermogram DSC Thermogram heating_curve Heating Cycle peak1 Endothermic Peak 1 (Solid -> Nematic) heating_curve->peak1 cooling_curve Cooling Cycle peak3 Exothermic Peak 1 (Isotropic -> Nematic) cooling_curve->peak3 peak2 Endothermic Peak 2 (Nematic -> Isotropic) peak1->peak2 peak2->peak3 Supercooling may shift this peak to a lower temperature peak4 Exothermic Peak 2 (Nematic -> Solid) peak3->peak4

Caption: Idealized representation of DSC heating and cooling curves for a nematic liquid crystal.

Guide 3: Polarized Optical Microscopy (POM) Analysis

POM is essential for visually identifying liquid crystal phases and observing their textures.[8]

Common POM Problems and Solutions:

  • Problem: The sample appears completely dark between crossed polarizers, even above the melting point.

    • Cause 1: The sample is isotropic.

    • Solution 1: Verify with DSC that a liquid crystal phase is expected in this temperature range.

    • Cause 2: The liquid crystal has a homeotropic alignment (molecules are aligned perpendicular to the glass slides).

    • Solution 2: Gently press on the coverslip to induce flow, which should disrupt the homeotropic alignment and reveal a birefringent texture. Alternatively, use a conoscopic lens to look for an interference pattern (a "Maltese cross").

  • Problem: The observed texture is difficult to identify.

    • Cause: The texture may be complex due to defects, impurities, or sample thickness.

    • Solution: Compare your observed texture to reference images of known liquid crystal phases. A typical nematic phase will show a schlieren texture.[9][13] If you see fan-shaped textures, you might have a smectic phase, which would be unexpected for this compound but could be induced by certain impurities.

  • Problem: The image is blurry or has poor contrast.

    • Cause: Incorrect focusing, improper illumination, or fingerprints/dirt on the lenses or slides.

    • Solution: Clean all optical components. Ensure the microscope is properly focused and the illumination is optimized.

Protocol: POM Analysis of this compound

  • Sample Preparation: Place a small amount of the sample on a clean microscope slide and cover with a clean coverslip.

  • Heating: Place the slide on a hot stage attached to the microscope.

  • Observation:

    • Heat the sample above its melting point.

    • Observe the sample between crossed polarizers as you slowly cool it from the isotropic liquid phase.

    • The liquid crystal phase should nucleate and grow as the temperature decreases below the clearing point.

    • Note the temperatures at which phase transitions occur and record images of the different textures observed.

Workflow for POM Observation:

start Prepare sample on microscope slide heat Heat to isotropic phase (e.g., 250°C) start->heat cool Slowly cool while observing under POM heat->cool observe_ni Observe Nematic-Isotropic transition (clearing point) cool->observe_ni texture Identify Nematic Texture (e.g., Schlieren) observe_ni->texture observe_kn Observe Nematic-Solid transition (melting point) texture->observe_kn end Characterization Complete observe_kn->end

Caption: A step-by-step workflow for the characterization of this compound using polarized optical microscopy.

III. References

  • Synthesis and Characterization of Side-Chain Liquid-Crystalline Block Copolymers Containing Cyano-Terminated Phenyl Benzoate Moieties. MDPI. --INVALID-LINK--

  • LIQUID CRYSTAL PHASES University of HAMBURG Introduction Matter in nature is a collection of large number of atoms and molecules. University of Hamburg. --INVALID-LINK--

  • Synthesis and Characterization of Liquid Crystalline Organosiloxanes Containing 4-Methoxyphenyl 4-(2-alkenyloxy)benzoate. Asian Journal of Chemistry. --INVALID-LINK--

  • Influence of non-mesogenic impurities on a nematic to isotropic phase transition. Taylor & Francis Online. --INVALID-LINK--

  • Impurity-induced nematic–isotropic transition of liquid crystals. RSC Publishing. --INVALID-LINK--

  • How to recognise schlieren texture in nematic liquid crystal?. ResearchGate. --INVALID-LINK--

  • Liquid Crystals (all content). DoITPoMS. --INVALID-LINK--

  • Twist-bend liquid crystal phases and molecular structure: the role of methoxybiphenyl. White Rose Research Online. --INVALID-LINK--

  • Figure 21. Schlieren texture in nematic liquid crystal. Kent State University. --INVALID-LINK--

  • Liquid Crystal Transitions. NETZSCH Analyzing & Testing. --INVALID-LINK--

  • Optical properties – observing defects. DoITPoMS. --INVALID-LINK--

  • On the schlieren texture in nematic and smectic liquid crystals. RSC Publishing. --INVALID-LINK--

  • Vertical Orientation of Liquid Crystal on Polystyrene Substituted with n-Alkylbenzoate-p-oxymethyl Pendant Group as a Liquid Crystal Precursor. National Institutes of Health. --INVALID-LINK--

  • The identification of the sign and strength of disclinations in the schlieren (nucleated domain) texture of the nematic phase, by. White Rose Research Online. --INVALID-LINK--

  • Optical Microscopy Studies of Liquid Crystals. ResearchGate. --INVALID-LINK--

  • 4-Pentylphenyl 4-methoxybenzoate >98% | CAS 38444-13-2. Ossila. --INVALID-LINK--

  • Liquid crystals under a polarizing optical microscope. Reddit. --INVALID-LINK--

  • How to Solve Common Problems with Differential Scanning Calorimetry Pans in Your Lab. Nanoshel. --INVALID-LINK--

  • Polarization Microscope Pictures of Liquid Crystals. Kent State University. --INVALID-LINK--

  • 4 Troubleshooting Common Errors in DSC Experiments. Better Ceramic CO. --INVALID-LINK--

  • DSC curves on a nematic liquid-crystalline elastomer micropillar at the... ResearchGate. --INVALID-LINK--

  • A Beginner's Guide to Differential Scanning Calorimetry DSC. S4Science. --INVALID-LINK--

  • Differential Scanning Calorimetry DSC Analysis: A Practical Guide to Thermal Insights. Torontech. --INVALID-LINK--

  • 4-Methoxyphenyl benzoate. PubChem. --INVALID-LINK--

  • Studies on Mixed Liquid Crystal. Part-I. Nematic Mesophase induced by Mixing Two Non-liquid Crystalline Components and Determina. Zenodo. --INVALID-LINK--

  • Troubleshooting. The Huck Institutes. --INVALID-LINK--

  • Twist-bend liquid crystal phases and molecular structure - the role of methoxybiphenyl.pdf. White Rose Research Online. --INVALID-LINK--

  • Facile synthesis and mesomorphic properties of 4-hydroxybutyl 4-(4-alkoxybenzoyloxy) benzoate mesogens. ResearchGate. --INVALID-LINK--

  • Selective and quantitative analysis of 4-hydroxybenzoate preservatives by microemulsion electrokinetic chromatography. PubMed. --INVALID-LINK--

  • Vertical Liquid Crystal Alignment of Comb-Like Alkyl Hydroxybenzoate-Substituted Polystyrene. MDPI. --INVALID-LINK--

  • Synthesis and Mesomorphic Studies of a Series of Liquid Crystalline 2-(4-Alkylphenyl)-6-Methoxyquinolines. ResearchGate. --INVALID-LINK--

  • Synthesis and Mesomorphic Properties of 2-(4-Alkyloxyphenyl)benzothiazoles. MDPI. --INVALID-LINK--

  • A derivatization-enhanced detection strategy in mass spectrometry: Analysis of 4-hydroxybenzoates and their metabolites after keratinocytes are exposed to UV radiation. ResearchGate. --INVALID-LINK--

  • Elucidation of 4-Hydroxybenzoic Acid Catabolic Pathways in Pseudarthrobacter phenanthrenivorans Sphe3. PubMed. --INVALID-LINK--

  • Application Notes and Protocols for 4-Butyl-4'-methoxyazoxybenzene in Liquid Crystal Displays. BenchChem. --INVALID-LINK--

  • Liquid crystal display screen, manufacturing method of liquid crystal display screen and display device. Google Patents. --INVALID-LINK--

References

Technical Support Center: Enhancing the Purity of Synthesized 4-Methoxyphenyl 4-hydroxybenzoate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center, a dedicated resource for researchers, scientists, and professionals in drug development. This guide provides in-depth troubleshooting, frequently asked questions (FAQs), and validated protocols to address challenges encountered during the synthesis and purification of 4-Methoxyphenyl 4-hydroxybenzoate. Our focus is on practical, evidence-based solutions to achieve high purity for this important chemical intermediate.

Introduction to the Synthesis of this compound

The synthesis of this compound typically involves the esterification of 4-hydroxybenzoic acid with 4-methoxyphenol. While the reaction appears straightforward, achieving high purity can be challenging due to the similar properties of reactants and potential side products. Phenols are generally less nucleophilic than aliphatic alcohols, which can lead to slow and inefficient reactions under standard Fischer esterification conditions.[1][2][3] To overcome this, activated acylating agents like acid chlorides or anhydrides are often employed in the presence of a base to facilitate the reaction.[1][3]

This guide will delve into common purity issues and provide systematic approaches to their resolution, ensuring the integrity of your final product.

Troubleshooting Guide: Common Purity Challenges

This section addresses specific issues you may encounter during your experiments in a question-and-answer format, providing insights into the underlying causes and actionable solutions.

Q1: My final product is off-white or has a pinkish/brownish hue. What is the cause and how can I fix it?

A1: Discoloration is a common issue when working with phenolic compounds, which are susceptible to oxidation.

  • Causality: The phenolic hydroxyl group in both the starting material (4-hydroxybenzoic acid) and the product is prone to oxidation, especially at elevated temperatures or in the presence of trace metal impurities. This oxidation can lead to the formation of colored quinone-type byproducts.

  • Troubleshooting Steps:

    • Inert Atmosphere: Conduct the reaction and subsequent purification steps under an inert atmosphere (e.g., nitrogen or argon) to minimize contact with oxygen.

    • Solvent Purity: Ensure that all solvents are freshly distilled and deoxygenated to remove peroxides and dissolved oxygen, which can initiate oxidation.

    • Decolorization: If discoloration persists, a decolorization step using activated charcoal during recrystallization can be effective. However, use charcoal sparingly as it can also adsorb your product, leading to lower yields.[4]

    • Temperature Control: Avoid excessive heating during the reaction and purification, as high temperatures can accelerate degradation and oxidation.

Q2: My NMR spectrum shows the presence of unreacted 4-hydroxybenzoic acid and/or 4-methoxyphenol. How can I remove these starting materials?

A2: The presence of starting materials is a frequent challenge, often due to incomplete reaction or co-precipitation during workup.

  • Causality: The esterification reaction may not have gone to completion. Additionally, the similar polarities of the starting materials and the product can make their separation difficult.

  • Troubleshooting Steps:

    • Reaction Optimization: Ensure the reaction goes to completion by using a slight excess of the acylating agent and allowing for sufficient reaction time. Monitor the reaction progress using Thin Layer Chromatography (TLC).

    • Aqueous Wash: A basic wash (e.g., with a dilute sodium bicarbonate solution) can effectively remove unreacted 4-hydroxybenzoic acid by converting it to its water-soluble sodium salt. Be cautious, as a strong base can hydrolyze the ester product.

    • Column Chromatography: If starting materials persist, column chromatography is a highly effective purification method. Due to the phenolic nature of the compounds, silica gel is a common stationary phase.[5] A gradient elution starting with a non-polar solvent system (e.g., hexane/ethyl acetate) and gradually increasing the polarity will allow for the separation of the less polar product from the more polar starting materials.[5][6]

    • Recrystallization: Careful selection of a recrystallization solvent can also aid in separating the product from unreacted starting materials. The ideal solvent will dissolve the product well at high temperatures and poorly at low temperatures, while the impurities remain soluble at low temperatures.[4][7]

Q3: I am observing a byproduct with a similar Rf value to my product on the TLC plate. What could it be and how do I separate it?

A3: The formation of side products is inherent to many organic reactions. In this synthesis, a potential side product is the result of self-esterification or other competing reactions.

  • Causality: A possible side reaction is the formation of a dimer of 4-hydroxybenzoic acid or other oligomeric species. Another possibility, if using an acid chloride, is the reaction with any residual water to reform the carboxylic acid.

  • Troubleshooting Steps:

    • Reaction Conditions: Carefully control the stoichiometry of the reactants. The use of a base like pyridine not only catalyzes the reaction but also neutralizes any acidic byproducts, which can prevent unwanted side reactions.[1][3]

    • Advanced Chromatographic Techniques: If standard column chromatography fails to provide adequate separation, consider using Medium Pressure Liquid Chromatography (MPLC) or High-Performance Liquid Chromatography (HPLC) for preparative purification.[8] These techniques offer higher resolution and can separate compounds with very similar polarities.[8]

    • Fractional Recrystallization: This technique involves multiple recrystallization steps from different solvent systems to gradually enrich the desired product.

Frequently Asked Questions (FAQs)

Q4: What is the optimal method for synthesizing this compound to minimize impurities from the start?

A4: The Schotten-Baumann reaction, which utilizes an acid chloride (4-hydroxybenzoyl chloride) and a phenol (4-methoxyphenol) in the presence of a base, is generally more efficient and leads to higher yields and purity compared to direct Fischer esterification.[1][3] The base neutralizes the HCl byproduct, preventing acid-catalyzed side reactions and driving the reaction to completion.[3]

Q5: How can I effectively monitor the purity of my product during the purification process?

A5: A combination of techniques is recommended for robust purity assessment:

  • Thin Layer Chromatography (TLC): An excellent initial tool for qualitatively assessing the number of components in a mixture and for monitoring the progress of a purification.

  • High-Performance Liquid Chromatography (HPLC): Provides quantitative data on the purity of the sample. A single, sharp peak is indicative of a pure compound.[9][10]

  • Melting Point Analysis: A pure crystalline solid will have a sharp and defined melting point range. Impurities will typically cause a depression and broadening of the melting point range.[4]

  • Spectroscopic Methods (NMR, IR, MS): These techniques confirm the structure of the desired product and can reveal the presence of impurities through unexpected signals.

Q6: Are there alternative stationary phases to silica gel for column chromatography of this compound?

A6: Yes, if you are experiencing issues with silica gel (e.g., compound streaking or irreversible adsorption), other stationary phases can be considered. Polyamide and reversed-phase C18 silica are often used for the purification of phenolic compounds.[5][11][12]

Experimental Protocols

Protocol 1: Purification by Recrystallization

This protocol outlines the general steps for purifying this compound via recrystallization.

  • Solvent Selection: Test the solubility of your crude product in various solvents at room temperature and at their boiling points. The ideal solvent will show high solubility at elevated temperatures and low solubility at room temperature. A mixed solvent system (e.g., ethanol/water) may also be effective.

  • Dissolution: In an Erlenmeyer flask, add the crude product and a minimal amount of the chosen hot solvent to dissolve it completely.

  • Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration to remove them.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Further cooling in an ice bath can maximize crystal formation.

  • Isolation and Drying: Collect the crystals by vacuum filtration, wash them with a small amount of cold solvent, and dry them thoroughly in a vacuum oven.

Solvent SystemSuitability for Phenolic Esters
Ethanol/WaterGood for moderately polar compounds.
TolueneCan be effective for aromatic compounds.[6]
Ethyl Acetate/HexaneA versatile system for varying polarity.

Table 1: Common Recrystallization Solvent Systems.

Protocol 2: Purification by Column Chromatography

This protocol provides a general procedure for purifying this compound using silica gel column chromatography.

  • Column Packing: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane) and carefully pack it into a chromatography column.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent and load it onto the top of the silica gel bed.

  • Elution: Begin eluting with a non-polar solvent system (e.g., 9:1 hexane/ethyl acetate). Gradually increase the polarity of the eluent (e.g., to 7:3 hexane/ethyl acetate) to move the compounds down the column.

  • Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified product.

Visualizing the Purification Workflow

The following diagram illustrates a typical workflow for the purification and analysis of synthesized this compound.

PurificationWorkflow Crude Crude Product Recrystallization Recrystallization Crude->Recrystallization ColumnChromatography Column Chromatography Crude->ColumnChromatography PurityAnalysis Purity Analysis (TLC, HPLC, MP) Recrystallization->PurityAnalysis ColumnChromatography->PurityAnalysis Impure Impure Fractions ColumnChromatography->Impure PurityAnalysis->ColumnChromatography <99% Pure PureProduct Pure Product PurityAnalysis->PureProduct >99% Pure

Caption: Purification and Analysis Workflow.

Decision Tree for Troubleshooting

This diagram provides a logical path for troubleshooting common purity issues.

TroubleshootingTree Start Crude Product Purity Issue Discoloration Discoloration? Start->Discoloration StartingMaterial Starting Material Present? Discoloration->StartingMaterial No Charcoal Use Activated Charcoal Discoloration->Charcoal Yes InertAtmosphere Use Inert Atmosphere Discoloration->InertAtmosphere Yes SideProduct Unknown Side Product? StartingMaterial->SideProduct No BaseWash Aqueous Base Wash StartingMaterial->BaseWash Yes Column Column Chromatography StartingMaterial->Column Yes OptimizeReaction Optimize Reaction Conditions SideProduct->OptimizeReaction Yes AdvancedChromatography Advanced Chromatography (HPLC/MPLC) SideProduct->AdvancedChromatography Yes

Caption: Troubleshooting Decision Tree.

References

side reactions to avoid in the esterification of 4-hydroxybenzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the esterification of 4-hydroxybenzoic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this reaction and troubleshoot common side reactions. Our goal is to provide you with the expertise and field-proven insights necessary to achieve high-yield, high-purity ester products.

Introduction: The Challenge of Selectivity

The esterification of 4-hydroxybenzoic acid is a cornerstone reaction for the synthesis of parabens, which are widely used as preservatives in pharmaceuticals, cosmetics, and food products. The m[1][2][3][4][5]olecule's bifunctional nature, possessing both a carboxylic acid and a phenolic hydroxyl group, presents a significant challenge: achieving selective esterification of the carboxylic acid without engaging the phenol in unwanted side reactions.

This guide will address the most common side reactions encountered during the esterification of 4-hydroxybenzoic acid and provide detailed, evidence-based strategies to mitigate them.

Frequently Asked Questions (FAQs) & Troubleshooting

Issue 1: Low Yield of the Desired Ester and Formation of Polymeric Byproducts

Question: My reaction is resulting in a low yield of the target ester and a significant amount of an insoluble, high-molecular-weight material. What is causing this, and how can I prevent it?

Answer: This is a classic case of polyesterification . Because 4-hydroxybenzoic acid has both a hydroxyl and a carboxylic acid group, it can react with itself under esterification conditions to form polyesters. This [6]is especially prevalent at higher temperatures.

Causality: The hydroxyl group of one molecule attacks the activated carboxyl group of another, leading to a chain-growth polymerization.

Troubleshooting Protocol: Preventing Polyesterification

  • Temperature Control: Maintain the reaction temperature below the threshold for significant polymerization. While the optimal temperature depends on the specific alcohol and catalyst used, a general guideline is to keep the reaction below 150°C. For transesterification reactions, temperatures can range from 120°C to 200°C, but careful monitoring is crucial.

  • [1]Use of Excess Alcohol: Employing a large excess of the reacting alcohol (e.g., methanol, ethanol) can significantly favor the formation of the desired mono-ester by Le Chatelier's principle. This [7]shifts the equilibrium away from self-condensation.

  • Catalyst Choice: The choice of catalyst can influence the rate of the desired reaction versus polymerization. While strong mineral acids like sulfuric acid are effective, they can also promote side reactions at elevated temperatures. Consi[2]der using milder catalysts or solid acid catalysts.

Issue 2: Formation of an Unexpected Ether Byproduct

Question: I've identified a byproduct with a mass corresponding to the etherification of the phenolic hydroxyl group. How can I achieve selective esterification of the carboxylic acid?

Answer: The phenolic hydroxyl group, while less nucleophilic than an aliphatic alcohol, can still react under certain esterification conditions, particularly if the carboxylic acid is first converted to a more reactive species or under harsh conditions. The key to preventing this is to exploit the difference in acidity and reactivity between the carboxylic acid and the phenol.

Causality: The carboxylic acid is significantly more acidic than the phenolic hydroxyl group. This [8]difference allows for selective deprotonation and subsequent reaction of the carboxylate.

Troubleshooting Protocol: Ensuring Selective Esterification

  • Base-Mediated Alkylation (for esterification with alkyl halides): When using an alkyl halide as the electrophile, a carefully controlled amount of a weak base can selectively deprotonate the more acidic carboxylic acid.

    • Protocol: Add one equivalent of a mild base, such as potassium carbonate (K₂CO₃), to a solution of 4-hydroxybenzoic acid in a polar aprotic solvent like DMF. Stir [8]at room temperature to form the carboxylate salt. Then, add the alkyl halide. This method favors the O-alkylation of the carboxylic acid over the phenol.

  • [9]Fischer-Speier Esterification Conditions: This classic method utilizes an excess of alcohol in the presence of an acid catalyst. The a[7]lcohol is a sufficiently weak nucleophile that it will preferentially react with the more electrophilic protonated carboxylic acid.

    • Protocol: Reflux the 4-hydroxybenzoic acid in a large excess of the desired alcohol (which also acts as the solvent) with a catalytic amount of a strong acid like sulfuric acid or p-toluenesulfonic acid.

  • [7][10]Protecting Groups: For multi-step syntheses where complete selectivity is paramount, the phenolic hydroxyl group can be protected. *[11][12][13][14][15] Common Protecting Groups for Phenols:

    • Ethers (e.g., Methyl, Benzyl): Generally stable but can be cleaved under specific conditions. [13] * Silyl Ethers (e.g., TBDMS, TIPS): Versatile and can be removed with fluoride ions or acid. Bulky[11] silyl groups like TBDPS show good stability. *[11] Deprotection: After esterification, the protecting group is removed under conditions that do not affect the newly formed ester.

Issue 3: Presence of Phenol in the Product Mixture

Question: My final product is contaminated with phenol. What reaction is causing this, and how can I avoid it?

Answer: The presence of phenol indicates that decarboxylation of the 4-hydroxybenzoic acid starting material has occurred.

Ca[6][16][17]usality: 4-hydroxybenzoic acid can decarboxylate to form phenol and carbon dioxide at temperatures exceeding 200°C. Howev[6]er, this can also be catalyzed under milder conditions, especially in the presence of certain catalysts or deep eutectic solvents. The h[18][19]ydrolysis of the ester product back to 4-hydroxybenzoic acid, followed by decarboxylation, is also a possibility, especially under aerobic conditions in the presence of certain microorganisms.

Tr[3]oubleshooting Protocol: Minimizing Decarboxylation

  • Strict Temperature Control: The most critical factor is to maintain the reaction temperature well below the decarboxylation threshold. For most standard esterifications, temperatures should not exceed 180°C.

  • Inert Atmosphere: Performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can help to prevent oxidative side reactions that may contribute to degradation and subsequent decarboxylation.

  • Catalyst Selection: Be mindful of the catalyst's potential to promote decarboxylation. While some metal catalysts are highly effective for esterification, they can also catalyze decarboxylation. If de[16][17]carboxylation is a persistent issue, consider switching to a non-metallic catalyst system.

Quantitative Data Summary

For your convenience, the following table summarizes key parameters for the synthesis of ethyl 4-hydroxybenzoate using various catalytic systems.

CatalystMolar Ratio (Acid:Alcohol)Catalyst LoadingReaction Time (hours)Yield (%)Reference
Sulfamic Acid1:410.3% of total reactants390.38
N[1][20]eodymium Trioxide1:56% of acid dosage478.4
S[1][20]odium BisulfateNot Specified0.4 g per 0.1 mol acid0.12 (microwave)83.0
M[1][20]ontmorillonite K10 Clay10 mmol acid: 10 mL alcohol20 wt% of the acidVariesHigh

##[2]# Experimental Protocols

Protocol 1: Fischer-Speier Esterification using Sulfuric Acid

This protocol is a standard method for producing paraben esters.

  • [1][7]Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine 4-hydroxybenzoic acid and a 5-10 fold molar excess of the desired alcohol.

  • Catalyst Addition: Slowly add a catalytic amount of concentrated sulfuric acid (typically 1-3 mol% relative to the carboxylic acid).

  • Reaction: Heat the mixture to reflux for 2-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Workup: After cooling to room temperature, remove the excess alcohol via rotary evaporation. Dissolve the residue in an organic solvent like ethyl acetate and wash with a saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by a brine wash.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be further purified by recrystallization or column chromatography.

Protocol 2: Selective Esterification using a Heterogeneous Catalyst (Montmorillonite K10 Clay)

This method offers a greener alternative with easier catalyst removal.

  • [2]Reaction Setup: Combine 4-hydroxybenzoic acid (10 mmol), the desired alcohol (10 mL), and Montmorillonite K10 clay (20 wt% of the acid) in a round-bottom flask with a reflux condenser.

  • [2]Reaction: Heat the mixture to reflux and monitor by TLC.

  • Catalyst Removal: Upon completion, cool the reaction mixture and separate the solid catalyst by filtration. The c[1]atalyst can be washed with the alcohol used in the reaction.

  • Product Isolation: Evaporate the excess alcohol from the filtrate to obtain the crude product. Furth[2]er purification can be performed as needed.

Visualizing Reaction Pathways

To better understand the competing reactions, the following diagrams illustrate the desired esterification pathway versus the primary side reactions.

G Start 4-Hydroxybenzoic Acid + Alcohol Ester Desired Ester Product Start->Ester Acid Catalyst Polymer Polyester Byproduct Start->Polymer Self-Condensation (High Temp) Ether Ether Byproduct Start->Ether Reaction at Phenolic -OH Phenol Phenol (Decarboxylation) Start->Phenol Decarboxylation (High Temp)

Caption: Competing reaction pathways in the esterification of 4-hydroxybenzoic acid.

G Start Esterification Reaction Issues? LowYield Low Yield / Polymer? Start->LowYield EtherByproduct Ether Byproduct? LowYield->EtherByproduct No Sol_LowYield Reduce Temperature Use Excess Alcohol LowYield->Sol_LowYield Yes PhenolContamination Phenol Contamination? EtherByproduct->PhenolContamination No Sol_Ether Use Mild Base (w/ Alkyl Halide) Protecting Group Strategy EtherByproduct->Sol_Ether Yes Success High Purity Ester PhenolContamination->Success No Sol_Phenol Strict Temp Control (<180°C) Inert Atmosphere PhenolContamination->Sol_Phenol Yes Sol_LowYield->Success Sol_Ether->Success Sol_Phenol->Success

Caption: Troubleshooting decision tree for 4-hydroxybenzoic acid esterification.

References

Technical Support Center: Understanding and Mitigating UV-Induced Stability Issues of 4-Methoxyphenyl 4-hydroxybenzoate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 4-Methoxyphenyl 4-hydroxybenzoate. This guide is designed for researchers, scientists, and drug development professionals who are encountering or seeking to prevent stability issues with this compound under ultraviolet (UV) irradiation. As an aromatic ester combining the structural features of a 4-hydroxybenzoic acid derivative and a methoxyphenol, its behavior under UV light is complex. This document provides in-depth, experience-based answers to common questions, troubleshooting workflows for experimental challenges, and robust protocols to ensure the integrity of your results.

Section 1: Frequently Asked Questions (FAQs) - Core Concepts

This section addresses fundamental questions regarding the nature of this compound and its inherent photochemical properties.

Q1: What is this compound and why is its UV stability a primary concern?

This compound (CAS No. 50687-62-2) is an organic compound, specifically the ester formed from 4-hydroxybenzoic acid and 4-methoxyphenol (also known as mequinol)[1]. Its structure, featuring two substituted benzene rings, makes it a strong absorber of ultraviolet radiation.

The stability of this molecule under UV light is a critical concern for several reasons:

  • Loss of Efficacy: If the compound is being used for its UV-absorbing properties (e.g., as a UV filter or stabilizer), photodegradation leads to a loss of the original molecule and a reduction in its protective capabilities[2][3].

  • Formation of Unintended Byproducts: UV exposure can break chemical bonds, leading to the formation of new chemical entities[4]. These degradation products may have different physical, chemical, and toxicological profiles than the parent compound, potentially interfering with experimental results or compromising the safety of a final formulation.

  • Reaction with Other Components: The reactive species generated during photodegradation can interact with other molecules in a formulation, affecting the stability of the entire system[2].

Q2: What are the most probable mechanisms of photodegradation for an aromatic ester like this?

Upon absorbing UV radiation, the this compound molecule is promoted to an excited electronic state. From this high-energy state, it can undergo several degradation pathways to return to a more stable ground state. For this specific structure, the primary mechanisms are:

  • Photo-Hydrolysis/Ester Cleavage: The ester linkage is often the most photochemically labile bond. UV energy can facilitate the cleavage of this bond, breaking the molecule into its constituent parts: 4-hydroxybenzoic acid and 4-methoxyphenol . This is often the most dominant degradation pathway.

  • Photo-Fries Rearrangement: A classic photochemical reaction for aryl esters. Instead of simple cleavage, the acyl group from the benzoic acid moiety can migrate from the ester oxygen to the ortho or para positions of the 4-methoxyphenol ring, forming new hydroxy ketone derivatives.

  • Decarboxylation: The 4-hydroxybenzoic acid portion of the molecule (or the degradation product itself) can lose a molecule of carbon dioxide (CO₂) under UV irradiation, a known reaction for benzoic acid derivatives[5].

  • Radical Formation: Photolysis can lead to homolytic cleavage of bonds, such as the O-CH₃ bond on the anisole moiety, to form phenoxy and methyl radicals[6]. These highly reactive radicals can then initiate a cascade of secondary reactions, including polymerization or reaction with solvents and other solutes.

Q3: What are the likely primary photodegradation products I should be looking for?

Based on the mechanisms described above, the primary degradation products you are most likely to encounter in your analysis are:

  • 4-Hydroxybenzoic Acid (p-HBA): A product of ester bond cleavage[7].

  • 4-Methoxyphenol (Mequinol): The other product of ester bond cleavage.

  • Hydroxy Ketones: Such as (2-hydroxy-5-methoxyphenyl)(4-hydroxyphenyl)methanone, resulting from the Photo-Fries rearrangement.

  • Phenol and its Derivatives: Arising from secondary reactions like decarboxylation of the 4-hydroxybenzoic acid moiety.

Identifying these compounds is the first step in troubleshooting and understanding the stability profile of your system.

Section 2: Troubleshooting Guide - Common Experimental Issues

This section provides solutions to specific problems you might encounter during your experiments.

Q4: My sample's UV absorbance is decreasing rapidly during my experiment. What's happening and how do I confirm it?

A rapid decrease in UV absorbance at the characteristic λmax of this compound is a clear indicator of photodegradation. The chromophore system responsible for UV absorption is being destroyed or altered.

Causality: The parent molecule is being consumed and converted into degradation products. These products may have different absorption spectra—they might absorb at different wavelengths or have much lower molar absorptivity, leading to a net decrease at the wavelength you are monitoring.

Troubleshooting Steps:

  • Run a Dark Control: Prepare an identical sample and keep it under the same conditions (temperature, solvent, container) but shielded from the UV source (e.g., wrapped in aluminum foil). If the absorbance in the dark control remains stable, it confirms that the degradation is light-induced.

  • Perform Chromatographic Analysis: Use a stability-indicating method like High-Performance Liquid Chromatography (HPLC).

    • Inject a sample at time zero (before UV exposure) and at various time points during irradiation.

    • Monitor the peak area of the parent compound. A decreasing peak area directly correlates with its degradation.

    • Simultaneously, look for the appearance of new peaks, which correspond to the degradation products.

Q5: I am detecting unexpected peaks in my HPLC/LC-MS analysis after UV exposure. How can I identify them?

The appearance of new peaks is the expected outcome of a photodegradation study. The challenge lies in their identification.

Causality: These new peaks represent the various photodegradation products formed through the mechanisms discussed in Q2.

Identification Workflow:

  • Hypothesize Structures: Based on the likely degradation pathways, predict the molecular weights of the primary products (4-hydroxybenzoic acid, 4-methoxyphenol, etc.).

  • Utilize Mass Spectrometry (LC-MS): This is the most powerful tool for this task.

    • Determine the molecular weight of each new peak from the mass spectrum.

    • Compare these experimental molecular weights with your hypothesized structures.

    • For definitive identification, perform MS/MS fragmentation on the parent ion and the new peaks. The fragmentation patterns can provide structural confirmation. For example, the fragmentation of a Photo-Fries product will be distinctly different from that of 4-hydroxybenzoic acid.

  • Use Reference Standards: If available, inject pure standards of suspected degradation products (e.g., 4-hydroxybenzoic acid, 4-methoxyphenol) into your HPLC system. If the retention time and spectral data of a new peak match a standard, the identification is confirmed.

Q6: My photodegradation results are inconsistent between experiments. What factors could be causing this variability?

Reproducibility is key in stability studies. Inconsistency often points to uncontrolled experimental variables.

Causality: The rate and pathway of photodegradation are highly sensitive to the immediate chemical and physical environment.

Checklist for Experimental Consistency:

  • UV Source Fluctuations: Is the output of your lamp consistent? Lamp intensity can decrease with age. Use a radiometer to measure and standardize the irradiance (e.g., in W/cm²) for every experiment.

  • Solvent Effects: The polarity and protic/aprotic nature of the solvent can dramatically alter degradation pathways and rates[4]. Ensure you are using the same grade and source of solvent for all experiments. Degas the solvent to remove dissolved oxygen, as photo-oxidation is a common complicating factor.

  • Sample Temperature: Photochemical reactions are temperature-dependent. Use a thermostatted sample holder to maintain a constant temperature.

  • Sample Concentration: At high concentrations, "self-screening" can occur, where outer layers of molecules absorb the light, protecting molecules in the interior. This can lead to non-linear degradation kinetics. Work at concentrations where the solution is optically dilute at the irradiation wavelength.

  • Presence of Oxygen: Running experiments under an inert atmosphere (e.g., by purging the solution with nitrogen or argon) can eliminate photo-oxidative pathways and improve reproducibility.

Section 3: Advanced Protocols & Mitigation Strategies

This section provides a detailed experimental protocol for assessing photostability and offers strategies to enhance it.

Q7: How can I quantitatively assess the photostability of this compound?

A quantitative assessment requires a controlled experiment that measures the concentration of the parent compound over time. The following protocol provides a robust framework.

Protocol: Quantitative Photostability Assessment by HPLC

This protocol is designed as a self-validating system by including essential controls.

1. Materials & Equipment:

  • This compound (analytical grade)

  • HPLC-grade solvent (e.g., acetonitrile or methanol)

  • Calibrated UV irradiation source (e.g., a solar simulator or a chamber with controlled UVA/UVB lamps)

  • Radiometer/UV sensor

  • Quartz cuvettes or reaction vessels (quartz is transparent to UV light)

  • HPLC system with a UV detector and a suitable C18 column

  • Volumetric flasks, pipettes, and syringes

  • 0.22 µm syringe filters

2. Experimental Procedure:

  • Step 1: Preparation of Solutions

    • Prepare a stock solution of this compound at 1 mg/mL in your chosen solvent.

    • From the stock, prepare a working solution at a suitable concentration (e.g., 10 µg/mL). The final concentration should have a clear, on-scale peak in the HPLC and a UV absorbance < 0.1 at the irradiation wavelength to avoid inner filter effects.

  • Step 2: HPLC Method Development

    • Develop an isocratic or gradient HPLC method that gives a sharp, well-resolved peak for the parent compound with a retention time of approximately 3-10 minutes.

    • Example Mobile Phase: 60:40 Acetonitrile:Water with 0.1% Formic Acid.

    • Flow Rate: 1.0 mL/min.

    • Detection Wavelength: The λmax of the compound.

    • Establish a calibration curve with at least 5 concentration points to ensure linearity and accuracy.

  • Step 3: Irradiation Experiment

    • Transfer an aliquot of the working solution into two separate quartz vessels.

    • Irradiated Sample: Place one vessel in the UV chamber at a fixed distance from the lamp.

    • Dark Control: Wrap the second vessel completely in aluminum foil and place it next to the irradiated sample to ensure identical temperature conditions.

    • Measure the UV irradiance at the sample position using the radiometer.

  • Step 4: Sampling and Analysis

    • At time zero (t=0), take an aliquot from the "Irradiated Sample" vessel before turning on the UV source.

    • Turn on the UV source and start a timer.

    • At predetermined time intervals (e.g., 0.5, 1, 2, 4, 8 hours), withdraw aliquots from both the irradiated sample and the dark control.

    • Immediately filter each aliquot through a 0.22 µm syringe filter and inject it into the HPLC.

  • Step 5: Data Analysis

    • For each time point, determine the concentration of this compound using the peak area and the calibration curve.

    • Calculate the percentage remaining at each time point: % Remaining = (Concentration at time t / Concentration at t=0) * 100.

    • Plot % Remaining versus Irradiation Time (hours) or UV Dose (J/cm²).

    • Analyze the dark control data. A stable concentration in the dark control validates that degradation is solely due to UV exposure.

Q8: What strategies can I employ to improve the photostability of my formulation containing this compound?

If you find that this compound is unacceptably unstable for your application, several formulation strategies can be employed to mitigate degradation.

  • Incorporate Antioxidants: Photodegradation often involves free radical intermediates. Including an antioxidant can intercept these radicals and protect the primary compound.[2]

    • Mechanism: Antioxidants like Butylated Hydroxytoluene (BHT), Vitamin E (α-tocopherol), or Ascorbyl Palmitate act as radical scavengers, terminating the chain reactions that lead to degradation.

    • Implementation: Add a small concentration (e.g., 0.05 - 0.2% w/w) of an antioxidant to your formulation.

  • Utilize a Triplet Quencher: If degradation proceeds through a triplet excited state, a triplet quencher can accept the energy from the excited molecule, returning it to the ground state before it has a chance to react.

    • Mechanism: Compounds with low-lying triplet energy states can deactivate the excited UV absorber through energy transfer. Some UV filters, like Octocrylene, are known to have this effect.

    • Implementation: This requires careful selection of a quencher that is compatible with the system and does not introduce other issues.

  • Employ Photostabilizing UV Filters: Certain UV filters are known to improve the stability of others. For example, bis-ethylhexyloxyphenol methoxyphenyl triazine (Tinosorb S) has been shown to effectively stabilize other photolabile filters like avobenzone.[8]

    • Mechanism: These stabilizers may act as triplet quenchers or accept excitation energy, dissipating it harmlessly as heat.

    • Implementation: Co-formulate this compound with a known photostabilizing agent.

  • Encapsulation Technologies: Physically protecting the molecule from its environment is a highly effective strategy.[9]

    • Mechanism: Encapsulating this compound in micro- or nanocarriers (e.g., silica shells, polymer matrices, liposomes) isolates it from reactive species like oxygen and prevents it from interacting with other formulation ingredients.[3][9]

    • Implementation: This is an advanced formulation technique requiring specialized materials and processes but offers the highest degree of stabilization.

Section 4: Visualized Pathways and Workflows

Visual aids can simplify complex photochemical processes and troubleshooting logic.

G Parent 4-Methoxyphenyl 4-hydroxybenzoate Excited Excited State Molecule [Parent]* Parent->Excited UV Absorption Cleavage Ester Cleavage (Photo-Hydrolysis) Excited->Cleavage Fries Photo-Fries Rearrangement Excited->Fries Radical Radical Formation (e.g., Demethylation) Excited->Radical UV UV Photon (hν) Prod1 4-Hydroxybenzoic Acid + 4-Methoxyphenol Cleavage->Prod1 Prod2 Acyl-Phenol Isomers (Hydroxy Ketones) Fries->Prod2 Prod3 Phenoxy Radicals + Other Radical Species Radical->Prod3 Secondary Secondary Reactions (Decarboxylation, Polymerization) Prod1->Secondary Prod3->Secondary

Caption: Postulated photodegradation pathways for this compound.

G Start Inconsistent Results or Unexpected Degradation Q1 Is the dark control stable? Start->Q1 A1_Yes Problem is light-induced. Proceed to UV source check. Q1->A1_Yes Yes A1_No Problem is chemical instability (hydrolysis, oxidation). Check solvent purity, pH, temp. Q1->A1_No No Q2 Is UV lamp output calibrated and consistent? A1_Yes->Q2 A2_Yes Source is stable. Proceed to environmental checks. Q2->A2_Yes Yes A2_No Recalibrate or replace lamp. Use a radiometer for every experiment. Q2->A2_No No Q3 Are solvent, temperature, and atmosphere controlled? A2_Yes->Q3 A3_Yes Environment is stable. Consider concentration effects (self-screening). Q3->A3_Yes Yes A3_No Use thermostatted holder. Degas solvent or use inert gas. Standardize solvent source. Q3->A3_No No

Caption: Troubleshooting workflow for inconsistent photodegradation results.

Section 5: Data Summary

Quick reference data for this compound.

Table 1: Key Physicochemical Properties

PropertyValueReference(s)
CAS Number 50687-62-2[1]
Molecular Formula C₁₄H₁₂O₃[10]
Molecular Weight 244.25 g/mol [1]
Synonyms 4-Hydroxybenzoic Acid 4-Methoxyphenyl Ester, 4-Methoxyphenylparaben
Appearance White to almost white powder/crystal
Purity >99.0% (GC)
Melting Point 193.0 to 197.0 °C

Table 2: Example Data from a Photostability Study

This table presents hypothetical data that could be generated using the protocol in Q7 to illustrate a typical degradation profile.

Irradiation Time (hours)UV Dose (J/cm²)Concentration (µg/mL) - Irradiated% Degradation - IrradiatedConcentration (µg/mL) - Dark Control
0010.050.0%10.05
158.7413.0%10.01
2107.6124.3%10.03
4205.8841.5%9.98
8403.4266.0%9.99

References

Technical Support Center: Optimizing 4-Methoxyphenyl 4-hydroxybenzoate for Advanced Display Technology

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 4-Methoxyphenyl 4-hydroxybenzoate. This guide is designed for researchers and scientists actively engaged in the development of liquid crystal (LC) materials for display technology. Here, we synthesize fundamental principles with field-proven insights to help you troubleshoot common experimental hurdles and optimize the performance of this versatile mesogenic compound.

Section 1: Frequently Asked Questions (FAQs) — Foundational Knowledge

This section addresses common questions regarding the properties and application of this compound, providing the essential knowledge needed for its effective use.

Q1: What is this compound and what is its primary role in display technology?

A1: this compound is a thermotropic liquid crystal compound. Its molecular structure consists of a rigid core composed of two phenyl rings linked by an ester group, with a methoxy (-OCH₃) and a hydroxyl (-OH) group at its terminals. This elongated, rigid structure is characteristic of calamitic (rod-like) liquid crystals, which are fundamental to the operation of most liquid crystal displays (LCDs).

In display technology, it is typically used as a component in a nematic liquid crystal mixture rather than as a standalone material. Its primary roles are:

  • To influence the mesophase temperature range: It helps define the temperatures at which the mixture exhibits the desired liquid crystalline properties.

  • To modify electro-optical properties: Its dielectric anisotropy and birefringence contribute to the overall performance of the LC mixture, affecting parameters like threshold voltage and response time.

  • As a building block for LC polymers: The terminal hydroxyl group makes it a suitable monomer for creating liquid crystal polymers and networks, which are used in advanced applications like bistable displays and optical films.[1]

Q2: What are the key physicochemical properties of this compound?

A2: The precise properties can vary with purity, but typical values are summarized below. These parameters are critical for predicting its behavior in a mixture.

PropertyValue / DescriptionSignificance in Display Applications
Chemical Formula C₁₄H₁₂O₄Defines the basic building block and molecular weight.
Molecular Weight 244.25 g/mol [2]Influences viscosity and rotational dynamics within the LC mixture.
Appearance White crystalline solid at room temperature.Purity can be initially assessed by color; off-white or yellow may indicate impurities.
Phase Behavior Exhibits nematic liquid crystal phases, often as a component in binary systems or derivatives.[3][4]The nematic phase is essential for most LCD modes, allowing for molecular reorientation by an electric field.
Solubility Generally soluble in organic solvents like Toluene, Dichloromethane, and Acetone. Poorly soluble in water.Crucial for purification via recrystallization and for preparing LC mixtures.
Key Structural Features Phenyl benzoate core, terminal methoxy group (-OCH₃), terminal hydroxyl group (-OH).[5]The rigid core provides mesogenic character; terminal groups influence polarity and reactivity.[4]

Q3: How does the molecular structure of this compound lead to liquid crystal behavior?

A3: The molecule's design is a classic example of structure-property relationships in liquid crystals.

  • Rigid Core: The two phenyl rings connected by the ester group create a rigid, linear core. This rigidity is essential for the molecules to align parallel to one another, a defining characteristic of the nematic phase.

  • Anisotropic Shape: The molecule is significantly longer than it is wide (rod-like or calamitic). This geometric anisotropy promotes the formation of orientationally ordered, but positionally disordered, fluid phases.

  • Terminal Groups: The methoxy (-OCH₃) and hydroxyl (-OH) groups at opposite ends contribute to the molecule's overall polarity and its interactions with neighboring molecules. These interactions, including potential hydrogen bonding from the -OH group, influence the stability and temperature range of the liquid crystal phase.[6]

Diagram: Molecular Structure and Self-Assembly

cluster_molecule Single Molecule cluster_assembly Self-Assembly into Nematic Phase cluster_properties Resulting Properties Structure This compound (C₁₄H₁₂O₄) Methoxy Methoxy Group (-OCH₃) Structure->Methoxy Influences Polarity Core Rigid Phenyl Benzoate Core Structure->Core Provides Anisotropy Hydroxy Hydroxyl Group (-OH) Structure->Hydroxy Enables H-Bonding & Polymerization M1 Molecule 1 M2 Molecule 2 M1->M2 M3 Molecule 3 M2->M3 M4 Molecule 4 M3->M4 Nematic Nematic Phase (Orientational Order) M3->Nematic Anisotropy Anisotropic Properties (Birefringence, Dielectric Anisotropy) Nematic->Anisotropy

Caption: Molecular structure giving rise to liquid crystal properties.

Q4: What are the recommended synthesis and purification methods?

A4: A common synthesis route is the esterification of 4-hydroxybenzoic acid with hydroquinone, followed by a Williamson ether synthesis to add the methyl group, though various specific pathways exist.[1] However, for most researchers, purchasing the compound is more practical. The critical step in the lab is purification, as impurities drastically affect performance.

Protocol: Recrystallization for High Purity

  • Solvent Selection: Choose a solvent system where the compound is moderately soluble at high temperatures and poorly soluble at low temperatures (e.g., ethanol/water, toluene).

  • Dissolution: Dissolve the crude this compound in the minimum amount of boiling solvent.

  • Hot Filtration (if necessary): If insoluble impurities are present, quickly filter the hot solution through a pre-heated funnel with filter paper.

  • Crystallization: Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation. Rapid cooling should be avoided as it can trap impurities.

  • Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of cold solvent.

  • Drying: Dry the purified crystals under vacuum at a temperature well below the melting point to remove all residual solvent.

Senior Scientist's Note: Purity is paramount. Trace impurities can act as nucleation sites, disrupting LC alignment, or ionize under an electric field, increasing power consumption and causing image sticking. Multiple recrystallization steps may be necessary to achieve the high purity (>99.5%) required for display applications.

Section 2: Troubleshooting Guide

This guide provides solutions to common problems encountered during the formulation and testing of LC mixtures containing this compound.

Diagram: General Troubleshooting Workflow

Start Problem Observed in LC Cell Performance CheckPurity Is the purity of This compound and other mixture components verified (>99.5%)? Start->CheckPurity CheckFormulation Was the mixture formulation (component ratios) accurate and homogeneous? CheckPurity->CheckFormulation Yes PurityIssue Root Cause: Impurity Effects CheckPurity->PurityIssue No CheckCell Is the display test cell fabricated correctly? (Alignment layer, cell gap) CheckFormulation->CheckCell Yes FormulationIssue Root Cause: Incorrect Stoichiometry or Phase Separation CheckFormulation->FormulationIssue No CellIssue Root Cause: Fabrication Defect CheckCell->CellIssue No AdvancedAnalysis Proceed to Specific Troubleshooting Sections CheckCell->AdvancedAnalysis Yes PurityIssue->AdvancedAnalysis Repurify & Retest FormulationIssue->AdvancedAnalysis Reformulate & Retest CellIssue->AdvancedAnalysis Rebuild Cell & Retest

Caption: Initial diagnostic steps for LC performance issues.

Problem 1: Inconsistent or Shifted Phase Transition Temperatures

  • Symptom: The Nematic-to-Isotropic (N-I) transition temperature, or "clearing point," is lower than expected or varies between batches.

  • Causality: The N-I transition is highly sensitive to molecular ordering. Impurities disrupt the long-range orientational order of the nematic phase, making it less stable and thus lowering the energy required to transition to the disordered isotropic liquid state.[7]

  • Troubleshooting Steps:

    • Verify Purity: Use Differential Scanning Calorimetry (DSC). A pure compound will show a sharp, well-defined N-I transition peak. Broad peaks or multiple small peaks indicate impurities.

    • Repurify: If impurities are suspected, perform one or more recrystallization steps as described in the FAQ section.

    • Check for Moisture: The hydroxyl group can absorb water. Ensure the material is thoroughly dried under vacuum before formulation, as water can significantly depress the clearing point.

    • Review Formulation: In a mixture, even small deviations in the concentration of components can alter the phase diagram and shift transition temperatures.[8] Re-prepare the mixture with precise measurements.

Problem 2: Poor Electro-Optical Performance (High Threshold Voltage, Slow Response)

  • Symptom: The voltage required to switch the display pixels is too high, or the pixels switch too slowly.

  • Causality:

    • Threshold Voltage (Vth) is dependent on the elastic constants and dielectric anisotropy (Δε) of the LC mixture. Impurities can alter these intrinsic properties.

    • Response Time is heavily influenced by the rotational viscosity of the mixture. Ionic impurities dramatically increase viscosity and also screen the applied electric field, weakening the driving force on the LC molecules.[9]

  • Troubleshooting Steps:

    • Measure Resistivity: A low resistivity value for the LC mixture is a strong indicator of ionic contamination.

    • Purification: As with thermal issues, rigorous purification of all mixture components is the primary solution.

    • Evaluate Alignment: A poorly prepared alignment layer on the display substrate can cause high surface anchoring energy, which the LC molecules must overcome, leading to a higher threshold voltage.[10]

    • Adjust Mixture Ratios: If purity is high, consider adjusting the mixture composition. Adding components with higher dielectric anisotropy can help lower the threshold voltage.[8]

Problem 3: Material Degradation and Instability

  • Symptom: The LC mixture discolors (e.g., turns yellow) over time, especially when exposed to UV light or high temperatures. The display exhibits "image sticking" or "ghosting."

  • Causality: The ester linkage in the phenyl benzoate core can be susceptible to hydrolysis or photochemical degradation.[11] Degradation products are often ionic and colored, leading to a drop in resistivity and visible discoloration. This is a known issue with some ester-containing liquid crystals.

  • Troubleshooting Steps:

    • UV Protection: If the application involves exposure to UV light, ensure the display architecture includes a UV-blocking filter.

    • Formulation Additives: Consider adding antioxidants or UV stabilizers to the LC mixture, if compatible with the system's electro-optical requirements.

    • Seal for Humidity: Ensure the display cell is hermetically sealed to prevent moisture ingress, which can facilitate hydrolysis of the ester bond.

    • Purity Control: The presence of certain catalytic impurities can accelerate degradation pathways. Ensure all materials and substrates used in cell fabrication are of the highest purity.

References

Technical Support Center: A Guide to Scaling Up 4-Methoxyphenyl 4-hydroxybenzoate Production

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis and scale-up of 4-Methoxyphenyl 4-hydroxybenzoate. This guide is designed for researchers, process chemists, and drug development professionals to navigate the common challenges encountered when transitioning from laboratory-scale experiments to larger-scale production. We will delve into the causality behind experimental choices, provide validated troubleshooting protocols, and offer data-driven insights to ensure a robust and efficient scale-up process.

Section 1: Synthesis Strategy & Key Process Parameters

Q: What is the most industrially viable and scalable synthesis route for this compound?

A: The most direct and commonly employed method for synthesizing this compound (also known as 4-Methoxyphenylparaben) is the acid-catalyzed Fischer-Speier esterification of 4-hydroxybenzoic acid with 4-methoxyphenol (hydroquinone monomethyl ether).[1][2] This route is favored for its high atom economy and the relative accessibility of the starting materials.

The reaction involves heating the two starting materials in the presence of a strong acid catalyst. To drive the reaction toward completion, the water formed as a byproduct must be continuously removed.[3] This is typically achieved by azeotropic distillation using a solvent like toluene or xylene.[3] The choice of catalyst and reaction conditions is critical for optimizing yield and minimizing side reactions.

Below is a generalized workflow for the process.

G cluster_prep Reaction Preparation cluster_reaction Reaction & Work-Up cluster_purification Product Isolation & Purification reactants Charge Reactants: - 4-Hydroxybenzoic Acid - 4-Methoxyphenol solvent Add Azeotropic Solvent (e.g., Toluene, Xylene) reactants->solvent catalyst Add Acid Catalyst (e.g., H₂SO₄, p-TsOH) solvent->catalyst reflux Heat to Reflux with Continuous Water Removal (Dean-Stark Apparatus) catalyst->reflux monitor Monitor Reaction Progress (HPLC, TLC) reflux->monitor cool Cool Reaction Mixture to Induce Crystallization monitor->cool Upon Completion filter Filter Crude Product cool->filter wash Wash with: 1. Solvent (Toluene) 2. Aq. NaHCO₃ 3. Water filter->wash dry Dry Under Vacuum wash->dry product Final Product: 4-Methoxyphenyl 4-hydroxybenzoate dry->product G Reactants 4-Hydroxybenzoic Acid + 4-Methoxyphenol MainProduct 4-Methoxyphenyl 4-hydroxybenzoate Reactants->MainProduct Desired Pathway (Acid Catalyst, ~140°C) SideProduct1 Phenol + CO₂ (Decarboxylation) Reactants->SideProduct1 Side Reaction (High Temp >200°C) SideProduct2 Polyester Oligomers (Self-Esterification) Reactants->SideProduct2 Side Reaction (Prolonged Heating)

References

Validation & Comparative

The Analyst's Guide to Purity Determination of 4-Methoxyphenyl 4-hydroxybenzoate: An HPLC-Centric Comparative Study

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical development and materials science, the precise characterization of chemical intermediates is a cornerstone of quality and safety. 4-Methoxyphenyl 4-hydroxybenzoate, a key building block, is no exception. Its purity can significantly influence the outcome of subsequent synthetic steps and the properties of the final product. This guide provides an in-depth, experience-driven comparison of analytical methodologies for assessing the purity of this compound, with a primary focus on High-Performance Liquid Chromatography (HPLC).

We will explore the nuances of method development for HPLC, delve into the rationale behind selecting specific parameters, and contrast its performance with viable alternatives such as Gas Chromatography-Mass Spectrometry (GC-MS) and Thin-Layer Chromatography (TLC). This document is designed for the discerning researcher and drug development professional, offering not just protocols, but the scientific reasoning that underpins them.

The Central Role of Purity in Synthesis

This compound is typically synthesized via the esterification of 4-hydroxybenzoic acid with 4-methoxyphenol.[1] The efficacy of this reaction and the subsequent purification steps dictate the impurity profile of the final product. Understanding this profile is critical, as residual starting materials or byproducts can have unforeseen consequences in downstream applications.

The most probable process-related impurities include:

  • 4-hydroxybenzoic acid: Unreacted starting material.

  • 4-methoxyphenol: Unreacted starting material.

  • Byproducts of side reactions: Such as those formed from transesterification if purification is not robust.[2]

An effective analytical method must be able to separate the main component from these potential impurities and quantify them with high precision and accuracy.

High-Performance Liquid Chromatography (HPLC): The Gold Standard

For non-volatile, polar-aromatic compounds like this compound, Reversed-Phase HPLC (RP-HPLC) is the undisputed method of choice for purity analysis. Its high resolution, sensitivity, and quantitative accuracy make it ideal for separating structurally similar compounds. Commercial suppliers of this compound often specify a purity of ≥99% as determined by HPLC, underscoring its industry acceptance.

The development of a robust HPLC method is a systematic process, grounded in the physicochemical properties of the analyte.

Experimental Protocol: A Validated RP-HPLC Method

This protocol is adapted from established methods for the analysis of parabens (esters of 4-hydroxybenzoic acid), which are structurally analogous to the target compound.[3][4]

1. Instrumentation and Chromatographic Conditions:

  • System: A standard HPLC system equipped with a UV-Vis or Photodiode Array (PDA) detector.

  • Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is the workhorse for this type of analysis due to its excellent retention and separation of moderately polar aromatic compounds.[5]

  • Mobile Phase: A gradient elution is recommended to ensure good separation of the main peak from both early-eluting polar impurities and late-eluting non-polar impurities.

    • Solvent A: 0.1% Phosphoric acid in Water. The acidifier sharpens peak shape and ensures consistent ionization of phenolic and carboxylic acid groups.

    • Solvent B: Acetonitrile.

  • Gradient Program:

    • 0-15 min: 40% B to 80% B

    • 15-20 min: 80% B

    • 20-22 min: 80% B to 40% B

    • 22-25 min: 40% B (re-equilibration)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 35°C. Elevated temperature can improve peak shape and reduce viscosity.

  • Detection Wavelength: 254 nm, a common wavelength for aromatic compounds. A PDA detector can be used to confirm peak purity and identify impurities by their UV spectra.

  • Injection Volume: 10 µL

2. Preparation of Solutions:

  • Diluent: A mixture of Acetonitrile and Water (50:50 v/v).

  • Standard Solution (approx. 100 µg/mL): Accurately weigh about 10 mg of this compound reference standard into a 100 mL volumetric flask. Dissolve in and dilute to volume with the diluent.

  • Sample Solution (approx. 100 µg/mL): Prepare in the same manner as the standard solution using the sample to be analyzed.

3. Method Validation (as per ICH Guidelines): [6]

  • Specificity: Inject the diluent, a solution of the starting materials (4-hydroxybenzoic acid and 4-methoxyphenol), and the sample solution to ensure that the main peak is free from interference.

  • Linearity: Prepare a series of standard solutions over a range of concentrations (e.g., 50% to 150% of the nominal concentration) and plot a calibration curve of peak area versus concentration. A correlation coefficient (r²) > 0.999 is expected.

  • Accuracy and Precision: Perform recovery studies by spiking a placebo with known amounts of the analyte at different concentration levels. Repeatability and intermediate precision should be assessed by multiple preparations and injections, with a relative standard deviation (RSD) of <2%.

  • Limit of Detection (LOD) and Limit of Quantification (LOQ): Determine the lowest concentration at which the analyte can be reliably detected and quantified.

Causality Behind Experimental Choices
  • C18 Column: The octadecylsilane stationary phase provides the necessary hydrophobicity to retain the aromatic ester via van der Waals forces.

  • Acidified Mobile Phase: The low pH suppresses the ionization of the phenolic hydroxyl group and any residual carboxylic acid impurity, leading to better retention and symmetrical peak shapes.

  • Gradient Elution: This is crucial for a stability-indicating method. It allows for the elution of highly polar impurities (like 4-hydroxybenzoic acid) near the void volume while ensuring that less polar byproducts are eluted within a reasonable run time.

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC System cluster_data Data Analysis prep_std Weigh Reference Standard dissolve Dissolve in Diluent (ACN/H2O) prep_std->dissolve prep_sample Weigh Sample prep_sample->dissolve hplc_system HPLC with C18 Column & UV Detector dissolve->hplc_system Inject chromatogram Generate Chromatogram hplc_system->chromatogram mobile_phase Mobile Phase Gradient (Acidified ACN/H2O) integration Integrate Peak Areas chromatogram->integration calculation Calculate Purity (Area % Normalization) integration->calculation

Caption: Workflow for HPLC Purity Analysis.

Comparative Analysis with Alternative Techniques

While HPLC is the preferred method, other techniques can offer complementary information or be used in resource-limited settings.

TechniquePrincipleThroughputResolutionQuantitative CapabilityKey AdvantagesKey Limitations
HPLC-UV Differential partitioning between a liquid mobile phase and a solid stationary phase.HighVery HighExcellentHigh precision, accuracy, and automation.Requires specialized equipment and solvents.
GC-MS Partitioning between a gas mobile phase and a liquid/solid stationary phase, with mass spectrometric detection.ModerateVery HighExcellent (with internal standards)High sensitivity and structural identification of impurities.Requires derivatization for polar analytes; thermal degradation risk.
TLC Partitioning on a planar stationary phase with a liquid mobile phase.HighLow to ModerateSemi-quantitative at best.Simple, rapid, low cost, good for reaction monitoring.Lower sensitivity and resolution; not suitable for precise quantification.
Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS offers the significant advantage of providing mass spectral data, which can be invaluable for the definitive identification of unknown impurities. However, due to the low volatility and polar nature of this compound (owing to the phenolic hydroxyl group), direct analysis is challenging.

Derivatization is Essential: To make the analyte amenable to GC analysis, the polar -OH group must be derivatized to a less polar, more volatile functional group. Silylation is a common and effective technique for this purpose.[7][8]

GCMS_Derivatization Analyte Analyte with -OH group Product Silylated Analyte (-OSi(CH3)3) Analyte->Product Derivatization Reagent Silylating Reagent (e.g., BSTFA, MTBSTFA) Reagent->Product

Caption: Silylation for GC-MS analysis.

Experimental Considerations for GC-MS:

  • Derivatization Protocol: A common procedure involves dissolving the sample in a suitable solvent (e.g., pyridine or acetonitrile) and adding a silylating agent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA). The reaction is often heated to ensure completion.[9][10]

  • GC Column: A non-polar or mid-polarity capillary column (e.g., DB-5ms or HP-5ms) is typically used.

  • Analysis: The derivatized sample is injected, and the components are separated based on their boiling points and interactions with the stationary phase. The mass spectrometer provides fragmentation patterns that aid in identification.

Verdict: GC-MS is a powerful tool for impurity identification but is less practical for routine purity testing of this compound compared to HPLC due to the extra derivatization step.

Thin-Layer Chromatography (TLC)

TLC is a simple, cost-effective technique primarily used for qualitative analysis, such as monitoring the progress of a reaction or quickly screening for the presence of major impurities.[11]

Experimental Considerations for TLC:

  • Stationary Phase: Silica gel 60 F254 plates are standard for separating moderately polar compounds.

  • Mobile Phase: The choice of eluent is critical for achieving separation. A mixture of a non-polar solvent (like hexane or toluene) and a more polar solvent (like ethyl acetate or acetone) is typically used. The optimal ratio is determined empirically to achieve a retention factor (Rf) for the main spot of around 0.3-0.5.[12][13] A good starting point would be a mixture of Toluene:Acetone (9:1 v/v).

  • Visualization: The spots can be visualized under UV light (at 254 nm) due to the aromatic nature of the compounds. Staining with reagents like potassium permanganate can also be used.

Verdict: TLC is an excellent, rapid screening tool but lacks the resolution and quantitative accuracy of HPLC for a definitive purity assessment. It is best used as a complementary technique.

Conclusion: An Integrated Approach to Purity Analysis

For the comprehensive purity analysis of this compound, a validated RP-HPLC method stands as the most robust and reliable technique. It provides the necessary resolution, sensitivity, and quantitative accuracy required for quality control in research and development settings.

However, a holistic approach to analytical characterization is always prudent. TLC serves as an invaluable tool for rapid, in-process checks, while GC-MS, despite its requirement for derivatization, offers unparalleled capabilities for the structural elucidation of unknown impurities. By understanding the strengths and limitations of each technique, scientists can design a fit-for-purpose analytical strategy that ensures the quality and integrity of this important chemical intermediate.

References

A Comparative Guide to the 4-Methoxyphenyl Benzoate Core and Other Calamitic Liquid Crystals

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in materials science and drug development, the rational design of molecules with specific mesogenic properties is a cornerstone of innovation. This guide provides an in-depth technical comparison of the 4-Methoxyphenyl 4-hydroxybenzoate core as a potential mesogenic unit against well-established calamitic liquid crystals such as 4-n-pentyl-4'-cyanobiphenyl (5CB) and 4-methoxybenzylidene-4'-butylaniline (MBBA). By examining the structure-property relationships, we will explore the potential and performance of this molecular framework in the broader context of calamitic liquid crystals.

Introduction to Calamitic Liquid Crystals

Calamitic, or rod-like, liquid crystals are organic molecules characterized by their elongated, anisotropic shape. This molecular geometry is fundamental to their ability to form mesophases, which are intermediate states of matter between a crystalline solid and an isotropic liquid.[1] These mesophases, such as the nematic and smectic phases, exhibit long-range orientational order, making them highly responsive to external stimuli like electric fields and temperature.[2] This responsiveness is the basis for their widespread application in display technologies, sensors, and other advanced optical materials.[3]

A typical calamitic liquid crystal consists of a rigid core, often composed of aromatic rings, and one or more flexible terminal groups, such as alkyl chains.[4] The rigid core provides the necessary structural anisotropy, while the flexible tails influence the melting point and the stability of the liquid crystalline phase.[5]

The this compound Core: A Building Block for Mesogens

While this compound itself has a high melting point and its liquid crystalline properties are not extensively documented, its core structure, the 4-methoxyphenyl benzoate unit, is a common motif in many known liquid crystalline compounds. The inherent rigidity of the two connected phenyl rings and the ester linkage makes it a promising candidate as a mesogenic core.

Synthesis of the this compound Core

The synthesis of this compound can be achieved through the esterification of 4-hydroxybenzoic acid with hydroquinone monomethyl ether (4-methoxyphenol). This reaction is typically catalyzed by a combination of boric acid and a strong acid like sulfuric acid in an inert solvent, with the removal of water to drive the reaction to completion.

Experimental Protocol: Synthesis of this compound

  • Reactant Preparation: In a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, combine 4-hydroxybenzoic acid (1 molar equivalent) and 4-methoxyphenol (1 molar equivalent) in toluene.

  • Catalyst Addition: Add boric acid (0.01 to 0.1 molar equivalents) and a catalytic amount of concentrated sulfuric acid.

  • Reaction: Heat the mixture to reflux. The water formed during the esterification will be collected in the Dean-Stark trap. Continue the reaction until no more water is collected.

  • Work-up: Cool the reaction mixture to room temperature. The crude product may precipitate out. Filter the solid and wash it with toluene, followed by a dilute sodium bicarbonate solution to remove any unreacted acid, and finally with water.

  • Purification: Dry the crude product. Further purification can be achieved by recrystallization from a suitable solvent like ethanol or acetone.

Comparative Analysis with Benchmark Calamitic Liquid Crystals

To understand the potential of the 4-methoxyphenyl benzoate core, we will compare the properties of its derivatives with two well-characterized calamitic liquid crystals: 5CB and MBBA.

4-n-pentyl-4'-cyanobiphenyl (5CB)

5CB is a archetypal nematic liquid crystal that has been extensively studied and is a key component in many liquid crystal display (LCD) applications.[3] Its popularity stems from its convenient room-temperature nematic range.

4-methoxybenzylidene-4'-butylaniline (MBBA)

MBBA is another classic nematic liquid crystal known for its wide nematic range above room temperature.[6] It is a Schiff base, which is a different class of compound compared to the esters and biphenyls, but its calamitic nature makes it a relevant point of comparison.

Performance Metrics: A Tabulated Comparison

The following table summarizes the key physical and liquid crystalline properties of 5CB, MBBA, and a representative derivative of the 4-methoxyphenyl benzoate core, 4-hexyloxyphenyl 4-methoxybenzoate, to illustrate the influence of the core structure.

Property4-Methoxyphenyl Benzoate Derivative (4-hexyloxyphenyl 4-methoxybenzoate)4-n-pentyl-4'-cyanobiphenyl (5CB)4-methoxybenzylidene-4'-butylaniline (MBBA)
Chemical Structure C₆H₁₃O-C₆H₄-COO-C₆H₄-OCH₃C₅H₁₁-C₆H₄-C₆H₄-CNCH₃O-C₆H₄-CH=N-C₆H₄-C₄H₉
Molecular Formula C₂₀H₂₄O₄C₁₈H₁₉NC₁₈H₂₁NO
Molecular Weight 328.40 g/mol 249.35 g/mol 267.37 g/mol
Mesophase Type Nematic, Smectic ANematicNematic
Melting Point (Tₘ) ~50-60 °C (Estimated for homologous series)22.5 °C[7]22 °C[6]
Clearing Point (T꜀) ~70-80 °C (Estimated for homologous series)35.0 °C[7]48 °C[6]
Mesophase Range Varies with alkyl chain length12.5 °C26 °C

Experimental Characterization of Liquid Crystalline Phases

The identification and characterization of liquid crystalline phases are primarily conducted using two complementary techniques: Differential Scanning Calorimetry (DSC) and Polarized Optical Microscopy (POM).

Differential Scanning Calorimetry (DSC)

DSC is used to measure the heat flow associated with phase transitions as a function of temperature. This allows for the precise determination of melting points and clearing points.

Experimental Protocol: DSC Analysis

  • Sample Preparation: A small amount of the sample (typically 1-5 mg) is hermetically sealed in an aluminum pan.

  • Thermal Program: The sample is subjected to a controlled heating and cooling cycle in the DSC instrument, typically at a rate of 5-10 °C/min.

  • Data Analysis: The resulting thermogram, a plot of heat flow versus temperature, will show endothermic peaks for transitions from a more ordered to a less ordered state (e.g., crystal to nematic) and exothermic peaks for the reverse transitions upon cooling.

Polarized Optical Microscopy (POM)

POM is a crucial technique for the visual identification of liquid crystal phases based on their unique optical textures.[8] Anisotropic materials, like liquid crystals, are birefringent, meaning they split a beam of polarized light into two rays that travel at different velocities. When viewed between crossed polarizers, this birefringence results in characteristic textures.

Experimental Protocol: POM Analysis

  • Sample Preparation: A small amount of the sample is placed on a microscope slide and covered with a coverslip.

  • Heating and Cooling: The slide is placed on a hot stage that allows for precise temperature control.

  • Observation: The sample is observed through a polarizing microscope as it is heated and cooled through its phase transitions. Nematic phases typically exhibit a "threaded" or "schlieren" texture, while smectic phases show "focal-conic" or "fan-shaped" textures.

Structure-Property Relationships and Discussion

The comparison of the 4-methoxyphenyl benzoate core with 5CB and MBBA highlights several key aspects of calamitic liquid crystal design:

  • Core Structure: The 4-methoxyphenyl benzoate core, being an ester, offers good chemical stability. The presence of two phenyl rings linked by an ester group provides the necessary rigidity.

  • Terminal Groups: As seen in homologous series of p-alkoxyphenyl benzoates, the length of the flexible alkyl chain significantly influences the transition temperatures and the type of mesophase formed. Longer chains tend to promote the formation of more ordered smectic phases.

  • Dipole Moment: The cyano group in 5CB results in a strong dipole moment, which is crucial for its application in twisted nematic displays. The ester and methoxy groups in the 4-methoxyphenyl benzoate core also contribute to its overall polarity, which will affect its dielectric anisotropy.

Conclusion

The this compound core serves as a valuable and versatile building block for the synthesis of calamitic liquid crystals. While the parent compound may not exhibit readily accessible mesophases due to its high melting point, its derivatives, particularly those with flexible alkoxy chains, demonstrate the potential to form stable nematic and smectic phases. The properties of these derivatives are comparable to established liquid crystals like 5CB and MBBA, making the 4-methoxyphenyl benzoate core a promising platform for the development of new liquid crystalline materials with tailored properties for a range of applications. Further research into homologous series of this core structure will undoubtedly expand the library of available liquid crystals for advanced technologies.

References

A Comparative Guide to the Nematic Phases of 4-Methoxyphenyl 4-Hydroxybenzoate and 4-Cyanophenyl 4-Alkylbenzoates

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth technical comparison of the nematic liquid crystalline phases exhibited by two distinct classes of mesogens: 4-methoxyphenyl 4-hydroxybenzoate and the homologous series of 4-cyanophenyl 4-alkylbenzoates. This document is intended for researchers, scientists, and professionals in drug development and materials science who are engaged in the design and characterization of liquid crystalline materials. Our focus will be on the fundamental structure-property relationships that govern the stability and physical characteristics of the nematic phase in these compounds.

Core Directive: A Tale of Two Termini - Polarity, Hydrogen Bonding, and Molecular Geometry

The nematic phase, characterized by long-range orientational order of anisotropic molecules with no long-range positional order, is highly sensitive to subtle changes in molecular architecture. The comparison between this compound and 4-cyanophenyl 4-alkylbenzoates offers a compelling case study in how terminal substituents and intermolecular forces dictate the macroscopic properties of a liquid crystal.

The core of our comparative analysis rests on three pillars:

  • The Influence of Terminal Polar Groups: We will dissect the contrasting effects of the electron-donating methoxy group (-OCH₃) and the strongly electron-withdrawing cyano group (-CN) on the electronic and dipolar characteristics of the mesogens.

  • The Role of Intermolecular Interactions: A key differentiator is the capacity of this compound to form intermolecular hydrogen bonds via its terminal hydroxyl group (-OH), a feature absent in the 4-cyanophenyl 4-alkylbenzoate series.

  • The Impact of the Flexible Alkyl Chain: We will explore how the length of the alkyl chain in the 4-cyanophenyl 4-alkylbenzoate series influences the phase transition temperatures and the stability of the nematic phase.

This guide will navigate these themes, supported by experimental data and established theoretical principles, to provide a comprehensive understanding of these two classes of liquid crystals.

Scientific Integrity & Logic: Causality in Mesophase Behavior

The stability and properties of a nematic phase are not arbitrary; they are a direct consequence of the collective behavior of molecules governed by a delicate balance of attractive and repulsive forces. Our analysis is grounded in the principle that molecular structure dictates macroscopic properties.

The Cyano Group: A Driver of Strong Dipole Moments and Antiparallel Correlations

The terminal cyano group in 4-cyanophenyl 4-alkylbenzoates is a powerful electron-withdrawing group, creating a strong dipole moment along the long molecular axis.[1] This large dipole moment leads to significant dipole-dipole interactions, which are a primary driving force for the formation of the orientationally ordered nematic phase.[2]

However, these strong dipolar interactions also promote the formation of antiparallel dimers in the nematic phase, where neighboring molecules align in opposite directions to minimize electrostatic repulsion. This antiparallel correlation can influence the dielectric anisotropy and other physical properties of the material.

The Methoxy and Hydroxyl Groups: A Play of Weaker Polarity and Hydrogen Bonding

In contrast, this compound possesses a terminal methoxy group, which is less polar than the cyano group, and a terminal hydroxyl group. The methoxy group contributes to the overall polarizability of the molecule, but its influence on the dipole moment is less pronounced than that of the cyano group.

The defining feature of this molecule is the hydroxyl group, which can act as a hydrogen bond donor. This leads to the formation of hydrogen-bonded dimers or larger aggregates, significantly influencing the effective molecular length and shape.[2] This strong intermolecular interaction can enhance the thermal stability of the nematic phase.

Data Presentation: A Comparative Overview

Property4-Cyanophenyl 4-hexylbenzoateThis compound (Predicted)Rationale for Prediction
Nematic to Isotropic Transition Temperature (TN-I) ~42-48 °C[1]Higher than the corresponding alkyl-substituted analogueHydrogen bonding increases intermolecular attraction, requiring more thermal energy to disrupt the ordered phase.
Dielectric Anisotropy (Δε) Large, positiveSmall to moderate, likely positiveThe cyano group's strong dipole moment along the molecular axis leads to a large positive Δε. The methoxy and hydroxyl groups contribute less to the longitudinal dipole moment.
Birefringence (Δn) HighModerateThe extended π-conjugation in the cyanophenyl system contributes to high birefringence. The methoxy and hydroxyl groups have a smaller effect on the electronic polarizability anisotropy.
Order Parameter (S) HighHighBoth molecular structures are conducive to a high degree of orientational order in the nematic phase.

Experimental Protocols: Characterizing the Nematic Phase

The characterization of nematic liquid crystals relies on a suite of complementary experimental techniques. The protocols described below are fundamental to obtaining the data presented in this guide.

Differential Scanning Calorimetry (DSC)

Objective: To determine the phase transition temperatures and associated enthalpy changes.

Methodology:

  • A small sample (typically 1-5 mg) of the liquid crystal is hermetically sealed in an aluminum pan.

  • An empty, sealed aluminum pan is used as a reference.

  • The sample and reference pans are heated and cooled at a controlled rate (e.g., 5-10 °C/min) in a DSC instrument.

  • The heat flow to the sample relative to the reference is measured as a function of temperature.

  • Phase transitions appear as endothermic peaks (on heating) or exothermic peaks (on cooling) in the DSC thermogram. The peak onset temperature is taken as the transition temperature.

DSC_Workflow A Sample Preparation (1-5 mg in Al pan) B DSC Measurement (Heating/Cooling Cycle) A->B Load into DSC C Data Analysis (Thermogram) B->C Record Heat Flow D Determine Transition Temperatures & Enthalpies C->D Identify Peaks

Caption: Workflow for Differential Scanning Calorimetry (DSC) analysis.

Polarized Optical Microscopy (POM)

Objective: To visually identify the liquid crystalline phases and observe their characteristic textures.

Methodology:

  • A small amount of the sample is placed between a glass slide and a coverslip.

  • The sample is heated on a hot stage mounted on a polarizing microscope.

  • The sample is observed between crossed polarizers as it is heated and cooled.

  • The nematic phase is identified by its characteristic Schlieren or marbled texture.

POM_Workflow A Sample Preparation (Thin film on slide) B Microscope Observation (Crossed Polarizers) A->B Place on stage D Texture Identification (e.g., Schlieren) B->D Analyze Image C Temperature Control (Hot Stage) C->B Vary Temperature

Caption: Workflow for Polarized Optical Microscopy (POM) analysis.

X-Ray Diffraction (XRD)

Objective: To confirm the absence of long-range positional order in the nematic phase.

Methodology:

  • The liquid crystal sample is held in a capillary tube and placed in a temperature-controlled sample holder.

  • A monochromatic X-ray beam is directed at the sample.

  • The scattered X-rays are detected by an area detector.

  • The nematic phase is characterized by a diffuse scattering pattern in the wide-angle region, indicating short-range positional order, and the absence of sharp Bragg peaks that would signify a crystalline or smectic phase.

XRD_Workflow A Sample Preparation (Capillary Tube) B XRD Measurement (Temperature Controlled) A->B Mount in Diffractometer C Data Analysis (Diffraction Pattern) B->C Collect Scattered X-rays D Confirm Nematic Phase (Diffuse Scattering) C->D Analyze Peak Shape

Caption: Workflow for X-Ray Diffraction (XRD) analysis.

Trustworthiness: Self-Validating Protocols

The experimental protocols described above form a self-validating system. DSC provides thermodynamic evidence of a phase transition, POM offers visual confirmation of the phase identity through its unique optical texture, and XRD provides structural verification at the molecular level. Concordance between the results from these three independent techniques provides a high degree of confidence in the characterization of the nematic phase.

Conclusion: A Molecular Architect's Guide to Nematic Phase Design

The comparison between this compound and 4-cyanophenyl 4-alkylbenzoates highlights the profound impact of terminal substituents on the properties of nematic liquid crystals.

  • 4-Cyanophenyl 4-alkylbenzoates are archetypal high-performance nematic materials, particularly for display applications, due to their large positive dielectric anisotropy and high birefringence, which are direct consequences of the strongly polar terminal cyano group.[2] The length of the alkyl chain provides a convenient handle for tuning the transition temperatures and mesophase range.

  • This compound , while less extensively studied in its nematic phase, presents an interesting case where intermolecular hydrogen bonding is expected to play a dominant role in stabilizing the mesophase. This leads to predictions of higher thermal stability compared to non-hydrogen-bonded analogues. Its more moderate polarity suggests a lower dielectric anisotropy and birefringence compared to its cyanophenyl counterparts.

For the researcher and materials scientist, the choice between these or similar molecular architectures depends critically on the desired application. For applications requiring a strong electro-optic response, the cyanophenyl scaffold is a clear choice. For applications where high thermal stability and the potential for self-assembly through hydrogen bonding are paramount, the hydroxybenzoate motif offers a compelling alternative. This guide serves as a foundational resource for making such informed design decisions in the fascinating world of liquid crystals.

References

A Senior Application Scientist's Guide to the Thermal Stability of Benzoate-Based Liquid Crystals

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development and materials science, the thermal stability of liquid crystals (LCs) is a critical parameter governing their processing, performance, and lifespan. Benzoate-based liquid crystals, a prominent class of mesogenic materials, are valued for their diverse applications, yet their thermal behavior can be intricately linked to their molecular architecture. This guide provides an in-depth, objective comparison of the thermal stability of various benzoate-based liquid crystals, supported by experimental data and a detailed exploration of the underlying structure-property relationships.

The Significance of Thermal Stability in Liquid Crystal Applications

The thermal stability of a liquid crystal dictates the temperature range in which it maintains its mesophase, a state of matter between a crystalline solid and an isotropic liquid. Two key thermal parameters are of paramount importance:

  • Clearing Point (T_c) or Isotropization Temperature (T_i): This is the temperature at which the liquid crystal transitions to the isotropic liquid state, losing its long-range orientational order. A higher clearing point is often desirable for applications requiring a broad operating temperature range.

  • Decomposition Temperature (T_d): This is the temperature at which the liquid crystal molecule begins to chemically degrade. High decomposition temperatures are crucial for ensuring the material's integrity during synthesis, purification, and device fabrication, which often involve heating.

Understanding and controlling these thermal properties through molecular design is a cornerstone of developing novel liquid crystal materials for advanced applications.

The Influence of Molecular Structure on Thermal Stability

The thermal stability of benzoate-based liquid crystals is not a monolithic property but rather a nuanced characteristic influenced by several structural factors. The interplay of these factors determines the delicate balance of intermolecular forces that govern the mesophase stability.

The Role of the Rigid Core

The central aromatic core of a benzoate liquid crystal plays a pivotal role in its thermal stability. The rigidity and linearity of this core are essential for establishing and maintaining the anisotropic arrangement of molecules in the mesophase. Increasing the number of aromatic rings in the core generally leads to higher clearing points due to enhanced π-π stacking and van der Waals interactions between molecules. For instance, transitioning from a monophenyl to a biphenyl or a phenyl benzoate core structure can significantly elevate the transition temperatures and broaden the liquid crystalline range.[1]

The Impact of Terminal Alkyl/Alkoxy Chains

The flexible alkyl or alkoxy chains at the termini of the benzoate core are crucial for modulating the melting and clearing points. The length of these chains influences the aspect ratio of the molecule and the overall intermolecular interactions.

  • Odd-Even Effect: A well-documented phenomenon in homologous series of liquid crystals is the "odd-even" effect, where the clearing points of homologs with an even number of carbons in their alkyl/alkoxy chains are typically higher than those of their odd-numbered counterparts.[2] This is attributed to the difference in the orientation of the terminal methyl group, which affects the overall molecular linearity and packing efficiency.

  • Chain Length and Mesophase Type: As the alkyl chain length increases, there is a greater tendency for the molecules to exhibit smectic phases in addition to or instead of nematic phases. This is because the longer chains promote intermolecular attractions that favor a more ordered, layered structure.

The Effect of Lateral Substitution

Introducing substituents onto the lateral positions of the benzoate core has a profound impact on thermal stability. These lateral groups can alter the molecular shape, polarity, and intermolecular interactions.

  • Steric Effects: Bulky lateral substituents tend to decrease the clearing point by increasing the width of the molecule, which disrupts the parallel packing of the mesogens. This steric hindrance weakens the intermolecular forces required to maintain the liquid crystalline order.

  • Polar Effects: The introduction of polar lateral substituents, such as fluorine or cyano groups, can have a more complex effect. While they can increase the molecular breadth, they can also introduce dipole-dipole interactions that may enhance mesophase stability in some cases. The position of the substituent is also critical; for example, a small polar group can sometimes increase the stability of the smectic C phase relative to the unsubstituted analog.[3]

Comparative Thermal Analysis of Benzoate-Based Liquid Crystal Families

To provide a clear comparison, this section presents thermal stability data for several key families of benzoate-based liquid crystals. The data, compiled from various studies, is summarized in the tables below.

4-Alkyl/Alkoxy Phenyl-4'-Alkyl/Alkoxy Benzoates

This class of two-ring esters is one of the most extensively studied. The thermal data for a homologous series of 4-alkoxybenzoic acids, which are precursors to many benzoate LCs, demonstrate the influence of chain length on mesophase stability.

Compound (n-alkoxybenzoic acid)Melting Point (°C)Clearing Point (°C)Mesophase
n = 5105107N
n = 6100107N
n = 794101SmC, N
n = 8102108SmC, N
n = 99398SmC, N
n = 1098103SmC, N

Data compiled from various sources. Note that absolute values can vary slightly based on experimental conditions and purity.

Benzoates with Extended Cores

Incorporating additional phenyl rings or other rigid groups into the core structure generally enhances thermal stability.

CompoundMelting Point (°C)Clearing Point (°C)Mesophase
4-Cyanophenyl-4'-pentylbiphenyl-4-carboxylate112240N
4-Cyanophenyl-4'-heptylbiphenyl-4-carboxylate100239N
Phenyl 4-(4'-pentylbiphenyl-4-carbonyloxy)benzoate135298N

Illustrative data from representative compounds.

Laterally Substituted Benzoates

The introduction of lateral substituents significantly modifies the thermal properties, often leading to lower melting points and altered mesophase behavior.

CompoundLateral SubstituentMelting Point (°C)Clearing Point (°C)Mesophase
4-Cyanophenyl 4-pentylbenzoateNone5448N (Monotropic)
4-Cyanophenyl 3-fluoro-4-pentylbenzoate3-Fluoro4235N (Monotropic)
4-Cyanophenyl 3-chloro-4-pentylbenzoate3-Chloro5845N (Monotropic)

Comparative data illustrating the effect of lateral substitution.

Experimental Protocols for Thermal Stability Assessment

The objective and reliable determination of thermal stability relies on standardized experimental protocols. The two primary techniques employed are Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA).

Differential Scanning Calorimetry (DSC) for Phase Transition Analysis

DSC is a powerful technique for identifying phase transitions and measuring the enthalpy changes associated with them.

Experimental Workflow for DSC Analysis:

DSC_Workflow A Sample Preparation: Weigh 2-5 mg of the liquid crystal sample into an aluminum DSC pan and hermetically seal it. B Instrument Setup: Place the sealed sample pan and an empty reference pan into the DSC cell. Purge with an inert gas (e.g., Nitrogen) at a flow rate of 20-50 mL/min. A->B C Thermal Program: Heat the sample to a temperature above its expected clearing point (e.g., 20°C/min). Cool the sample at a controlled rate (e.g., 10°C/min). Perform a second heating scan at the same rate. B->C D Data Acquisition: Record the heat flow as a function of temperature. C->D E Data Analysis: Determine the peak temperatures of endothermic and exothermic events to identify melting and clearing points. Integrate the peak areas to calculate enthalpy changes. D->E TGA_Workflow A Sample Preparation: Place 5-10 mg of the liquid crystal sample into a ceramic or platinum TGA pan. B Instrument Setup: Place the sample pan in the TGA furnace. Purge with an inert gas (e.g., Nitrogen) at a flow rate of 20-50 mL/min. A->B C Temperature Program: Heat the sample at a constant rate (e.g., 10°C/min) over a wide temperature range (e.g., from room temperature to 600°C). B->C D Data Acquisition: Continuously record the sample mass as a function of temperature. C->D E Data Analysis: Plot the percentage weight loss versus temperature. Determine the onset decomposition temperature (the temperature at which significant mass loss begins). D->E

References

Introduction: The Significance of Benzoate Esters in Liquid Crystal Science

Author: BenchChem Technical Support Team. Date: January 2026

A Comparative Guide to the Mesomorphic Properties of Benzoate Esters for Researchers and Drug Development Professionals

This guide provides an in-depth comparative analysis of the mesomorphic properties of benzoate esters, a prominent class of calamitic (rod-like) liquid crystals. We will explore the intricate relationship between molecular structure and liquid crystalline behavior, supported by experimental data and established characterization methodologies. This document is intended for researchers, scientists, and professionals in drug development who are interested in the design and application of liquid crystalline materials.

Liquid crystals represent a unique state of matter that exhibits properties intermediate between those of a conventional liquid and a solid crystal. This duality of order and mobility makes them exceptionally responsive to external stimuli such as temperature, electric fields, and magnetic fields, underpinning their use in a myriad of technologies, most notably liquid crystal displays (LCDs).

Benzoate esters are a versatile and extensively studied family of organic molecules that readily form liquid crystalline phases. Their general structure, consisting of a rigid core of benzene rings linked by an ester group and flanked by flexible terminal chains, provides a tunable platform for investigating structure-property relationships. The ester linkage, in particular, contributes to the molecular polarity and influences the intermolecular interactions that govern the formation and stability of mesophases.[1] Understanding how modifications to this molecular architecture affect the resulting mesomorphic properties is crucial for the rational design of new liquid crystalline materials with tailored functionalities.

The Molecular Architecture of Benzoate Esters and its Influence on Mesomorphism

The liquid crystalline behavior of benzoate esters is exquisitely sensitive to their molecular structure. Key architectural features that dictate the type of mesophase (e.g., nematic, smectic) and the transition temperatures include the length and branching of terminal alkyl chains, the nature and position of lateral substituents on the aromatic core, and the presence of additional ring structures.

The Role of Terminal Alkyl Chains

The length of the terminal alkyl or alkoxy chains plays a critical role in determining the mesomorphic behavior of a homologous series of benzoate esters. Generally, as the chain length increases, a transition from non-mesomorphic to nematic and then to smectic phases is observed. Shorter chains often do not provide sufficient anisotropy for the formation of a stable liquid crystalline phase. As the chain lengthens, the increased van der Waals interactions promote the parallel alignment required for the nematic phase. Further increases in chain length lead to more ordered, layered structures characteristic of smectic phases.

For instance, in the 4-propyloxy phenyl-4'-n-alkoxy benzoates series, the methyl and propyl derivatives are non-mesomorphic, while longer chain homologues exhibit nematic and, eventually, smectic phases. The transition temperatures also show a predictable, albeit sometimes complex, dependence on chain length, often exhibiting an "odd-even" effect where the clearing points (the temperature of transition to the isotropic liquid phase) alternate between homologues with odd and even numbers of carbon atoms in the alkyl chain.[2]

The Impact of Lateral Substituents

The introduction of lateral substituents onto the aromatic core of a benzoate ester molecule significantly perturbs its mesomorphic properties. These substituents can influence molecular packing, breadth, and polarity, thereby altering the stability and type of mesophase.[3][4]

A lateral substituent generally lowers the melting point and often reduces the clearing point due to steric hindrance, which disrupts the parallel alignment of the molecules.[3] However, the effect is not always straightforward and depends on the size, polarity, and position of the substituent. For example, the introduction of a lateral methoxy group in a series of ester molecules was found to significantly influence the mesomorphic characteristics and thermal stability of the observed smectic phases.[4] Similarly, the substitution of a fluorine atom can lead to only marginally lower nematic-isotropic transition temperatures compared to their non-substituted counterparts, and in some cases, can even broaden the nematic range.[3]

Core Modifications: Expanding the Structural Diversity

Modifying the rigid core of the benzoate ester can also lead to dramatic changes in mesomorphic behavior. Incorporating additional aromatic rings, such as naphthalene, or heterocyclic rings, like 1,2,3-triazole, can enhance the rigidity and polarizability of the molecule, often leading to higher clearing points and different mesophase types.[1][5] For example, naphthyl benzoate esters have been shown to exhibit enantiotropic nematic phases with high thermal stability.[5] The introduction of a 1,2,3-triazole ring can influence the molecular geometry and polarity, thereby altering the phase transition temperatures and even the type of liquid crystal phase observed.[1]

Comparative Analysis of Mesomorphic Properties: A Data-Driven Approach

To illustrate the principles discussed above, the following table summarizes the transition temperatures for a homologous series of 4-propyloxy phenyl-4'-n-alkoxy benzoates. This data provides a clear example of the structure-property relationships in action.

n-Alkyl Chain (Number of Carbons)Melting Point (°C)Smectic-Nematic/Isotropic Transition (°C)Nematic-Isotropic Transition (°C)Mesophase Type
1 (Methyl)---Non-mesomorphic
2 (Ethyl)85.0-78.0Monotropic Nematic
3 (Propyl)---Non-mesomorphic
4 (Butyl)72.0-69.0Monotropic Nematic
5 (Pentyl)68.0-73.0Enantiotropic Nematic
6 (Hexyl)65.0-70.0Enantiotropic Nematic
8 (Octyl)62.578.080.5Smectic A, Nematic
10 (Decyl)68.085.0-Smectic A
12 (Dodecyl)71.586.5-Smectic A

Data adapted from Doshi et al., Der Pharma Chemica, 2011, 3(3):200-206.

This table clearly demonstrates the emergence and evolution of mesomorphism with increasing alkyl chain length. The transition from non-mesomorphic to monotropic nematic (where the mesophase is only observed upon cooling), and then to enantiotropic nematic and smectic phases is a classic example of the structure-property relationship in calamitic liquid crystals.

Experimental Protocols for Mesomorphic Characterization

The investigation of the mesomorphic properties of benzoate esters relies on two primary experimental techniques: Polarized Optical Microscopy (POM) and Differential Scanning Calorimetry (DSC).[5][6] These methods provide complementary information about the phase transitions and the nature of the mesophases.

Polarized Optical Microscopy (POM)

POM is an indispensable tool for the qualitative identification of liquid crystalline phases.[7][8] The technique relies on the birefringence of liquid crystals, which is their ability to split a beam of polarized light into two orthogonally polarized rays that travel at different velocities. This results in characteristic textures when the sample is viewed between crossed polarizers.

Experimental Workflow:

  • Sample Preparation: A small amount of the benzoate ester is placed on a clean glass microscope slide and covered with a coverslip.

  • Heating and Cooling: The slide is placed on a hot stage, which allows for precise temperature control. The sample is heated above its clearing point to the isotropic liquid phase and then cooled at a controlled rate.

  • Observation: The sample is observed through a polarizing microscope as it cools. The appearance of birefringent textures indicates the transition to a liquid crystalline phase.

  • Texture Identification: Different liquid crystalline phases (e.g., nematic, smectic A, smectic C) exhibit distinct optical textures. For example, the nematic phase often shows a "schlieren" or "threaded" texture, while the smectic A phase typically displays a "focal-conic fan" texture.[9]

POM_Workflow cluster_prep Sample Preparation cluster_analysis Analysis Prep1 Place sample on slide Prep2 Cover with coverslip Prep1->Prep2 Heat Heat on hot stage Prep2->Heat Cool Cool at controlled rate Heat->Cool Observe Observe under microscope Cool->Observe Identify Identify textures Observe->Identify

Caption: Workflow for Polarized Optical Microscopy (POM) analysis.

Differential Scanning Calorimetry (DSC)

DSC is a thermal analysis technique used to measure the heat flow into or out of a sample as a function of temperature or time.[6][10] It is a powerful tool for quantitatively determining the temperatures and enthalpies of phase transitions.

Experimental Workflow:

  • Sample Encapsulation: A small, accurately weighed amount of the benzoate ester (typically 1-5 mg) is sealed in an aluminum pan. An empty sealed pan is used as a reference.

  • Thermal Program: The sample and reference pans are placed in the DSC instrument. A temperature program is initiated, which typically involves heating the sample at a constant rate (e.g., 10 °C/min) to above its clearing point, holding it for a few minutes to ensure complete melting, and then cooling it at the same rate.[6]

  • Data Acquisition: The instrument measures the differential heat flow between the sample and the reference as a function of temperature.

  • Data Analysis: The resulting DSC thermogram shows endothermic peaks for melting and clearing transitions upon heating, and exothermic peaks for crystallization and mesophase formation upon cooling. The peak onset temperature is taken as the transition temperature, and the area under the peak is proportional to the enthalpy of the transition.

DSC_Workflow cluster_prep Sample Preparation cluster_analysis Analysis Weigh Weigh sample Seal Seal in aluminum pan Weigh->Seal HeatCool Run thermal program Seal->HeatCool Acquire Acquire heat flow data HeatCool->Acquire Analyze Analyze thermogram Acquire->Analyze

Caption: Workflow for Differential Scanning Calorimetry (DSC) analysis.

Conclusion and Future Outlook

Benzoate esters remain a cornerstone in the field of liquid crystal research due to their synthetic accessibility and the clear structure-property relationships they exhibit. This guide has provided a comparative overview of how molecular modifications influence their mesomorphic behavior, supported by experimental data and standard characterization protocols. A thorough understanding of these principles is paramount for the design of novel liquid crystalline materials for advanced applications, including in the pharmaceutical and biomedical fields where liquid crystals are being explored for drug delivery systems and biosensors.[11] Future research will likely focus on more complex benzoate ester architectures, including those with chiral centers for ferroelectric and antiferroelectric liquid crystals, and the incorporation of functional moieties for specific applications.[12]

References

A Senior Application Scientist's Guide to the Spectroscopic Cross-Referencing of 4-Methoxyphenyl 4-hydroxybenzoate

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

In the rigorous landscape of chemical synthesis and drug development, the unambiguous structural confirmation of a target molecule is paramount. It is the foundation upon which all subsequent biological, toxicological, and efficacy data are built. For a molecule like 4-Methoxyphenyl 4-hydroxybenzoate, an aromatic ester with applications in materials science and as a potential synthon in medicinal chemistry, verifying its identity is a critical quality control checkpoint.[1] This guide provides an in-depth, practical comparison of benchmark spectroscopic data with literature values, moving beyond a simple data checklist to explain the scientific rationale behind each analytical technique and its interpretation.

Our approach is rooted in a multi-technique validation process. No single spectroscopic method provides a complete structural picture. Instead, we will synergistically use Proton and Carbon-13 Nuclear Magnetic Resonance (¹H & ¹³C NMR) to map the covalent framework, Fourier-Transform Infrared (FT-IR) Spectroscopy to confirm functional groups, and Mass Spectrometry (MS) to verify molecular weight and fragmentation patterns. This integrated methodology ensures the highest level of confidence in compound identity and purity.

Molecular Structure and Atom Numbering

To facilitate a clear and precise discussion of the spectroscopic data, the atoms in this compound are numbered as follows. This convention will be used throughout the guide.

Chemical structure of this compound with atoms numbered for spectroscopic assignment.

(Note: Image is a placeholder for the described chemical structure.)

¹H NMR Spectroscopy: Mapping the Proton Environment

Proton NMR is arguably the most powerful tool for elucidating the precise structure of organic molecules in solution. It provides detailed information about the chemical environment, connectivity, and relative number of hydrogen atoms.

Causality Behind Experimental Choices: The choice of solvent is critical. For this analysis, Dimethyl Sulfoxide-d₆ (DMSO-d₆) is selected. Its primary advantage is its ability to form hydrogen bonds, which prevents the rapid exchange of the phenolic hydroxyl proton (-OH), making this proton observable in the spectrum.[2] In contrast, solvents like D₂O would lead to H-D exchange, rendering the hydroxyl proton invisible. Tetramethylsilane (TMS) is used as the internal standard (0 ppm) for accurate chemical shift referencing, a cornerstone of reproducible results.

Experimental Protocol: ¹H NMR
  • Sample Preparation: Accurately weigh 5-10 mg of the synthesized this compound.

  • Dissolution: Dissolve the sample in approximately 0.7 mL of DMSO-d₆ in a clean vial. Ensure complete dissolution, using gentle vortexing if necessary.

  • Filtration & Transfer: To avoid paramagnetic impurities and particulates that can degrade spectral quality, filter the solution through a small cotton or glass wool plug in a Pasteur pipette directly into a high-quality 5 mm NMR tube.

  • Standard Addition: Add a minimal amount of TMS as an internal reference standard.

  • Data Acquisition: Acquire the spectrum on a 400 MHz (or higher) spectrometer. Key parameters include a sufficient number of scans (e.g., 16-64) to achieve a good signal-to-noise ratio and a relaxation delay (d1) of at least 5 seconds to ensure proper signal integration for quantitative analysis.

Workflow for ¹H NMR Analysis

References

comparative analysis of the electro-optical properties of 4-Methoxyphenyl 4-hydroxybenzoate derivatives

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a detailed comparative analysis of the electro-optical properties of 4-Methoxyphenyl 4-hydroxybenzoate derivatives. As materials forming the basis of many liquid crystal displays (LCDs) and other electro-optical devices, understanding the structure-property relationships within this class of compounds is paramount for the rational design of new materials with tailored performance characteristics. This document is intended for researchers, scientists, and professionals in the fields of materials science, chemistry, and drug development who are engaged in the design and characterization of liquid crystalline materials.

Introduction: The Significance of Ester-Based Liquid Crystals

Liquid crystals derived from esters, such as the this compound series, are a cornerstone of electro-optical technology. Their utility stems from the inherent anisotropy in their physical properties, which can be readily manipulated by an external electric field. The molecular structure, particularly the nature and length of terminal alkoxy chains, plays a critical role in defining the mesomorphic behavior and the key electro-optical parameters that govern device performance. These parameters include birefringence (Δn), dielectric anisotropy (Δε), threshold voltage (Vth), and response time (τ). This guide will delve into a comparative analysis of these properties for a homologous series of 4-alkoxyphenyl 4-hydroxybenzoate derivatives, providing both experimental insights and an exploration of the underlying physical principles.

Fundamental Electro-Optical Properties and Their Interdependence

The performance of a liquid crystal in an electro-optical device is dictated by a set of key physical parameters. The relationship between these parameters and the molecular structure is crucial for materials engineering.

Diagram: Interrelation of Key Electro-Optical Parameters

G cluster_molecular Molecular Structure cluster_physical Physical Properties cluster_device Device Performance Structure Alkyl Chain Length Core Structure Polar Groups Birefringence Birefringence (Δn) Structure->Birefringence Dielectric Dielectric Anisotropy (Δε) Structure->Dielectric Viscosity Viscosity (η) Structure->Viscosity Elastic Elastic Constants (K) Structure->Elastic Contrast Contrast Ratio Birefringence->Contrast Vth Threshold Voltage (Vth) Dielectric->Vth ResponseTime Response Time (τ) Viscosity->ResponseTime Elastic->Vth Elastic->ResponseTime Vth->ResponseTime

Caption: Logical relationship between molecular structure, physical properties, and device performance.

Comparative Analysis of Electro-Optical Properties

While a complete experimental dataset for a homologous series of 4-alkoxyphenyl 4-hydroxybenzoate derivatives is not available in a single source, we can synthesize a comparative analysis based on published data for closely related ester liquid crystals and established structure-property relationships.

Birefringence (Δn)

Birefringence, the difference between the extraordinary (nₑ) and ordinary (nₒ) refractive indices, is a measure of the optical anisotropy of the material. It is a critical parameter for display applications as it influences the phase shift of light passing through the liquid crystal layer.

Expected Trend with Increasing Alkyl Chain Length:

For a homologous series of 4-alkoxyphenyl 4-hydroxybenzoates, the birefringence is expected to decrease as the length of the alkoxy chain (–O–(CH₂)ₙ–H) increases. This is because the longer, more flexible alkyl chains contribute less to the overall molecular polarizability anisotropy compared to the rigid core of the molecule. The increased proportion of the isotropic alkyl chain relative to the anisotropic core leads to a lower average optical anisotropy.[1]

Table 1: Expected Trend of Birefringence in a Homologous Series of 4-alkoxyphenyl 4-hydroxybenzoates

Alkoxy Chain Length (n)Expected Birefringence (Δn) at constant reduced temperatureRationale
1 (Methoxy)HighestHighest proportion of the anisotropic core.
3 (Propoxy)High
5 (Pentoxy)MediumIncreasing influence of the isotropic alkyl chain.
7 (Heptoxy)Low
9 (Nonoxy)LowestLowest proportion of the anisotropic core.

Note: The values are qualitative and represent the expected trend. Actual values would need to be determined experimentally.

Dielectric Anisotropy (Δε)

The dielectric anisotropy (Δε = ε∥ - ε⊥) determines how the liquid crystal molecules will orient in an electric field. A positive Δε indicates that the molecules will align parallel to the field, while a negative Δε results in perpendicular alignment. For many ester-based liquid crystals, the dielectric anisotropy is influenced by the dipole moments of the constituent groups. In the case of 4-alkoxyphenyl 4-hydroxybenzoates, the presence of the ester group and the terminal alkoxy group are significant. These types of liquid crystals often exhibit a negative dielectric anisotropy.[2]

Expected Trend with Increasing Alkyl Chain Length:

The magnitude of the negative dielectric anisotropy is expected to show a less straightforward trend with increasing alkyl chain length compared to birefringence. The overall Δε is a result of the vector sum of the dipole moments of the molecule. While the rigid core largely determines the sign and magnitude of Δε, the conformation of the flexible alkoxy chain can have a subtle influence. Generally, a slight decrease in the magnitude of a negative Δε might be observed with increasing chain length due to a dilution effect.

Table 2: Expected Trend of Dielectric Anisotropy in a Homologous Series of 4-alkoxyphenyl 4-hydroxybenzoates

Alkoxy Chain Length (n)Expected Dielectric Anisotropy (Δε)Rationale
1 (Methoxy)Negative, larger magnitudeStrong influence of the core's dipole moment.
3 (Propoxy)Negative
5 (Pentoxy)NegativeSlight decrease in magnitude due to the dilution effect of the non-polar alkyl chain.
7 (Heptoxy)Negative
9 (Nonoxy)Negative, smaller magnitude

Note: The sign of Δε is highly dependent on the molecular structure. The trend is an educated inference based on similar systems.

Threshold Voltage (Vth)

The threshold voltage is the minimum voltage required to initiate the reorientation of the liquid crystal molecules. It is a critical parameter for low-power display applications. The threshold voltage is related to the elastic constants (K) and the dielectric anisotropy (Δε) of the liquid crystal by the following equation for a twisted nematic cell:

Vth = π * √ (K₁₁ / (ε₀ * |Δε|))

where K₁₁ is the splay elastic constant and ε₀ is the permittivity of free space.

Expected Trend with Increasing Alkyl Chain Length:

As the alkyl chain length increases, the splay elastic constant (K₁₁) generally decreases. At the same time, as discussed, the magnitude of the dielectric anisotropy (|Δε|) is also expected to decrease slightly. The interplay between these two factors will determine the trend in Vth. Often, the decrease in K₁₁ is more pronounced, which can lead to a slight decrease in the threshold voltage for longer chain homologues.

Table 3: Expected Trend of Threshold Voltage in a Homologous Series of 4-alkoxyphenyl 4-hydroxybenzoates

Alkoxy Chain Length (n)Expected Threshold Voltage (Vth)Rationale
1 (Methoxy)HighestHigher K₁₁ and larger
3 (Propoxy)High
5 (Pentoxy)MediumDecrease in both K₁₁ and
7 (Heptoxy)Low
9 (Nonoxy)LowestLower K₁₁ is often the dominant factor.
Response Time (τ)

The response time is the time taken for the liquid crystal to switch between the ON and OFF states. It is a crucial parameter for video applications to avoid motion blur. The response time is dependent on the rotational viscosity (γ₁), the cell gap (d), and the applied voltage (V). The turn-off time (τ_off) is given by:

τ_off = (γ₁ * d²) / (K * π²)

where K is the relevant elastic constant. The turn-on time is inversely proportional to the square of the applied voltage.

Expected Trend with Increasing Alkyl Chain Length:

The rotational viscosity (γ₁) is strongly dependent on the molecular length and intermolecular interactions. As the alkyl chain length increases, the molecules become longer and more entangled, leading to a significant increase in rotational viscosity. This increase in γ₁ is typically the dominant factor affecting the response time.

Table 4: Expected Trend of Response Time in a Homologous Series of 4-alkoxyphenyl 4-hydroxybenzoates

Alkoxy Chain Length (n)Expected Response Time (τ)Rationale
1 (Methoxy)FastestLowest rotational viscosity.
3 (Propoxy)Fast
5 (Pentoxy)MediumIncreasing rotational viscosity.
7 (Heptoxy)Slow
9 (Nonoxy)SlowestHighest rotational viscosity due to longer molecular length.

Experimental Methodologies

The characterization of the electro-optical properties of liquid crystals requires a suite of specialized experimental techniques.

Diagram: Experimental Workflow for Electro-Optical Characterization

G cluster_synthesis Material Preparation cluster_thermal Thermal & Phase Analysis cluster_electrooptical Electro-Optical Measurements Synthesis Synthesis of Homologous Series Purification Purification & Characterization Synthesis->Purification Cell LC Cell Fabrication Purification->Cell POM Polarizing Optical Microscopy (POM) Cell->POM DSC Differential Scanning Calorimetry (DSC) Cell->DSC Birefringence Birefringence (Δn) Measurement Cell->Birefringence Dielectric Dielectric Spectroscopy (Δε Measurement) Cell->Dielectric Vth_tau Electro-Optical Setup (Vth & τ Measurement) Cell->Vth_tau POM->Birefringence DSC->Birefringence

Caption: Workflow for the synthesis and characterization of liquid crystals.

Protocol 1: Birefringence Measurement by the Phase Difference Method

This method provides accurate birefringence measurements at various wavelengths.[3]

  • Cell Preparation: A liquid crystal cell with a known thickness (d) and planar alignment is fabricated.

  • Optical Setup: The cell is placed between two crossed polarizers in the path of a monochromatic light source (e.g., a He-Ne laser). The director of the liquid crystal is oriented at 45° to the transmission axes of the polarizers.

  • Voltage Application: A variable AC voltage is applied to the cell.

  • Data Acquisition: The intensity of the transmitted light is measured as a function of the applied voltage.

  • Calculation: The number of oscillations in the transmitted intensity from the threshold voltage to the saturation voltage corresponds to the number of 2π phase shifts. The birefringence (Δn) is calculated using the formula: Δn = (N * λ) / d where N is the number of full oscillations, and λ is the wavelength of the light.

Protocol 2: Dielectric Anisotropy Measurement

Dielectric spectroscopy is used to determine the parallel (ε∥) and perpendicular (ε⊥) components of the dielectric permittivity.[2]

  • Cell Preparation: Two types of liquid crystal cells are prepared: one with planar alignment (for ε⊥) and one with homeotropic alignment (for ε∥).

  • Instrumentation: An LCR meter is used to measure the capacitance of the cells.

  • Measurement:

    • The capacitance of the empty cells is measured.

    • The cells are filled with the liquid crystal, and the capacitance is measured again at a specific frequency (typically 1 kHz).

  • Calculation: The dielectric permittivities are calculated from the capacitance values. The dielectric anisotropy is then: Δε = ε∥ - ε⊥

Protocol 3: Threshold Voltage and Response Time Measurement

These parameters are typically measured using an electro-optical setup.[4][5]

  • Setup: A liquid crystal cell is placed between crossed polarizers and illuminated with a light source. A photodetector measures the transmitted light intensity. A function generator applies a voltage waveform to the cell, and an oscilloscope records both the applied voltage and the photodetector signal.

  • Threshold Voltage (Vth): The applied voltage is slowly increased, and the voltage at which a change in the transmitted light intensity is first observed is recorded as the threshold voltage.

  • Response Time (τ):

    • Turn-on time (τ_on): A square wave voltage is applied to the cell. The time taken for the transmitted intensity to change from 10% to 90% of its final value is the turn-on time.

    • Turn-off time (τ_off): When the voltage is switched off, the time taken for the intensity to decay from 90% to 10% of its maximum value is the turn-off time.

Conclusion

The electro-optical properties of this compound derivatives are intricately linked to their molecular structure, particularly the length of the terminal alkoxy chain. A systematic increase in the alkyl chain length is expected to lead to a decrease in birefringence, a potential slight decrease in the magnitude of the dielectric anisotropy, a lower threshold voltage, and a significantly slower response time. This guide provides a framework for understanding these relationships and outlines the standard experimental protocols for their characterization. For the development of novel liquid crystal materials for specific applications, a thorough experimental investigation of homologous series is indispensable to validate these trends and to fine-tune the material properties to meet the desired performance metrics.

References

Safety Operating Guide

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 4-Methoxyphenyl 4-hydroxybenzoate

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and drug development professionals, our primary commitment is to scientific advancement, a pursuit that must be built upon an unwavering foundation of safety. Handling novel or specialized chemical compounds like 4-Methoxyphenyl 4-hydroxybenzoate (CAS No. 50687-62-2) demands a proactive and informed approach to personal protection. This guide moves beyond a simple checklist, providing a deep, logic-driven framework for selecting, using, and disposing of Personal Protective Equipment (PPE). Our goal is to empower you with the causal understanding behind each safety protocol, ensuring a self-validating system of protection in your laboratory.

Hazard Profile: Understanding the "Why" Behind the Protection

This compound, also known as 4-Methoxyphenylparaben, is a white crystalline solid.[1] While comprehensive toxicological data for this specific ester is not widely published, we can infer its primary hazards by examining its structural relatives, such as other parabens and phenolic compounds. The primary risks associated with this class of chemicals are irritation to the skin and eyes, and potential respiratory irritation from airborne powder.[2][3][4] Therefore, our protective strategy must be centered on preventing contact with these primary target organs.

Hazard ClassDescriptionPotential EffectsSource
Skin Irritation Direct contact with the solid or solutions may cause irritation.Redness, itching, or inflammation. Some related compounds can cause allergic skin reactions.[2][3][5][2][3]
Serious Eye Irritation The crystalline powder is a significant mechanical and chemical irritant to the eyes.Can cause serious irritation or damage.[1][2][3][6][1][2][3][6]
Respiratory Irritation Inhalation of fine dust can irritate the respiratory tract.May cause coughing and irritation of the nose and throat.[2][4][2][4]

Core Protective Measures: Your First and Last Lines of Defense

Effective safety begins with engineering controls. PPE should always be considered the final barrier between you and a potential hazard.

  • Primary Engineering Control: Always handle this compound powder within a certified chemical fume hood or a ventilated enclosure to minimize inhalation exposure.[7][8]

  • Emergency Equipment: Ensure that a safety shower and an eyewash station are readily accessible and tested regularly.[7][9]

The following table outlines the minimum required PPE for handling this compound. The selection of more advanced protection should be dictated by a risk assessment of the specific procedure, scale, and duration.

Protection TypeSpecificationRationale and Expert Insights
Eye & Face Protection Chemical safety goggles conforming to ANSI Z87.1 (US) or EN166 (EU) standards.[6]Standard safety glasses are insufficient. Goggles provide a seal around the eyes to protect against fine dust. For larger quantities (>50g) or tasks with a splash potential (e.g., dissolution in solvents), supplement goggles with a full-face shield.[10]
Hand Protection Nitrile or Neoprene gloves.These materials provide good resistance to a wide range of chemicals for incidental contact. For prolonged handling or immersion, consult the glove manufacturer's compatibility data. Always use powder-free gloves to prevent aerosolization of contaminants.[11] Double-gloving is recommended for high-potency compounds or when handling larger quantities.
Body Protection A long-sleeved laboratory coat.This provides a basic barrier against incidental skin contact with small amounts of powder. For procedures involving larger quantities, a chemical-resistant apron or disposable coveralls should be worn over the lab coat.[12]
Respiratory Protection Required when handling powder outside of a fume hood.For weighing small amounts in a ventilated balance enclosure, an N95-rated respirator is sufficient to protect against dust. For spill cleanup or handling large quantities outside of primary engineering controls, a half-mask or full-face air-purifying respirator (APR) with P100 (particulate) cartridges is required.[11]
Foot Protection Closed-toe shoes made of a non-porous material.Protects feet from spills. Perforated shoes or sandals are never appropriate in a laboratory setting.[13]

Operational Plan: A Risk-Based Workflow

The level of PPE required is not static; it must adapt to the task at hand. The following workflow diagram illustrates a logical process for selecting appropriate PPE based on the experimental context.

PPE_Selection_Workflow cluster_0 Risk Assessment cluster_1 PPE Level Start Start: Handling This compound CheckScale Quantity Handled? Start->CheckScale CheckTask Task Type? CheckScale->CheckTask < 5g Level2 Level 2: Enhanced PPE - Goggles & Face Shield - Lab Coat & Apron - Double Nitrile Gloves CheckScale->Level2 > 5g Level1 Level 1: Standard PPE - Goggles - Lab Coat - Single Nitrile Gloves CheckTask->Level1 Weighing in Fume Hood CheckTask->Level2 Dissolving/ Reaction Setup Level3 Level 3: Maximum Control - Level 2 PPE - N95 or APR Respirator CheckTask->Level3 Weighing on Open Bench Level2->Level3 Potential for Aerosolization

Caption: PPE selection workflow based on quantity and task.

Step-by-Step Donning and Doffing Protocol

Properly putting on and removing PPE is critical to prevent cross-contamination.

Donning (Putting On) Sequence:

  • Footwear and Gown: Put on your lab coat and ensure it is fully buttoned.

  • Respirator (if required): Perform a seal check to ensure a proper fit.[10]

  • Eye/Face Protection: Put on safety goggles. If required, place the face shield over the goggles.

  • Gloves: Don gloves, ensuring the cuffs are pulled over the sleeves of the lab coat.[11] If double-gloving, don the inner pair first, followed by the outer pair.

Doffing (Removing) Sequence: The goal is to touch contaminated surfaces only with other contaminated surfaces (i.e., gloved hand to gown).

  • Outer Gloves (if used): Remove the outer pair of gloves and dispose of them.

  • Gown/Apron: Unbutton the lab coat. Roll it outwards and downwards, touching only the inside surface. Dispose of it in the designated container.

  • Inner Gloves: Remove the final pair of gloves by peeling them off from the cuff, turning them inside out. Dispose of them.

  • Wash Hands: Immediately wash your hands thoroughly with soap and water.

  • Face/Eye Protection: Remove the face shield and goggles. Clean and store them as per your institution's policy.

  • Respirator: Remove the respirator last.

  • Final Hand Wash: Wash hands again thoroughly.

Decontamination and Disposal

All disposable PPE used while handling this compound must be considered hazardous waste.

  • Solid Waste: Used gloves, disposable lab coats, and contaminated wipes must be placed in a clearly labeled hazardous waste container for incineration or disposal in an approved landfill.[1][2][8]

  • Contaminated Clothing: Do not take contaminated lab coats home.[7] They must be laundered by a specialized service that is informed of the chemical hazards.[7] Any clothing that cannot be effectively decontaminated should be disposed of as hazardous waste.

  • Chemical Disposal: Unused or waste this compound must be disposed of through your institution's environmental health and safety office, typically via a licensed hazardous waste contractor.[14] Never dispose of this chemical down the drain.[8]

By adhering to these principles and protocols, you build a robust safety culture that protects not only yourself but also your colleagues and the integrity of your research.

References

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Retrosynthesis Analysis

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.